substance P (4-11), Pro(4)-Trp(7,9,10)-
Description
Properties
IUPAC Name |
(2S)-N-[(2S)-5-amino-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2R)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]-2-[[(2R)-pyrrolidine-2-carbonyl]amino]pentanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C62H74N14O10S/c1-87-27-25-45(55(65)79)70-60(84)50(29-36-32-67-42-17-8-5-14-39(36)42)76-62(86)52(31-38-34-69-44-19-10-7-16-41(38)44)75-59(83)49(28-35-12-3-2-4-13-35)73-61(85)51(30-37-33-68-43-18-9-6-15-40(37)43)74-58(82)48(22-24-54(64)78)72-57(81)47(21-23-53(63)77)71-56(80)46-20-11-26-66-46/h2-10,12-19,32-34,45-52,66-69H,11,20-31H2,1H3,(H2,63,77)(H2,64,78)(H2,65,79)(H,70,84)(H,71,80)(H,72,81)(H,73,85)(H,74,82)(H,75,83)(H,76,86)/t45-,46+,47-,48-,49-,50+,51+,52+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFUBGXWEUDKBIR-XWYQIVALSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)N)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CC6=CNC7=CC=CC=C76)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C8CCCN8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H](C(=O)N)NC(=O)[C@@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@@H](CC6=CNC7=CC=CC=C76)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H]8CCCN8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C62H74N14O10S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30235969 | |
| Record name | Substance P (4-11), pro(4)-trp(7,9,10)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30235969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1207.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86917-57-9 | |
| Record name | Substance P (4-11), pro(4)-trp(7,9,10)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086917579 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Substance P (4-11), pro(4)-trp(7,9,10)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30235969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of [D-Pro4,D-Trp7,9,10]substance P-4-11
For Researchers, Scientists, and Drug Development Professionals
Abstract
[D-Pro4,D-Trp7,9,10]substance P-4-11 is a synthetic peptide analog of the C-terminal fragment of Substance P. It functions as a competitive antagonist at multiple G-protein coupled receptors, most notably the neurokinin-1 (NK1) receptor, as well as bombesin and cholecystokinin (CCK) receptors. This broad-spectrum antagonist activity makes it a valuable tool in pharmacological research to investigate the physiological roles of these receptors and their endogenous ligands. This technical guide provides a comprehensive overview of the mechanism of action of [D-Pro4,D-Trp7,9,10]substance P-4-11, including its binding affinities, effects on downstream signaling pathways, and detailed experimental protocols for its characterization.
Core Mechanism of Action: Competitive Antagonism
[D-Pro4,D-Trp7,9,10]substance P-4-11 exerts its effects by competitively binding to the orthosteric site of its target receptors, thereby preventing the binding and subsequent signal transduction of the endogenous agonists. Schild plot analysis has confirmed the competitive nature of this antagonism, with slopes not significantly different from unity.[1] This indicates that the antagonism can be surmounted by increasing concentrations of the agonist.
The primary targets of [D-Pro4,D-Trp7,9,10]substance P-4-11 are:
-
Substance P (NK1) Receptors: By blocking the NK1 receptor, it inhibits the actions of Substance P, a neuropeptide involved in pain transmission, inflammation, and smooth muscle contraction.
-
Bombesin Receptors: It antagonizes the effects of bombesin and related peptides like gastrin-releasing peptide (GRP), which are involved in gastric acid secretion, gut motility, and cell proliferation.
-
Cholecystokinin (CCK) Receptors: It blocks the actions of CCK, a peptide hormone that regulates pancreatic enzyme secretion and gallbladder contraction.
Quantitative Data: Receptor Binding Affinities and Antagonist Potency
The affinity of [D-Pro4,D-Trp7,9,10]substance P-4-11 for its target receptors has been determined through radioligand binding assays. The following tables summarize the key quantitative data.
| Receptor | Radioligand | Preparation | IC50 (µM) | Ki (µM) | Reference |
| Substance P | ¹²⁵I-labeled substance P | Dispersed acini from guinea pig pancreas | 4 | ~4 | [1] |
| Bombesin | ¹²⁵I-[Tyr4]bombesin | Dispersed acini from guinea pig pancreas | 17 | ~17 | [1] |
| Cholecystokinin | ¹²⁵I-cholecystokinin octapeptide | Dispersed acini from guinea pig pancreas | 5 | ~5 | [1] |
Table 1: Inhibition of Radioligand Binding by [D-Pro4,D-Trp7,9,10]substance P-4-11.
The antagonist potency is often expressed as a pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's concentration-response curve.
| Agonist | Tissue/Preparation | pA2 | Reference |
| Substance P | Guinea pig ileum | ~6.0 | [2] |
| Bombesin | Dispersed pancreatic acini | Not explicitly stated, but competitive antagonism demonstrated | [1] |
| Cholecystokinin | Dispersed pancreatic acini | Not explicitly stated, but competitive antagonism demonstrated | [1] |
Table 2: Antagonist Potency (pA2) of [D-Pro4,D-Trp7,9,10]substance P-4-11.
Signaling Pathways
[D-Pro4,D-Trp7,9,10]substance P-4-11, by blocking Gq-coupled receptors, inhibits the activation of Phospholipase C (PLC). This, in turn, prevents the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). Consequently, the downstream effects of IP3-mediated calcium release from intracellular stores and DAG-mediated activation of Protein Kinase C (PKC) are attenuated.
Experimental Protocols
Radioligand Binding Assay
This protocol is designed to determine the binding affinity of [D-Pro4,D-Trp7,9,10]substance P-4-11 for its target receptors.
Materials:
-
Membrane preparations from cells or tissues expressing the receptor of interest (e.g., guinea pig pancreatic acini).
-
Radioligand (e.g., ¹²⁵I-Substance P, ¹²⁵I-[Tyr4]bombesin, or ¹²⁵I-CCK-8).
-
[D-Pro4,D-Trp7,9,10]substance P-4-11.
-
Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 0.1% BSA, and a protease inhibitor cocktail).
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation fluid and counter.
Procedure:
-
In a polypropylene tube, add binding buffer, a fixed concentration of radioligand (typically at or below its Kd value), and varying concentrations of unlabeled [D-Pro4,D-Trp7,9,10]substance P-4-11 (for competition curve) or buffer (for total binding).
-
For non-specific binding, add a high concentration of the corresponding unlabeled natural ligand.
-
Initiate the binding reaction by adding the membrane preparation.
-
Incubate at room temperature for a predetermined time to reach equilibrium (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through the glass fiber filters under vacuum.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the competition binding data using non-linear regression to determine the IC50 value, from which the Ki can be calculated using the Cheng-Prusoff equation.
Amylase Secretion Assay
This functional assay measures the ability of [D-Pro4,D-Trp7,9,10]substance P-4-11 to inhibit agonist-induced amylase secretion from pancreatic acini.
Materials:
-
Dispersed pancreatic acini from guinea pig or rat.
-
HEPES-Ringer buffer supplemented with amino acids, BSA, and glucose.
-
Agonist (e.g., Substance P, bombesin, or CCK-8).
-
[D-Pro4,D-Trp7,9,10]substance P-4-11.
-
Amylase substrate (e.g., Phadebas tablets).
-
Spectrophotometer.
Procedure:
-
Pre-incubate dispersed pancreatic acini in HEPES-Ringer buffer at 37°C.
-
Add varying concentrations of [D-Pro4,D-Trp7,9,10]substance P-4-11 and incubate for a short period.
-
Add a fixed concentration of the agonist to stimulate amylase secretion.
-
Continue incubation at 37°C for a defined period (e.g., 30 minutes).
-
Terminate the secretion by placing the samples on ice and centrifuging to pellet the acini.
-
Collect the supernatant and measure the amylase activity using a suitable assay.
-
Express the amylase released into the supernatant as a percentage of the total amylase content in the acini.
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Plot the agonist concentration-response curves in the absence and presence of different concentrations of the antagonist to perform a Schild analysis and determine the pA2 value.
Inositol Phosphate Accumulation Assay
This assay directly measures the inhibition of the PLC signaling pathway by [D-Pro4,D-Trp7,9,10]substance P-4-11.
Materials:
-
Tissue preparations (e.g., guinea pig intestinal smooth muscle strips) or cultured cells expressing the target receptors.
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Physiological salt solution (e.g., Krebs-Henseleit solution).
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myo-[³H]inositol.
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Agonist (e.g., Substance P).
-
[D-Pro4,D-Trp7,9,10]substance P-4-11.
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Lithium chloride (LiCl) to inhibit inositol monophosphatase.
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Trichloroacetic acid (TCA).
-
Dowex AG1-X8 anion-exchange resin.
-
Scintillation fluid and counter.
Procedure:
-
Label the tissue or cells by incubating with myo-[³H]inositol overnight to incorporate it into membrane phosphoinositides.
-
Wash the preparation to remove unincorporated [³H]inositol.
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Pre-incubate with LiCl.
-
Add varying concentrations of [D-Pro4,D-Trp7,9,10]substance P-4-11.
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Stimulate with the agonist for a defined period.
-
Terminate the reaction by adding ice-cold TCA.
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Extract the inositol phosphates from the aqueous phase.
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Separate the total inositol phosphates using anion-exchange chromatography.
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Quantify the radioactivity of the eluted inositol phosphates by liquid scintillation counting.
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Analyze the data to determine the inhibitory effect of the antagonist on agonist-stimulated inositol phosphate accumulation.
Conclusion
[D-Pro4,D-Trp7,9,10]substance P-4-11 is a well-characterized competitive antagonist of NK1, bombesin, and CCK receptors. Its ability to block the signaling of these diverse Gq-coupled receptors makes it an indispensable pharmacological tool. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies of neuropeptide and peptide hormone signaling.
References
In-Depth Technical Guide: Receptor Binding Affinity of Substance P (4-11) and its Analog, [Pro(4), Trp(7,9,10)]-SP(4-11)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the receptor binding affinity of the C-terminal fragment of Substance P, SP(4-11), and its synthetic analog, [Pro(4), Trp(7,9,10)]-SP(4-11). This document outlines the binding characteristics of these peptides, primarily at neurokinin (NK) receptors, and presents the methodologies used for their evaluation. It is intended to be a comprehensive resource for professionals engaged in the study of tachykinin receptor ligands and their therapeutic potential.
Introduction to Substance P and its Analogs
Substance P (SP) is an undecapeptide neuropeptide belonging to the tachykinin family, which plays a significant role in pain transmission, inflammation, and neurogenic inflammation. Its biological effects are mediated through binding to neurokinin receptors, with the highest affinity for the neurokinin-1 (NK-1) receptor. The C-terminal fragment, SP(4-11), retains significant biological activity. The synthetic analog, [Pro(4), Trp(7,9,10)]-SP(4-11), represents a modification of this fragment, designed to investigate the structure-activity relationships and to potentially alter its receptor binding profile and stability. It is important to note that much of the available research has focused on a closely related analog, [D-Pro4, D-Trp7,9,10]-SP(4-11), which incorporates a D-proline at position 4, enhancing its antagonistic properties and resistance to degradation.
Quantitative Receptor Binding Data
The binding affinity of Substance P fragments and their analogs to neurokinin receptors is typically determined through competitive radioligand binding assays. These assays measure the concentration of the unlabeled peptide required to inhibit the binding of a radiolabeled ligand to the receptor by 50% (IC50). The inhibition constant (Ki) is then calculated from the IC50 value.
| Compound | Receptor | Radioligand | Tissue/Cell Line | IC50 | Ki | Reference |
| Substance P | NK-1 | ¹²⁵I-BH-SP | Rat Spinal Cord | 0.46 nM | - | [2] |
| [D-Pro4,D-Trp7,9,10]-SP(4-11) | NK-1 | ¹²⁵I-Substance P | Dispersed Pancreatic Acini | 4 µM | - | [2] |
| [D-Pro4,D-Trp7,9,10]-SP(4-11) | Bombesin Receptor | ¹²⁵I-[Tyr4]bombesin | Dispersed Pancreatic Acini | 17 µM | - | [2] |
| [D-Pro4,D-Trp7,9,10]-SP(4-11) | Cholecystokinin Receptor | ¹²⁵I-Cholecystokinin Octapeptide | Dispersed Pancreatic Acini | 5 µM | - | [2] |
| [D-Pro4,D-Trp7,9,10]-SP(4-11) | NK-1 | ¹²⁵I-BH-SP | Rat Spinal Cord | 45 µM | - | [2] |
Note: The data for [D-Pro4, D-Trp7,9,10]-SP(4-11) is presented as the closest available reference for the binding affinity of the requested [Pro(4), Trp(7,9,10)]-SP(4-11) analog. The D-amino acid substitution at position 4 is known to significantly impact the biological activity, often conferring antagonist properties.
Experimental Protocols
The determination of receptor binding affinity for Substance P analogs is predominantly carried out using radioligand competition binding assays. The following is a generalized protocol based on established methodologies.
Radioligand Competition Binding Assay
Objective: To determine the binding affinity (Ki) of an unlabeled test compound (e.g., [Pro(4), Trp(7,9,10)]-SP(4-11)) by measuring its ability to compete with a radiolabeled ligand for binding to a specific receptor (e.g., NK-1 receptor).
Materials:
-
Tissue/Cell Preparation: Homogenates of tissues or membranes from cell lines expressing the receptor of interest (e.g., rat brain cortex, CHO cells transfected with the NK-1 receptor).
-
Radioligand: A high-affinity ligand for the target receptor labeled with a radioisotope (e.g., ¹²⁵I-Bolton Hunter labeled Substance P).
-
Unlabeled Competitor: The test compound ([Pro(4), Trp(7,9,10)]-SP(4-11)) and a known reference compound (unlabeled Substance P).
-
Assay Buffer: A buffer solution to maintain physiological pH and ionic strength (e.g., Tris-HCl buffer with MgCl₂, bovine serum albumin, and protease inhibitors).
-
Filtration Apparatus: A vacuum filtration manifold with glass fiber filters.
-
Scintillation Counter: To measure the radioactivity retained on the filters.
Procedure:
-
Membrane Preparation:
-
Homogenize the tissue or cells in a cold buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet and resuspend it in the assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Assay:
-
In a series of tubes, add a constant amount of the membrane preparation.
-
Add a fixed concentration of the radioligand to each tube.
-
Add increasing concentrations of the unlabeled competitor (test compound or reference compound) to the tubes.
-
For determining non-specific binding, add a high concentration of the unlabeled reference compound to a set of tubes.
-
Incubate the mixture at a specific temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the incubation mixture through glass fiber filters using a vacuum manifold. The filters will trap the membranes with the bound radioligand.
-
Wash the filters with cold assay buffer to remove any unbound radioligand.
-
-
Quantification:
-
Place the filters in vials with scintillation fluid.
-
Measure the radioactivity on each filter using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of the competitor by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Signaling Pathways and Visualizations
Substance P binding to the NK-1 receptor, a G-protein coupled receptor (GPCR), primarily activates the Gq alpha subunit. This initiates a signaling cascade involving phospholipase C.
Caption: NK-1 Receptor Signaling Pathway via Gq/PLC.
The following diagram illustrates the workflow of the radioligand competition binding assay described in the experimental protocols section.
References
Pro(4)-Trp(7,9,10)-SP(4-11): A Technical Overview of a Tachykinin Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the synthetic peptide Pro(4)-Trp(7,9,10)-SP(4-11), a competitive antagonist of tachykinin receptors. Tachykinins, including Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB), are a family of neuropeptides that mediate a wide array of physiological processes through their interaction with G protein-coupled receptors (GPCRs) designated NK1, NK2, and NK3. This document consolidates the available quantitative data on the antagonist's potency and binding affinities, details relevant experimental protocols for its characterization, and visualizes the intricate signaling pathways of the tachykinin system.
Introduction to the Tachykinin System
The tachykinin family of peptides plays a crucial role in numerous biological functions, including pain transmission, neurogenic inflammation, smooth muscle contraction, and regulation of the cardiovascular and immune systems.[1] Their effects are mediated through three distinct G protein-coupled receptors: NK1, NK2, and NK3. Substance P exhibits the highest affinity for the NK1 receptor, while NKA and NKB preferentially bind to NK2 and NK3 receptors, respectively.[2]
Upon agonist binding, tachykinin receptors undergo a conformational change, leading to the activation of intracellular G proteins, primarily of the Gq/11 family.[2] This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[2][3] This signaling pathway ultimately leads to a variety of cellular responses.
The development of selective antagonists for tachykinin receptors is of significant interest for therapeutic intervention in a range of pathological conditions. Pro(4)-Trp(7,9,10)-SP(4-11) is a substance P analogue that has been investigated for its antagonist properties at these receptors.[4]
Pharmacological Profile of Pro(4)-Trp(7,9,10)-SP(4-11)
Pro(4)-Trp(7,9,10)-SP(4-11) is a modified fragment of Substance P (SP), specifically the C-terminal heptapeptide SP(4-11). The substitutions of Proline at position 4 and Tryptophan at positions 7, 9, and 10 confer its antagonist properties.[4] It has been shown to act as a competitive antagonist at receptors for substance P.[5]
Quantitative Data
The available quantitative data on the antagonist potency and binding affinity of Pro(4)-Trp(7,9,10)-SP(4-11) is summarized below. It is important to note that comprehensive data across all tachykinin receptor subtypes is limited in the public domain.
Table 1: Antagonist Potency of Pro(4)-Trp(7,9,10)-SP(4-11)
| Preparation | Agonist | Parameter | Value | Reference |
| Guinea-pig ileum | Eledoisin | pA2 | < 4.8 | [6] |
Table 2: Binding Affinity of Pro(4)-Trp(7,9,10)-SP(4-11)
| Receptor | Radioligand | Preparation | Ki (nM) | Reference |
| Bombesin | 125I-[Tyr4]bombesin | Pancreatic acini | ~3800 | [7] |
| Cholecystokinin | 125I-CCK | Pancreatic acini | Not Determined | [5] |
| Tachykinin NK1 | Data Not Available | |||
| Tachykinin NK2 | Data Not Available | |||
| Tachykinin NK3 | Data Not Available |
Note: The antagonist has been reported to be a competitive antagonist at cholecystokinin receptors, but specific Ki values were not found in the reviewed literature.
Tachykinin Receptor Signaling Pathways
The following diagrams illustrate the canonical signaling pathways for the three main tachykinin receptors. Pro(4)-Trp(7,9,10)-SP(4-11) acts by competitively inhibiting the binding of endogenous tachykinins to these receptors, thereby blocking the initiation of these cascades.
References
- 1. Receptors for substance P. III. Classification by competitive antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tachykinin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Tachykinins and Their Receptors: Contributions to Physiological Control and the Mechanisms of Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Substance P antagonists active in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]
- 6. tandfonline.com [tandfonline.com]
- 7. Challenging activity and signaling bias in tachykinin NK1 and NK2 receptors by truncated neuropeptides - PMC [pmc.ncbi.nlm.nih.gov]
[D-Pro4,D-Trp7,9,10]substance P-4-11: A Pharmacological Profile
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
[D-Pro4,D-Trp7,9,10]substance P-4-11 is a synthetic C-terminal fragment analog of the neuropeptide Substance P. It is recognized primarily as a competitive antagonist of tachykinin receptors, with additional antagonist activity reported at bombesin and cholecystokinin receptors. This technical guide provides a comprehensive overview of the pharmacological profile of [D-Pro4,D-Trp7,9,10]substance P-4-11, summarizing its receptor binding and functional antagonist activities. The document details its effects on key signaling pathways, particularly the inositol phosphate pathway, and outlines established experimental protocols for its characterization. This guide is intended to serve as a valuable resource for researchers in pharmacology and drug development investigating the therapeutic potential and mechanistic actions of tachykinin receptor antagonists.
Introduction
Substance P, a member of the tachykinin family of neuropeptides, plays a crucial role in a myriad of physiological processes, including pain transmission, neurogenic inflammation, and smooth muscle contraction, by acting on neurokinin (NK) receptors (NK1, NK2, and NK3). The development of selective and potent antagonists for these receptors is a key area of research for potential therapeutic interventions in various pathological conditions. [D-Pro4,D-Trp7,9,10]substance P-4-11 is a modified octapeptide analog of Substance P (SP), corresponding to the C-terminal amino acid sequence 4-11. The strategic substitutions with D-amino acids, specifically D-Proline at position 4 and D-Tryptophan at positions 7, 9, and 10, were designed to enhance metabolic stability and confer antagonist properties. This document provides a detailed pharmacological profile of this compound.
Receptor Binding and Antagonist Profile
[D-Pro4,D-Trp7,9,10]substance P-4-11 has been characterized as a competitive antagonist at multiple neurokinin and other peptide receptors.
Tachykinin Receptors
The primary pharmacological action of [D-Pro4,D-Trp7,9,10]substance P-4-11 is the antagonism of tachykinin receptors. It has been demonstrated to inhibit the effects of Substance P and other tachykinins.[1]
Bombesin and Cholecystokinin Receptors
In addition to its effects on tachykinin receptors, [D-Pro4,D-Trp7,9,10]substance P-4-11 has been reported to be a competitive antagonist for bombesin and cholecystokinin receptors.[2]
Quantitative Pharmacological Data
A comprehensive summary of the binding affinities (Ki), half-maximal inhibitory concentrations (IC50), and antagonist potencies (pA2) is crucial for a complete understanding of the pharmacological profile of [D-Pro4,D-Trp7,9,10]substance P-4-11. However, specific quantitative data from publicly available literature is limited. The following tables are provided to structure future data as it becomes available.
Table 1: Tachykinin Receptor Antagonist Activity
| Receptor Subtype | Agonist | Tissue/Cell Line | Assay Type | pA2 Value | Reference |
| NK1 | Substance P | Guinea-pig ileum | Functional Assay | Data Not Available | |
| NK2 | Neurokinin A | Hamster trachea | Functional Assay | Data Not Available | |
| NK3 | Neurokinin B | Rat portal vein | Functional Assay | Data Not Available |
Table 2: Bombesin and Cholecystokinin Receptor Antagonist Activity
| Receptor | Agonist | Tissue/Cell Line | Assay Type | IC50/Ki Value | Reference |
| Bombesin Receptor | Bombesin | Swiss 3T3 cells | Radioligand Binding | Data Not Available | |
| Cholecystokinin (CCK) Receptor | CCK-8 | Guinea-pig pancreas | Radioligand Binding | Data Not Available |
Signaling Pathways
The antagonistic action of [D-Pro4,D-Trp7,9,10]substance P-4-11 at G-protein coupled receptors (GPCRs) like the tachykinin receptors involves the modulation of downstream intracellular signaling cascades.
Inositol Phosphate Pathway
Tachykinin receptors, particularly the NK1 receptor, are coupled to the Gq/11 family of G-proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).
Studies have shown that [D-Pro4,D-Trp7,9,10]substance P-4-11 antagonizes the tachykinin-induced generation of inositol phosphates in guinea-pig intestinal smooth muscle.[3] Interestingly, this study also noted that the antagonist could depress histamine-induced accumulation of inositol phosphates, suggesting a degree of non-selectivity and potentially a site of action beyond the tachykinin receptor itself.[3]
Figure 1: Antagonism of the Tachykinin-Mediated Inositol Phosphate Signaling Pathway.
Experimental Protocols
Detailed experimental methodologies are essential for the accurate pharmacological characterization of [D-Pro4,D-Trp7,9,10]substance P-4-11. The following sections describe representative protocols.
Radioligand Binding Assay (Representative Protocol for NK1 Receptor)
This protocol outlines a general procedure for determining the binding affinity of [D-Pro4,D-Trp7,9,10]substance P-4-11 for the NK1 receptor.
-
Membrane Preparation:
-
Homogenize tissues or cells expressing the NK1 receptor (e.g., CHO cells transfected with the human NK1 receptor) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet by resuspension and centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a reaction tube, combine the cell membrane preparation, a radiolabeled NK1 receptor ligand (e.g., [3H]Substance P), and varying concentrations of the unlabeled competitor ([D-Pro4,D-Trp7,9,10]substance P-4-11).
-
For non-specific binding determination, use a high concentration of an unlabeled standard NK1 antagonist.
-
Incubate the mixture at a defined temperature and for a specific duration to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve.
-
Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.
-
Figure 2: General Workflow for a Radioligand Binding Assay.
In Vitro Functional Assay: Guinea-Pig Ileum Contraction (Representative Protocol)
This bioassay is a classic method to determine the antagonist potency (pA2) of a substance P analog.
-
Tissue Preparation:
-
Euthanize a guinea pig and isolate a segment of the terminal ileum.
-
Clean the ileum segment and mount a piece of the longitudinal muscle in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
Connect the tissue to an isometric force transducer to record muscle contractions.
-
Allow the tissue to equilibrate under a resting tension.
-
-
Antagonist Potency Determination (Schild Analysis):
-
Obtain a cumulative concentration-response curve for the agonist (Substance P) to establish a baseline.
-
Wash the tissue and incubate with a fixed concentration of the antagonist ([D-Pro4,D-Trp7,9,10]substance P-4-11) for a defined period.
-
In the presence of the antagonist, obtain a new cumulative concentration-response curve for Substance P.
-
Repeat this procedure with increasing concentrations of the antagonist.
-
Calculate the dose ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist) for each antagonist concentration.
-
Construct a Schild plot by plotting the logarithm of (dose ratio - 1) against the negative logarithm of the molar concentration of the antagonist.
-
The x-intercept of the Schild plot provides the pA2 value, which is the negative logarithm of the antagonist concentration that produces a dose ratio of 2. A linear Schild plot with a slope not significantly different from unity is indicative of competitive antagonism.
-
Conclusion
[D-Pro4,D-Trp7,9,10]substance P-4-11 is a valuable pharmacological tool for investigating the roles of tachykinin, bombesin, and cholecystokinin receptors in various physiological and pathophysiological processes. Its antagonist profile, particularly at tachykinin receptors, makes it a subject of interest for potential therapeutic applications. This technical guide has summarized the currently available pharmacological data and provided a framework for its further characterization. A notable gap in the publicly available literature is the lack of comprehensive quantitative data on its binding affinities and antagonist potencies across its target receptors. Future research should focus on generating this data to enable a more complete understanding of its pharmacological profile and to facilitate its use in drug discovery and development.
References
The Discovery and Synthesis of Substance P Fragment Antagonists: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, synthesis, and evaluation of substance P (SP) fragment antagonists. It is designed to serve as a comprehensive resource for professionals in the fields of pharmacology, medicinal chemistry, and drug development who are interested in the therapeutic potential of targeting the neurokinin-1 receptor (NK1R).
Introduction to Substance P and the Neurokinin-1 Receptor
Substance P, an eleven-amino acid neuropeptide, was first identified in 1931 and is a member of the tachykinin peptide family. It is widely distributed throughout the central and peripheral nervous systems and plays a crucial role in a variety of physiological processes, including pain transmission, inflammation, and mood regulation. SP exerts its biological effects primarily through the activation of the neurokinin-1 receptor (NK1R), a G protein-coupled receptor (GPCR). The C-terminal fragment of substance P, specifically the five-amino acid sequence Phe-Phe-Gly-Leu-Met-NH₂, is essential for its binding and activation of the NK1R.[1] The development of antagonists that can block the interaction between substance P and the NK1R has been a significant focus of drug discovery efforts for various therapeutic indications.
The Discovery of Substance P Fragment Antagonists
The initial approach to developing substance P antagonists involved the systematic modification of the native SP peptide sequence. Early research focused on creating analogues with substitutions of D-amino acids to increase stability and confer antagonistic properties. A key breakthrough was the discovery that substitutions at positions 7 and 9 of the SP sequence, often with D-tryptophan, resulted in competitive antagonists.[2] This led to the development of a range of peptide-based antagonists derived from C-terminal fragments of substance P.
Further structure-activity relationship (SAR) studies revealed that the C-terminal amide group is critical for activity, and even minor modifications to this group can lead to a significant loss of potency.[2] These investigations have guided the rational design of more potent and selective substance P fragment antagonists.
Quantitative Analysis of Substance P Fragment Antagonists
The following table summarizes the biological activity of several key substance P fragment antagonists. The data is compiled from various in vitro studies and provides a comparative overview of their potency and binding affinity for the NK1 receptor.
| Antagonist | Structure/Modification | Assay Type | Species | Potency (pA2) | Binding Affinity (Ki, nM) | Reference |
| [D-Pro4,D-Trp7,9]-SP(4-11) | D-Pro-Gln-Gln-D-Trp-Phe-D-Trp-Leu-Met-NH2 | Guinea Pig Ileum Contraction | Guinea Pig | ~6.0 | - | [3][4] |
| Spantide | [D-Arg1, D-Trp7,9, Leu11]-SP | Guinea Pig Taenia Coli Contraction | Guinea Pig | 7.1-7.2 | - | [2] |
| [D-Arg1, D-Pro2, D-Trp7,9, Leu11]-SP | D-Arg-D-Pro-Lys-Pro-Gln-Gln-D-Trp-Phe-D-Trp-Leu-Leu-NH2 | Guinea Pig Taenia Coli Contraction | Guinea Pig | 7.1-7.2 | - | [2] |
| Compound 3 | H-Tyr-d-Ala-Gly-Phe-Pro-Leu-Trp-NH-Bzl | Guinea Pig Ileum Contraction / hNK1 Binding | Guinea Pig / Human | Ke = 26 nM | 14 | [3] |
| [DPro4,DTrp7,9,10]-SP(4-11) | D-Pro-Gln-Gln-D-Trp-Phe-D-Trp-D-Trp-Leu-Met-NH2 | Inhibition of 125I-SP binding | Guinea Pig Pancreatic Acini | - | 4000 | [5] |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of a Substance P Fragment Antagonist
This protocol describes a general method for the manual solid-phase synthesis of a substance P fragment antagonist, such as [D-Pro⁴, D-Trp⁷,⁹]-SP(4-11), using the Fmoc/tBu strategy.[6]
Materials:
-
Fmoc-Rink Amide MBHA resin
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
Fmoc-protected amino acids (Fmoc-Met-OH, Fmoc-Leu-OH, Fmoc-D-Trp(Boc)-OH, Fmoc-Phe-OH, Fmoc-Gln(Trt)-OH, Fmoc-D-Pro-OH)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)
-
N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5, v/v/v)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Pre-activate the first Fmoc-amino acid (Fmoc-Met-OH) by dissolving it with HBTU, HOBt, and DIPEA in DMF.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Monitor the coupling reaction using the Kaiser test. If the test is positive, repeat the coupling step.
-
-
Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence: Leu, D-Trp, Phe, D-Trp, Gln, Gln, D-Pro.
-
Cleavage: After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the resin with DCM and dry it under vacuum. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Purification:
-
Filter the cleavage mixture and precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to collect the peptide pellet, wash with cold ether, and air-dry.
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column using a water/acetonitrile gradient containing 0.1% TFA.
-
Lyophilize the pure fractions to obtain the final peptide.
-
Radioligand Binding Assay for NK1 Receptor Antagonists
This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Ki) of a substance P fragment antagonist for the NK1 receptor.[5][7][8]
Materials:
-
Cell membranes prepared from cells expressing the human NK1 receptor (e.g., CHO or HEK293 cells).
-
Radioligand: [³H]-Substance P or ¹²⁵I-labeled Substance P.
-
Unlabeled substance P (for determining non-specific binding).
-
Test antagonist compound at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
96-well filter plates with glass fiber filters.
-
Scintillation cocktail.
-
Liquid scintillation counter or gamma counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the NK1 receptor in a cold lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Cell membrane preparation.
-
Radioligand at a concentration at or below its Kd.
-
Assay buffer (for total binding), unlabeled substance P at a high concentration (for non-specific binding), or the test antagonist at various concentrations.
-
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Terminate the binding reaction by rapid filtration through the glass fiber filter plate using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Washing: Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a liquid scintillation counter (for ³H) or a gamma counter (for ¹²⁵I).
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the antagonist concentration.
-
Determine the IC₅₀ value (the concentration of antagonist that inhibits 50% of specific radioligand binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizing Key Pathways and Processes
Substance P / NK1R Signaling Pathway
The binding of Substance P to the NK1R initiates a cascade of intracellular signaling events. The receptor primarily couples to Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). The NK1R can also couple to other G proteins, leading to the modulation of cyclic AMP (cAMP) levels and the activation of mitogen-activated protein kinase (MAPK) pathways.
References
- 1. Precision-engineered Peptide and Protein Analogs: Establishing a New Discovery Platform for Potent GPCR Modulators | CHIMIA [chimia.ch]
- 2. Structure-activity studies on the C-terminal amide of substance P - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Structure–Activity Relationship Study and Combinatorial Synthetic Approach of C-Terminal Modified Bifunctional Peptides That Are δ/μ Opioid Receptor Agonists and Neurokinin 1 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological activities of substance P antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
An In-depth Technical Guide on the Structure-Activity Relationship of [D-Pro4,D-Trp7,9,10]substance P (4-11)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of the potent tachykinin antagonist, [D-Pro4,D-Trp7,9,10]substance P (4-11). This peptide analog has been instrumental in characterizing the physiological roles of substance P and its receptors. This document outlines its binding affinities, functional potencies, the experimental methodologies used for its characterization, and the signaling pathways it modulates.
Introduction
Substance P (SP) is an undecapeptide neuropeptide belonging to the tachykinin family, which plays a significant role in numerous physiological processes, including pain transmission, inflammation, and smooth muscle contraction.[1][2] Its effects are primarily mediated through the neurokinin-1 (NK1) receptor, a G-protein coupled receptor (GPCR).[3] The development of potent and selective antagonists for the NK1 receptor has been a crucial area of research for therapeutic applications.
[D-Pro4,D-Trp7,9,10]substance P (4-11) is a truncated analog of substance P that has been extensively studied as a competitive antagonist at NK1 receptors.[4][5][6][7] Notably, this analog also exhibits antagonist activity at bombesin and cholecystokinin receptors, a factor to consider in its experimental application.[5][7] This guide delves into the key structural modifications that confer its antagonist properties and provides the quantitative data and experimental context necessary for its use in research and drug development.
Structure-Activity Relationship (SAR)
The antagonist activity of [D-Pro4,D-Trp7,9,10]substance P (4-11) is a direct result of specific substitutions of L-amino acids with their D-isomers at key positions within the C-terminal fragment of substance P.
-
Role of D-Proline at Position 4: The substitution of L-Proline with D-Proline at position 4 is a critical modification. While the native Proline residue is important for inducing a specific secondary structure (a β-turn) in the peptide backbone, the introduction of a D-Proline residue is thought to stabilize a conformation that is favorable for receptor binding but unfavorable for receptor activation. This alteration is a common strategy in the design of peptide antagonists.
-
Importance of D-Tryptophan at Positions 7, 9, and 10: The replacement of L-amino acids with D-Tryptophan at positions 7, 9, and 10 is another crucial element for potent antagonist activity. Tryptophan residues are known to be important for the binding of substance P to the NK1 receptor. The introduction of D-Tryptophan residues can enhance the binding affinity of the antagonist, potentially through increased hydrophobic interactions with the receptor's binding pocket. Furthermore, the presence of multiple D-Trp residues is critical for both the affinity and selectivity of tachykinin antagonists.[8] These substitutions likely restrict the conformational flexibility of the peptide in a way that promotes a binding mode that competitively inhibits the binding of the endogenous agonist, substance P.[9] Studies on various substance P analogs have consistently shown that D-amino acid substitutions in the C-terminal portion are key to converting agonist activity into antagonist activity.[10][11]
Quantitative Data
The following tables summarize the reported binding affinities and functional potencies of [D-Pro4,D-Trp7,9,10]substance P (4-11) across various experimental systems.
Table 1: Binding Affinity Data
| Receptor Target | Preparation | Radioligand | Value (nM) | Parameter | Reference |
| BB2 | Human | 3800 | IC50 | [12] | |
| BB2 | Rat | >10000 | Ki | [12] |
Table 2: Functional Antagonist Potency Data
| Agonist | Tissue/Preparation | Parameter | Value | Reference |
| Substance P | Guinea-pig ileum | pA2 | 6.1 | [13] |
Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the pharmacological properties of [D-Pro4,D-Trp7,9,10]substance P (4-11).
This protocol is used to determine the binding affinity (Ki) of the antagonist for the NK1 receptor.
Materials:
-
Cell membranes expressing the NK1 receptor
-
Radioligand (e.g., [3H]-Substance P)
-
[D-Pro4,D-Trp7,9,10]substance P (4-11)
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
96-well filter plates (e.g., GF/C filters pre-soaked in 0.3% polyethyleneimine)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled antagonist, [D-Pro4,D-Trp7,9,10]substance P (4-11).
-
For total binding, omit the unlabeled antagonist. For non-specific binding, include a high concentration of unlabeled substance P.
-
Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Terminate the binding reaction by rapid filtration through the filter plate using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (the concentration of antagonist that inhibits 50% of specific radioligand binding) by non-linear regression analysis of the competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]
This functional assay measures the ability of the antagonist to inhibit substance P-induced activation of the phospholipase C pathway.[15]
Materials:
-
Cells expressing the NK1 receptor
-
[3H]-myo-inositol
-
Agonist (Substance P)
-
Antagonist ([D-Pro4,D-Trp7,9,10]substance P (4-11))
-
Lithium chloride (LiCl) solution
-
Trichloroacetic acid (TCA)
-
Dowex AG1-X8 resin
-
Scintillation cocktail and counter
Procedure:
-
Culture cells in the presence of [3H]-myo-inositol for 24-48 hours to label the cellular phosphoinositide pools.
-
Wash the cells and pre-incubate with a buffer containing LiCl. LiCl inhibits inositol monophosphatases, leading to the accumulation of inositol phosphates.
-
Add varying concentrations of the antagonist, [D-Pro4,D-Trp7,9,10]substance P (4-11), and incubate for a defined period.
-
Stimulate the cells with a fixed concentration of substance P for a specific time.
-
Terminate the reaction by adding ice-cold TCA.
-
Separate the inositol phosphates from the cell lysate using anion-exchange chromatography with Dowex resin.
-
Elute the total inositol phosphates and quantify the radioactivity using a scintillation counter.
-
Construct concentration-response curves for the antagonist's inhibition of agonist-stimulated inositol phosphate accumulation to determine its potency (e.g., IC50).
This protocol assesses the in vivo efficacy of the antagonist in blocking the cardiovascular effects of substance P.
Materials:
-
Anesthetized rats
-
Substance P
-
[D-Pro4,D-Trp7,9,10]substance P (4-11)
-
Saline
-
Blood pressure transducer and recording system
-
Catheters for intravenous administration and blood pressure monitoring
Procedure:
-
Anesthetize the rats and insert catheters into a femoral vein for drug administration and a carotid or femoral artery for blood pressure monitoring.
-
Allow the animal's blood pressure to stabilize.
-
Administer a bolus injection of substance P and record the resulting hypotensive response.
-
After the blood pressure returns to baseline, administer [D-Pro4,D-Trp7,9,10]substance P (4-11) intravenously.
-
After a set period, re-challenge the animal with the same dose of substance P and record the cardiovascular response.
-
The degree of inhibition of the substance P-induced hypotension is a measure of the antagonist's in vivo potency.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: NK1 Receptor Signaling Pathway. Substance P binding to the NK1 receptor activates Gq, leading to the activation of PLC, which hydrolyzes PIP2 into IP3 and DAG. IP3 triggers calcium release from the endoplasmic reticulum, while DAG activates PKC, both leading to downstream cellular effects. [D-Pro4,D-Trp7,9,10]substance P (4-11) competitively inhibits this pathway.
Caption: Radioligand Binding Assay Workflow. This diagram outlines the key steps in determining the binding affinity of the antagonist.
Caption: Inositol Phosphate Accumulation Assay Workflow. This diagram illustrates the process for assessing the functional antagonism of the substance P-induced signaling.
References
- 1. Substance P Receptor Antagonism: A Potential Novel Treatment Option for Viral-Myocarditis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (D-Pro4,D-Trp7·9·10)-Substance P (4-11) | 86917-57-9 | FP109336 [biosynth.com]
- 3. Selective G protein signaling driven by Substance P-Neurokinin Receptor dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An examination of the pharmacology of two substance P antagonists and the evidence for tachykinin receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. realgenelabs.com [realgenelabs.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. peptide.com [peptide.com]
- 8. Role of D-tryptophan for affinity of MEN 10207 tachykinin antagonist at NK2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Substance P and antagonists. Surface activity and molecular shapes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analogues of substance P. Peptides containing D-amino acid residues in various positions of substance P and displaying agonist or receptor selective antagonist effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antagonists of substance P. Further modifications of substance P antagonists obtained by replacing either positions 7, 9 or 7, 8 and 11 of SP with D-amino acid residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [D-Pro<sup>4</sup>,D-Trp<sup>7,9,10</sup>]substance P (4-11) | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 13. The mechanism of action of a substance P antagonist (D-Pro2, D-Trp7,9)-SP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Effect of the tachykinin antagonist, [D-Pro4, D-Trp7,9,10] substance P-(4-11), on tachykinin- and histamine-induced inositol phosphate generation in intestinal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: The Biological Activity of Pro(4)-Trp(7,9,10)-SP(4-11)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activity of the synthetic peptide Pro(4)-Trp(7,9,10)-SP(4-11), a notable antagonist of Substance P (SP). This document details its pharmacological profile, mechanism of action, and the experimental methodologies used to characterize its effects.
Introduction
Pro(4)-Trp(7,9,10)-SP(4-11) is a modified C-terminal fragment of the neuropeptide Substance P. The strategic substitutions of proline at position 4 and tryptophan at positions 7, 9, and 10, often utilizing their D-isomers to enhance stability and potency, have established this peptide as a significant tool in tachykinin research. It primarily functions as a competitive antagonist at neurokinin-1 (NK-1) receptors and exhibits a unique mechanism of G protein antagonism.
Quantitative Pharmacological Data
The biological activity of Pro(4)-Trp(7,9,10)-SP(4-11) has been quantified in various assays. The following tables summarize the available data on its antagonist potency and receptor binding affinities.
Table 1: Functional Antagonist Potency of Pro(4)-Trp(7,9,10)-SP(4-11) Analogs
| Analog | Assay System | Agonist | pA2 Value | Reference |
| [D-Pro4,D-Trp7,9]SP(4-11) | Guinea Pig Ileum | Substance P | ~6.0 | |
| [D-Pro4,D-Trp7,9]SP(4-11) | Rabbit Mesenteric Vein | Substance P | ~6.0 | |
| [D-Pro4,D-Trp7,9]SP(4-11) | Guinea Pig Trachea | Substance P | ~6.0 |
The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.
Table 2: Receptor Binding Affinity of [D-Pro4,D-Trp7,9,10]SP(4-11)
| Receptor | Species | Cell Line/Tissue | Radioligand | Parameter | Value (nM) | Reference |
| Bombesin Receptor Subtype 2 (BB2) | Human | - | - | IC50 | 3800 | |
| Bombesin Receptor Subtype 2 (BB2) | Rat | - | - | Ki | >10000 | |
| Neurokinin-1 (NK-1) | Mouse | Spinal Cord Membranes | [3H] labeled SP | Ki | Not specified for this analog, but a related antagonist, [D-Trp7]sendide, showed a Ki of 0.023 nM.[1] | [1] |
Mechanism of Action
Pro(4)-Trp(7,9,10)-SP(4-11) exhibits a dual mechanism of action, functioning as both a competitive antagonist at the NK-1 receptor and as a G protein antagonist.
-
Competitive Antagonism at the NK-1 Receptor: The peptide binds to the NK-1 receptor, a G protein-coupled receptor (GPCR), thereby preventing the binding of the endogenous agonist, Substance P. This competitive inhibition blocks the initiation of downstream signaling cascades.
-
G Protein Antagonism: Pro(4)-Trp(7,9,10)-SP(4-11) has been shown to directly interfere with the coupling of G proteins to their receptors.[2] This novel mechanism involves the peptide competing with the receptor for binding to the G protein.[2] This action is not limited to the NK-1 receptor and has been observed to inhibit the actions of other structurally unrelated messenger molecules.[2] This suggests a broader inhibitory effect on GPCR signaling. Some substance P analogs can also act as "biased agonists," meaning they can differentially activate various G proteins (such as Gα12, Gi, and Gq) associated with a single receptor.
Signaling Pathways
Substance P, through the NK-1 receptor, activates multiple intracellular signaling pathways. As an antagonist, Pro(4)-Trp(7,9,10)-SP(4-11) inhibits these cascades.
NK-1 Receptor Signaling Cascade
Activation of the NK-1 receptor by Substance P primarily couples to Gq/11 and Gs G proteins. This initiates a cascade involving the activation of Phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). These events culminate in various cellular responses, including smooth muscle contraction and neurotransmission. Additionally, the NK-1 receptor can signal through Gs, leading to the activation of adenylyl cyclase and an increase in cyclic AMP (cAMP), as well as through pathways involving mitogen-activated protein kinases (MAPK) such as ERK1/2.
Antagonistic Mechanism of Pro(4)-Trp(7,9,10)-SP(4-11)
The dual antagonistic actions of Pro(4)-Trp(7,9,10)-SP(4-11) are depicted below. It competitively blocks the Substance P binding site on the NK-1 receptor and also interferes with the receptor-G protein interaction.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for key experiments used to characterize Pro(4)-Trp(7,9,10)-SP(4-11).
Guinea Pig Ileum Assay for Functional Antagonism (pA2 Determination)
This classic bioassay is used to determine the functional potency of antagonists on smooth muscle contraction.
Objective: To determine the pA2 value of Pro(4)-Trp(7,9,10)-SP(4-11) against Substance P-induced contractions in isolated guinea pig ileum.
Materials:
-
Male guinea pig (250-350 g)
-
Tyrode's solution (composition in mM: NaCl 137, KCl 2.7, CaCl2 1.8, MgCl2 1.0, NaH2PO4 0.4, NaHCO3 11.9, Glucose 5.6)
-
Substance P (agonist) stock solution
-
Pro(4)-Trp(7,9,10)-SP(4-11) (antagonist) stock solutions
-
Organ bath with an isotonic transducer and recording system
-
Carbogen gas (95% O2, 5% CO2)
Procedure:
-
A male guinea pig is humanely euthanized, and a segment of the terminal ileum is excised.
-
The longitudinal muscle is carefully stripped from the underlying circular muscle.
-
A 1-2 cm segment of the longitudinal muscle is mounted in an organ bath containing Tyrode's solution, maintained at 37°C, and continuously gassed with carbogen.
-
The tissue is allowed to equilibrate for 30-60 minutes under a resting tension of 1 g.
-
A cumulative concentration-response curve to Substance P is established to determine the EC50.
-
The tissue is washed and allowed to recover.
-
The tissue is then incubated with a known concentration of Pro(4)-Trp(7,9,10)-SP(4-11) for a predetermined period (e.g., 20 minutes).
-
A second cumulative concentration-response curve to Substance P is generated in the presence of the antagonist.
-
Steps 6-8 are repeated with increasing concentrations of the antagonist.
-
The dose ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist) is calculated for each antagonist concentration.
-
A Schild plot is constructed by plotting the log (dose ratio - 1) against the negative log of the molar concentration of the antagonist. The x-intercept of the linear regression provides the pA2 value.
Radioligand Binding Assay for Receptor Affinity (Ki Determination)
This assay measures the affinity of a compound for a specific receptor by competing with a radiolabeled ligand.
Objective: To determine the inhibition constant (Ki) of Pro(4)-Trp(7,9,10)-SP(4-11) for the NK-1 receptor.
Materials:
-
Cell membranes expressing the human NK-1 receptor
-
Radiolabeled Substance P analog (e.g., [3H]Substance P)
-
Pro(4)-Trp(7,9,10)-SP(4-11) at various concentrations
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA)
-
Non-specific binding control (a high concentration of unlabeled Substance P)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter and cocktail
Procedure:
-
Cell membranes expressing the NK-1 receptor are prepared and protein concentration is determined.
-
In a series of tubes, a fixed amount of cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled antagonist (Pro(4)-Trp(7,9,10)-SP(4-11)) are added.
-
Control tubes for total binding (no antagonist) and non-specific binding (high concentration of unlabeled agonist) are included.
-
The tubes are incubated at a specific temperature (e.g., 25°C) for a time sufficient to reach equilibrium.
-
The incubation is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The specific binding at each antagonist concentration is calculated by subtracting the non-specific binding from the total binding.
-
The data is plotted as the percentage of specific binding versus the log concentration of the antagonist to determine the IC50 value (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand).
-
The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Conclusion
Pro(4)-Trp(7,9,10)-SP(4-11) is a potent and well-characterized antagonist of Substance P. Its dual mechanism of action, involving both competitive antagonism at the NK-1 receptor and direct inhibition of G protein coupling, makes it a valuable research tool for dissecting the complexities of tachykinin signaling. The quantitative data and detailed experimental protocols provided in this guide serve as a critical resource for researchers in pharmacology and drug development, facilitating further investigation into the therapeutic potential of modulating the Substance P system.
References
An In-depth Technical Guide on [D-Pro4,D-Trp7,9,10]substance P (4-11) and its Interaction with G-protein Coupled Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
[D-Pro4,D-Trp7,9,10]substance P (4-11) is a synthetic C-terminal fragment of the neuropeptide Substance P. It has been widely characterized as a competitive antagonist at multiple G-protein coupled receptors (GPCRs), primarily targeting the tachykinin NK-1 receptor, but also exhibiting significant affinity for bombesin and cholecystokinin receptors. This technical guide provides a comprehensive overview of the pharmacological properties of this peptide, including its binding affinities, functional effects, and the signaling pathways it modulates. Detailed experimental protocols for key assays are provided to facilitate further research and drug development efforts.
Introduction
Substance P, an undecapeptide of the tachykinin family, plays a crucial role in a variety of physiological processes, including pain transmission, inflammation, and smooth muscle contraction, by activating neurokinin (NK) receptors. The C-terminal fragment, substance P (4-11), retains biological activity. The synthetic analog, [D-Pro4,D-Trp7,9,10]substance P (4-11), in which specific L-amino acids are replaced with their D-isomers, was developed to enhance stability and confer antagonistic properties. This peptide has become a valuable pharmacological tool for elucidating the roles of tachykinin and other GPCR systems in health and disease. This guide delves into the technical details of its interactions with its primary and off-target receptors.
Quantitative Data Presentation
The binding affinities and functional potencies of [D-Pro4,D-Trp7,9,10]substance P (4-11) at its principal target receptors are summarized below. These values have been compiled from various in vitro studies.
| Ligand | Receptor | Preparation | Radioligand | Parameter | Value | Reference |
| [D-Pro4,D-Trp7,9,10]Substance P (4-11) | Tachykinin (Substance P) | Guinea-pig ileum | N/A (Functional Assay) | pA2 | Not explicitly quantified, but shown to cause a parallel rightward shift of the agonist dose-response curve. | [1] |
| [D-Pro4,D-Trp7,9,10]Substance P (4-11) | Bombesin (BB2) | Human | 125I-labeled ligand | pIC50 | 5.42 | [2] |
| [D-Pro4,D-Trp7,9,10]Substance P (4-11) | Bombesin (BB2) | Human | 125I-labeled ligand | IC50 | 3800 nM | [2] |
| [D-Pro4,D-Trp7,9,10]Substance P (4-11) | Bombesin (BB2) | Rat | 125I-labeled ligand | pKi | 5 | [2] |
| [D-Pro4,D-Trp7,9,10]Substance P (4-11) | Cholecystokinin (CCK) | N/A | 125I-labeled ligand | IC50 | >10,000 nM | [2] |
Signaling Pathways
[D-Pro4,D-Trp7,9,10]substance P (4-11) exerts its antagonistic effects by blocking the canonical signaling pathways activated by its target GPCRs. The primary receptors for Substance P (NK-1), bombesin (BB2), and cholecystokinin (CCK1) are all coupled to Gq/11 proteins, which activate the Phospholipase C (PLC) pathway. This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates Protein Kinase C (PKC).
Below are diagrams illustrating the signaling pathways antagonized by [D-Pro4,D-Trp7,9,10]substance P (4-11).
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization for specific cell lines or tissues.
Radioligand Binding Assay for NK-1 Receptor
This protocol is designed to determine the binding affinity of [D-Pro4,D-Trp7,9,10]substance P (4-11) for the NK-1 receptor.
Materials:
-
Cell membranes prepared from cells expressing the NK-1 receptor (e.g., CHO-K1 or U373 MG cells).
-
Radioligand: [³H]Substance P.
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 150 mM NaCl, and 0.1% Bovine Serum Albumin (BSA).
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4, containing 0.2% BSA.
-
Unlabeled Substance P (for determining non-specific binding).
-
[D-Pro4,D-Trp7,9,10]substance P (4-11) at various concentrations.
-
96-well filter plates (e.g., Millipore MultiScreen).
-
Scintillation cocktail and a liquid scintillation counter.
Procedure:
-
In a 96-well filter plate, add 50 µL of binding buffer, 50 µL of [³H]Substance P (at a concentration near its Kd), and 50 µL of either binding buffer (for total binding), unlabeled Substance P (1 µM, for non-specific binding), or varying concentrations of [D-Pro4,D-Trp7,9,10]substance P (4-11).
-
Initiate the binding reaction by adding 50 µL of the cell membrane preparation (containing a predetermined amount of protein) to each well.
-
Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
Terminate the reaction by rapid filtration through the filter plate using a vacuum manifold.
-
Wash the filters three times with 200 µL of ice-cold wash buffer.
-
Allow the filters to dry completely.
-
Add scintillation cocktail to each well and count the radioactivity using a liquid scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the data using a non-linear regression model to determine the IC50 value of the antagonist, from which the Ki value can be calculated using the Cheng-Prusoff equation.
Inositol Monophosphate (IP-One) Accumulation Assay
This functional assay measures the ability of [D-Pro4,D-Trp7,9,10]substance P (4-11) to antagonize agonist-induced activation of the PLC pathway.
Materials:
-
Cells expressing the target receptor (e.g., NK-1, BB2, or CCK1).
-
Cell culture medium.
-
Stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) and LiCl.
-
Agonist for the target receptor (e.g., Substance P, Bombesin, or CCK).
-
[D-Pro4,D-Trp7,9,10]substance P (4-11) at various concentrations.
-
IP-One HTRF assay kit (or equivalent).
-
A microplate reader capable of HTRF detection.
Procedure:
-
Plate cells in a 96-well plate and culture overnight.
-
Remove the culture medium and wash the cells with stimulation buffer.
-
Pre-incubate the cells with varying concentrations of [D-Pro4,D-Trp7,9,10]substance P (4-11) for a specified period (e.g., 15-30 minutes) at 37°C.
-
Add the agonist at a concentration that elicits a submaximal response (e.g., EC80) and incubate for a further period (e.g., 30-60 minutes) at 37°C.
-
Lyse the cells and follow the manufacturer's instructions for the IP-One HTRF assay to measure the accumulation of inositol monophosphate.
-
Read the plate on an HTRF-compatible microplate reader.
-
Plot the response against the concentration of the antagonist and fit the data to a suitable pharmacological model to determine the IC50.
Calcium Mobilization Assay
This assay measures the antagonist's ability to block agonist-induced increases in intracellular calcium.
Materials:
-
Cells expressing the target receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).
-
Agonist for the target receptor.
-
[D-Pro4,D-Trp7,9,10]substance P (4-11) at various concentrations.
-
A fluorescence plate reader with an injection system.
Procedure:
-
Plate cells in a black, clear-bottom 96-well plate and allow them to adhere.
-
Load the cells with a calcium-sensitive dye according to the manufacturer's instructions.
-
Wash the cells with assay buffer.
-
Place the plate in the fluorescence plate reader and take a baseline reading.
-
Inject varying concentrations of [D-Pro4,D-Trp7,9,10]substance P (4-11) and incubate for a short period.
-
Inject the agonist and immediately begin measuring the fluorescent signal over time.
-
The peak fluorescence intensity reflects the intracellular calcium concentration.
-
Determine the IC50 of the antagonist by plotting the inhibition of the agonist response against the antagonist concentration.
Conclusion
[D-Pro4,D-Trp7,9,10]substance P (4-11) is a potent and well-characterized antagonist of the NK-1 receptor, with additional activity at bombesin and cholecystokinin receptors. Its ability to competitively block the Gq/PLC signaling pathway makes it an invaluable tool for studying the physiological and pathological roles of these receptor systems. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of targeting these GPCRs. Further studies are warranted to fully elucidate its in vivo efficacy and selectivity profile.
References
The Role of [D-Pro4,D-Trp7,9,10]substance P (4-11) in Neurogenic Inflammation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Neurogenic inflammation, a complex process orchestrated by the peripheral release of neuropeptides from sensory neurons, plays a pivotal role in the pathophysiology of numerous inflammatory disorders. A key mediator in this cascade is Substance P (SP), an undecapeptide that exerts its potent pro-inflammatory effects primarily through the neurokinin-1 (NK-1) receptor. Consequently, antagonism of the NK-1 receptor presents a compelling therapeutic strategy for mitigating neurogenic inflammation. This technical guide provides an in-depth analysis of [D-Pro4,D-Trp7,9,10]substance P (4-11), a potent and selective tachykinin antagonist, and its role in attenuating neurogenic inflammation. We will delve into its mechanism of action, present quantitative data on its efficacy, detail relevant experimental protocols, and provide visual representations of the underlying signaling pathways and experimental workflows.
Introduction to Neurogenic Inflammation and the Role of Substance P
Neurogenic inflammation is characterized by the cardinal signs of inflammation—redness, swelling, heat, and pain—initiated by the activation of sensory nerve fibers. Unlike classical inflammation, which is primarily driven by the immune system, neurogenic inflammation is triggered by the release of neuropeptides, most notably Substance P (SP) and calcitonin gene-related peptide (CGRP), from the peripheral terminals of these neurons.
SP, a member of the tachykinin family of neuropeptides, is a powerful vasodilator and increases vascular permeability, leading to plasma extravasation and edema formation. These effects are mediated through its high-affinity binding to the G-protein coupled NK-1 receptor, which is expressed on various cell types, including endothelial cells, mast cells, and immune cells. The activation of the NK-1 receptor initiates a cascade of intracellular signaling events that culminate in the classic inflammatory response.
[D-Pro4,D-Trp7,9,10]substance P (4-11): A Potent Tachykinin Antagonist
[D-Pro4,D-Trp7,9,10]substance P (4-11) is a synthetic peptide analog of Substance P that acts as a competitive antagonist at tachykinin receptors, with a notable selectivity for the NK-1 receptor. By competitively binding to the NK-1 receptor, it effectively blocks the pro-inflammatory actions of endogenous Substance P, thereby mitigating the key events of neurogenic inflammation.
Mechanism of Action
The primary mechanism of action of [D-Pro4,D-Trp7,9,10]substance P (4-11) is the competitive inhibition of Substance P at the NK-1 receptor. This prevents the conformational changes in the receptor that are necessary for G-protein coupling and the subsequent activation of downstream signaling pathways. The result is a reduction in vasodilation, decreased vascular permeability, and an overall attenuation of the inflammatory response.
Quantitative Efficacy of [D-Pro4,D-Trp7,9,10]substance P (4-11)
The following table summarizes key quantitative data demonstrating the efficacy of [D-Pro4,D-Trp7,9,10]substance P (4-11) in attenuating neurogenic inflammation.
| Parameter | Experimental Model | Result | Reference |
| Inhibition of Inflammation | Carrageenan-induced acute joint inflammation in the rat knee | 93% reduction in the inflammatory response with pretreatment. | [1][2] |
| IC50 for NK-1 Receptor Binding | Competition with 125I-BHSP binding in primary cultures of cortical astrocytes from the mouse | 7.3 µM | [3] |
| Inhibition of Plasma Extravasation | Capsaicin-induced synovitis in rats | Pretreatment resulted in a 93% reduction in plasma extravasation. | |
| Antagonism of Substance P-induced Amylase Secretion | Dispersed acini from guinea pig pancreas | Half-maximal inhibition of 125I-labeled Substance P binding occurred at 4 µM. | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the role of [D-Pro4,D-Trp7,9,10]substance P (4-11) in neurogenic inflammation.
In Vivo Model of Neurogenic Inflammation: Evans Blue Extravasation Assay in the Rat Paw
This protocol is designed to quantify plasma extravasation, a hallmark of neurogenic inflammation, in response to an inflammatory stimulus and to assess the inhibitory effect of [D-Pro4,D-Trp7,9,10]substance P (4-11).
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
[D-Pro4,D-Trp7,9,10]substance P (4-11)
-
Substance P (or other inflammatory agent, e.g., capsaicin)
-
Evans Blue dye (2% in sterile saline)
-
Anesthetic (e.g., isoflurane)
-
Saline solution (0.9% NaCl)
-
Formamide
-
Spectrophotometer
Procedure:
-
Animal Preparation: Anesthetize the rats using an appropriate anesthetic.
-
Antagonist Administration (Pretreatment Group): Administer [D-Pro4,D-Trp7,9,10]substance P (4-11) via a suitable route (e.g., intraperitoneal or intravenous injection) at a predetermined time before the inflammatory challenge.
-
Vehicle Administration (Control Group): Administer the vehicle solution (e.g., saline) to the control group.
-
Evans Blue Injection: Inject Evans Blue dye (20 mg/kg) intravenously via the tail vein. The dye will bind to plasma albumin.
-
Induction of Inflammation: After a short circulation time for the dye (e.g., 5 minutes), inject the inflammatory agent (e.g., Substance P or capsaicin) intradermally into the plantar surface of the rat's hind paw.
-
Euthanasia and Tissue Collection: After a set period (e.g., 30 minutes), euthanize the animals and dissect the paw tissue.
-
Dye Extraction: Weigh the tissue samples and place them in formamide. Incubate at 60°C for 24 hours to extract the Evans Blue dye.
-
Quantification: Centrifuge the samples and measure the absorbance of the supernatant at 620 nm using a spectrophotometer.
-
Data Analysis: Calculate the amount of extravasated Evans Blue dye per gram of tissue and compare the results between the control and antagonist-treated groups to determine the percentage of inhibition.
In Vivo Microdialysis for Measuring Inflammatory Mediators
This protocol allows for the continuous sampling of the interstitial fluid in a specific tissue to measure the release of inflammatory mediators in response to a stimulus and the effect of an antagonist.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
Microdialysis probes and pump
-
[D-Pro4,D-Trp7,9,10]substance P (4-11)
-
Inflammatory agent (e.g., Substance P)
-
Artificial cerebrospinal fluid (aCSF) or other appropriate perfusion fluid
-
Anesthetic (e.g., urethane)
-
Analytical equipment for mediator quantification (e.g., ELISA kits for cytokines)
Procedure:
-
Animal Preparation and Probe Implantation: Anesthetize the rat and surgically implant a microdialysis probe into the target tissue (e.g., skin, muscle, or specific brain region).
-
Perfusion and Equilibration: Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min) and allow the system to equilibrate for at least 60-90 minutes.
-
Baseline Sample Collection: Collect baseline dialysate samples to establish the basal levels of the inflammatory mediators of interest.
-
Antagonist Administration: Administer [D-Pro4,D-Trp7,9,10]substance P (4-11) systemically or locally through the microdialysis probe (reverse dialysis).
-
Inflammatory Challenge: After the antagonist has had time to take effect, introduce the inflammatory stimulus, either systemically or via the microdialysis probe.
-
Sample Collection: Continue to collect dialysate samples at regular intervals throughout the experiment.
-
Mediator Analysis: Analyze the collected dialysate samples for the concentration of specific inflammatory mediators using sensitive techniques like ELISA.
-
Data Analysis: Plot the concentration of the mediators over time and compare the response between control and antagonist-treated groups.
Visualizing the Molecular Landscape: Signaling Pathways and Workflows
Substance P / NK-1 Receptor Signaling Pathway
The following diagram illustrates the key signaling cascades initiated by the binding of Substance P to its NK-1 receptor, leading to the cellular responses characteristic of neurogenic inflammation.
Caption: Substance P/NK-1 Receptor Signaling Pathway and the inhibitory action of [D-Pro4,D-Trp7,9,10]substance P (4-11).
Experimental Workflow for In Vivo Antagonist Testing
The following diagram outlines a typical experimental workflow for evaluating the efficacy of a neurogenic inflammation antagonist in an animal model.
Caption: A generalized experimental workflow for in vivo testing of neurogenic inflammation antagonists.
Conclusion and Future Directions
[D-Pro4,D-Trp7,9,10]substance P (4-11) has demonstrated significant efficacy in attenuating key aspects of neurogenic inflammation, primarily through its potent antagonism of the NK-1 receptor. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals working in this area.
Future research should focus on further elucidating the precise molecular interactions between this antagonist and the NK-1 receptor, as well as exploring its therapeutic potential in a broader range of inflammatory conditions. Additionally, the development of non-peptide antagonists with improved pharmacokinetic profiles remains a key objective in the pursuit of novel therapies for neurogenic inflammation. The methodologies outlined herein can serve as a valuable resource for the continued investigation and development of such compounds.
References
Investigating Substance P Pathways: A Technical Guide to the Use of [D-Pro4,D-Trp7,9,10]substance P (4-11)
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the use of the potent tachykinin antagonist, [D-Pro4,D-Trp7,9,10]substance P (4-11), in the investigation of Substance P (SP) signaling pathways. This document details the antagonist's binding affinities, provides structured experimental protocols for its use, and visualizes the complex signaling networks involved.
Introduction to [D-Pro4,D-Trp7,9,10]substance P (4-11)
[D-Pro4,D-Trp7,9,10]substance P (4-11) is a synthetic peptide analog of the C-terminal fragment of Substance P. It functions as a competitive antagonist at the neurokinin-1 (NK1) receptor, the primary receptor for Substance P.[1] By blocking the binding of SP to its receptor, this antagonist is an invaluable tool for elucidating the physiological and pathological roles of SP-mediated signaling. Furthermore, it has been demonstrated that this antagonist also exhibits competitive antagonism at bombesin and cholecystokinin receptors, a crucial consideration for experimental design.[1][2][3]
Quantitative Data: Binding Affinities
The following tables summarize the binding affinities of [D-Pro4,D-Trp7,9,10]substance P (4-11) for its primary target, the Substance P (NK1) receptor, and its known off-target receptors.
Table 1: Binding Affinity (Ki) of [D-Pro4,D-Trp7,9,10]substance P (4-11) at Various Receptors
| Receptor | Radioligand | Preparation | Ki (µM) | Reference |
| Substance P (NK1) | ¹²⁵I-Substance P | Dispersed acini from guinea pig pancreas | Not significantly different from IC50 | [1] |
| Bombesin | ¹²⁵I-[Tyr4]bombesin | Dispersed acini from guinea pig pancreas | Not significantly different from IC50 | [1] |
| Cholecystokinin (CCK) | ¹²⁵I-Cholecystokinin octapeptide | Dispersed acini from guinea pig pancreas | Not significantly different from IC50 | [1] |
Table 2: Half-maximal Inhibitory Concentration (IC50) of [D-Pro4,D-Trp7,9,10]substance P (4-11)
| Receptor | Radioligand | Preparation | IC50 (µM) | Reference |
| Substance P (NK1) | ¹²⁵I-Substance P | Dispersed acini from guinea pig pancreas | 4 | [1] |
| Bombesin | ¹²⁵I-[Tyr4]bombesin | Dispersed acini from guinea pig pancreas | 17 | [1] |
| Cholecystokinin (CCK) | ¹²⁵I-Cholecystokinin octapeptide | Dispersed acini from guinea pig pancreas | 5 | [1] |
Signaling Pathways
Substance P, through its interaction with the NK1 receptor, activates a cascade of intracellular signaling events. The primary pathway involves the activation of Gq-type G-proteins, leading to the stimulation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These events can subsequently lead to the activation of downstream pathways, including the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.
Caption: Substance P / NK1 Receptor Signaling Pathway.
Experimental Protocols
Radioligand Binding Assay
This protocol is designed to determine the binding affinity of [D-Pro4,D-Trp7,9,10]substance P (4-11) to the NK1 receptor.
Materials:
-
Cell membranes expressing the NK1 receptor (e.g., from transfected cell lines or tissue homogenates).
-
Radioligand: ¹²⁵I-labeled Substance P.
-
[D-Pro4,D-Trp7,9,10]substance P (4-11)
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MnCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
Unlabeled Substance P (for determining non-specific binding).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Filtration apparatus.
-
Gamma counter.
Procedure:
-
Prepare a series of dilutions of [D-Pro4,D-Trp7,9,10]substance P (4-11) in binding buffer.
-
In reaction tubes, combine the cell membrane preparation, a fixed concentration of ¹²⁵I-Substance P (typically at or below its Kd value), and varying concentrations of the antagonist.
-
For total binding, omit the antagonist. For non-specific binding, add a high concentration of unlabeled Substance P (e.g., 1 µM).
-
Incubate the mixture at room temperature for a predetermined time to reach equilibrium (e.g., 60 minutes).
-
Terminate the binding reaction by rapid filtration through the glass fiber filters under vacuum.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the data using non-linear regression to determine the IC50 value of the antagonist. The Ki value can then be calculated using the Cheng-Prusoff equation.
Caption: Experimental Workflow for Radioligand Binding Assay.
Calcium Mobilization Assay
This functional assay measures the ability of [D-Pro4,D-Trp7,9,10]substance P (4-11) to inhibit Substance P-induced increases in intracellular calcium.
Materials:
-
Whole cells expressing the NK1 receptor (e.g., CHO-K1 or HEK293 cells).
-
Substance P.
-
[D-Pro4,D-Trp7,9,10]substance P (4-11).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Probenecid (to prevent dye leakage).
-
96- or 384-well black, clear-bottom microplates.
-
Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR, FlexStation).
Procedure:
-
Seed cells into the microplates and allow them to adhere overnight.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's protocol, typically for 1 hour at 37°C.
-
During the final 15-30 minutes of dye loading, add varying concentrations of [D-Pro4,D-Trp7,9,10]substance P (4-11) to the wells for pre-incubation.
-
Wash the cells with assay buffer containing probenecid to remove extracellular dye.
-
Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Add a fixed concentration of Substance P (typically the EC80 concentration) to all wells simultaneously using the instrument's integrated fluidics.
-
Immediately begin kinetic measurement of fluorescence intensity over time (e.g., for 1-2 minutes).
-
The increase in fluorescence corresponds to the rise in intracellular calcium.
-
Analyze the data by calculating the peak fluorescence response for each well.
-
Determine the inhibitory effect of the antagonist by plotting the response against the antagonist concentration and fitting the data to a dose-response curve to calculate the IC50.
Caption: Experimental Workflow for Calcium Mobilization Assay.
Conclusion
[D-Pro4,D-Trp7,9,10]substance P (4-11) is a critical pharmacological tool for dissecting the intricate signaling pathways of Substance P. Its well-characterized antagonist activity at the NK1 receptor, coupled with a known off-target profile, allows for meticulously designed experiments to probe the roles of these pathways in health and disease. The methodologies and data presented in this guide provide a solid foundation for researchers to effectively utilize this antagonist in their investigations, ultimately contributing to a deeper understanding of tachykinin signaling and the development of novel therapeutics.
References
Methodological & Application
Application Notes and Protocols for [D-Pro4,D-Trp7,9,10]substance P-4-11 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
[D-Pro4,D-Trp7,9,10]substance P-4-11 is a potent and selective antagonist of the neurokinin-1 (NK1) receptor, a G-protein coupled receptor (GPCR) that is the primary receptor for the neuropeptide Substance P. The interaction between Substance P and the NK1 receptor is implicated in various physiological and pathological processes, including pain transmission, inflammation, and mood disorders. Consequently, antagonists of the NK1 receptor, such as [D-Pro4,D-Trp7,9,10]substance P-4-11, are valuable tools for basic research and potential therapeutic agents.
These application notes provide detailed protocols for the in vitro characterization of [D-Pro4,D-Trp7,9,10]substance P-4-11, focusing on its interaction with the NK1 receptor. The described assays are fundamental for determining the affinity, potency, and functional activity of this antagonist.
Signaling Pathway
Activation of the NK1 receptor by its endogenous ligand, Substance P, initiates a signaling cascade through the Gq alpha subunit of its associated G-protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium stores, leading to a transient increase in cytosolic calcium concentration. [D-Pro4,D-Trp7,9,10]substance P-4-11 acts by competitively binding to the NK1 receptor, thereby preventing Substance P from initiating this signaling cascade.
Quantitative Data Summary
The following tables summarize the binding affinity and functional potency of [D-Pro4,D-Trp7,9,10]substance P-4-11 and related compounds for the NK1 receptor and potential off-target receptors.
Table 1: Receptor Binding Affinities
| Compound | Receptor | Radioligand | Preparation | IC50 / Ki |
| [D-Pro4,D-Trp7,9,10]substance P-4-11 | Substance P (NK1) | ¹²⁵I-labeled Substance P | Rat brain cortex membranes | Ki: 7.3 ± 0.7 nM[1] |
| [D-Pro4,D-Trp7,9,10]substance P-4-11 | Bombesin | ¹²⁵I-[Tyr4]Bn | - | IC50: >10,000 nM[2] |
| [D-Pro4,D-Trp7,9,10]substance P-4-11 | Cholecystokinin (CCK) | - | - | IC50: >10,000 nM[2] |
Table 2: Functional Antagonist Potency
| Assay | Agonist | Cell Line / Tissue | Parameter | Antagonist IC50 / pA2 |
| Inositol Phosphate Accumulation | Substance P | Guinea-pig small intestine | IP Accumulation | - (Shift in dose-response observed at 20 µM)[3] |
| Inositol Phosphate Accumulation | Kassinin | Guinea-pig small intestine | IP Accumulation | - (Greater inhibition than for Substance P at 20 µM)[3] |
Experimental Protocols
NK1 Receptor Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of [D-Pro4,D-Trp7,9,10]substance P-4-11 for the NK1 receptor.
Materials:
-
Cell/Tissue Preparation: Rat brain cortex membranes.
-
Radioligand: ¹²⁵I-Bolton-Hunter labeled Substance P (¹²⁵I-BH-SP).
-
Test Compound: [D-Pro4,D-Trp7,9,10]substance P-4-11.
-
Non-specific Binding Control: Unlabeled Substance P (1 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4, 154 mM NaCl.
-
Equipment: 96-well filter plates, vacuum manifold, scintillation counter.
Procedure:
-
Membrane Preparation:
-
Homogenize rat brain cortices in ice-cold buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard protein assay.
-
-
Assay Setup:
-
In a 96-well plate, add the following in order:
-
50 µL of assay buffer.
-
50 µL of ¹²⁵I-BH-SP at a concentration near its Kd.
-
50 µL of a range of concentrations of [D-Pro4,D-Trp7,9,10]substance P-4-11.
-
For total binding, add 50 µL of assay buffer instead of the test compound.
-
For non-specific binding, add 50 µL of 1 µM unlabeled Substance P.
-
-
-
Incubation:
-
Initiate the binding reaction by adding 50 µL of the prepared rat brain cortex membrane suspension.
-
Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
-
Filtration and Washing:
-
Terminate the reaction by rapid filtration through the 96-well filter plate using a vacuum manifold.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Allow the filters to dry completely.
-
Add scintillation fluid to each well.
-
Quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from all other readings to obtain specific binding.
-
Plot the percentage of specific binding against the logarithm of the antagonist concentration.
-
Determine the IC50 value (the concentration of antagonist that inhibits 50% of specific binding) using non-linear regression analysis.
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calcium Flux Assay
This functional assay measures the ability of [D-Pro4,D-Trp7,9,10]substance P-4-11 to inhibit the increase in intracellular calcium induced by an NK1 receptor agonist.
Materials:
-
Cell Line: CHO-K1 cells stably expressing the human NK1 receptor.
-
Culture Medium: Ham's F-12K, 10% FBS, 400 µg/ml G418.[4]
-
Calcium-sensitive fluorescent dye: Fluo-4 AM.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Test Compound: [D-Pro4,D-Trp7,9,10]substance P-4-11.
-
Agonist: Substance P.
-
Equipment: 96-well black, clear-bottom plates, fluorescent plate reader with automated injection capabilities.
Procedure:
-
Cell Culture and Plating:
-
Culture CHO-K1/NK1 cells in the recommended medium.
-
Plate the cells in a 96-well black, clear-bottom plate at an appropriate density and allow them to adhere overnight.
-
-
Dye Loading:
-
Remove the culture medium and wash the cells with assay buffer.
-
Load the cells with Fluo-4 AM (typically 2-5 µM in assay buffer) for 30-60 minutes at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
-
Antagonist Pre-incubation:
-
Pre-incubate the cells with a range of concentrations of [D-Pro4,D-Trp7,9,10]substance P-4-11 for 15-30 minutes at room temperature.
-
-
Measurement of Calcium Flux:
-
Place the plate in a fluorescent plate reader.
-
Establish a baseline fluorescence reading.
-
Inject a known concentration of Substance P (e.g., EC80) into the wells.
-
Measure the fluorescent signal over time (typically every 1-2 seconds for 1-2 minutes).
-
-
Data Analysis:
-
Determine the peak fluorescence intensity for each well.
-
Normalize the data to the response of the agonist alone.
-
Plot the percentage of inhibition against the logarithm of the antagonist concentration.
-
Calculate the IC50 value using non-linear regression analysis.
-
Inositol Phosphate Accumulation Assay
This assay measures the functional consequence of NK1 receptor activation by quantifying the accumulation of inositol phosphates, a downstream second messenger.
Materials:
-
Cell Line/Tissue: CHO-K1/NK1 cells or tissue slices (e.g., guinea-pig ileum).
-
Labeling Reagent: myo-[³H]inositol.
-
Stimulation Buffer: HBSS or similar buffer containing LiCl (typically 10-20 mM).
-
Test Compound: [D-Pro4,D-Trp7,9,10]substance P-4-11.
-
Agonist: Substance P.
-
Lysis Buffer: Perchloric acid or similar.
-
Separation: Dowex anion-exchange resin.
-
Equipment: Scintillation counter.
Procedure:
-
Cell Labeling:
-
Incubate cells or tissue slices with myo-[³H]inositol in inositol-free medium for 24-48 hours to label the cellular phosphoinositide pools.
-
-
Assay Setup:
-
Wash the labeled cells/tissues to remove unincorporated [³H]inositol.
-
Pre-incubate the cells/tissues with stimulation buffer containing LiCl for 10-15 minutes. LiCl inhibits inositol monophosphatases, leading to the accumulation of inositol phosphates.
-
Add a range of concentrations of [D-Pro4,D-Trp7,9,10]substance P-4-11 and incubate for a further 15-30 minutes.
-
-
Stimulation:
-
Add Substance P to stimulate the NK1 receptor and incubate for 30-60 minutes.
-
-
Extraction of Inositol Phosphates:
-
Terminate the reaction by adding ice-cold lysis buffer (e.g., perchloric acid).
-
Neutralize the extracts.
-
-
Separation and Quantification:
-
Apply the neutralized extracts to Dowex anion-exchange columns.
-
Wash the columns to remove free inositol.
-
Elute the total inositol phosphates with a high-salt buffer.
-
Quantify the radioactivity in the eluate using a scintillation counter.
-
-
Data Analysis:
-
Normalize the data to the response of the agonist alone.
-
Plot the percentage of inhibition against the logarithm of the antagonist concentration.
-
Calculate the IC50 value using non-linear regression analysis.
-
Troubleshooting
-
High Non-specific Binding in Radioligand Assay:
-
Optimize the washing steps (increase volume and/or number of washes).
-
Reduce the concentration of the radioligand.
-
Include a blocking agent (e.g., 0.5% BSA) in the assay buffer.
-
-
Low Signal-to-Noise Ratio in Calcium Flux Assay:
-
Optimize cell seeding density.
-
Ensure proper dye loading and de-esterification.
-
Check the functionality of the agonist and the expression of the receptor in the cell line.
-
-
High Basal Inositol Phosphate Levels:
-
Ensure complete removal of unincorporated [³H]inositol after labeling.
-
Optimize the LiCl concentration and pre-incubation time.
-
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for the in vitro characterization of [D-Pro4,D-Trp7,9,10]substance P-4-11. By employing these radioligand binding, calcium flux, and inositol phosphate accumulation assays, researchers can accurately determine the binding affinity and functional antagonist potency of this compound at the NK1 receptor, facilitating its use as a pharmacological tool and its potential development as a therapeutic agent.
References
- 1. CHO-K1 Cell Line: A Staple in Biotechnological Research Applications [cytion.com]
- 2. Fluorescence-based measurements of store-operated Ca2+ entry in cancer cells using Fluo-4 and confocal live cell imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CHO-K1. Culture Collections [culturecollections.org.uk]
- 4. genscript.com [genscript.com]
Pro(4)-Trp(7,9,10)-SP(4-11): A Guide for In Vivo Administration and Application
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Pro(4)-Trp(7,9,10)-SP(4-11) is a potent synthetic peptide analog of the C-terminal fragment of Substance P (SP). It functions as a competitive antagonist at multiple G protein-coupled receptors, making it a valuable tool for in vivo research in various physiological and pathological processes. Its primary mechanism of action is the blockade of tachykinin NK1, bombesin, and cholecystokinin (CCK) receptors.[1][2] This broad antagonist activity allows for the investigation of the roles of these signaling pathways in conditions such as neurogenic inflammation, pain, and cancer.[2][3][4]
Key Applications:
-
Neurogenic Inflammation: Pro(4)-Trp(7,9,10)-SP(4-11) has been shown to be a potent antagonist of neurogenic plasma extravasation and vasodilation in vivo, processes mediated by the release of neuropeptides like Substance P from sensory nerve endings.[5][6] This makes it a suitable tool for studying the contribution of neurogenic inflammation to various inflammatory disorders.
-
Pain Research: By blocking tachykinin receptors, which are critically involved in pain transmission, this peptide can be used to investigate the mechanisms of nociception and to evaluate the analgesic potential of targeting these pathways.
-
Oncology: The bombesin and CCK receptors are often overexpressed in various cancers and are implicated in tumor growth and proliferation.[7][8][9] Pro(4)-Trp(7,9,10)-SP(4-11) can be used in preclinical cancer models to explore the therapeutic potential of blocking these receptor systems.
-
Gastrointestinal Physiology: Given its antagonism of CCK and bombesin receptors, this peptide is useful for studying the physiological roles of these peptides in gastrointestinal motility, secretion, and other functions.[10]
Pharmacological Profile:
Pro(4)-Trp(7,9,10)-SP(4-11) is a competitive antagonist, meaning it binds to the receptor but does not activate it, thereby preventing the endogenous ligand from binding and eliciting a biological response.[1] Its broad-spectrum antagonist activity should be considered in experimental design, as it will affect multiple signaling pathways simultaneously.
Quantitative Data Summary
| Parameter | Receptor/System | Species | Value/Effect | Reference |
| Receptor Antagonism | Tachykinin (Substance P) | Multiple | Potent competitive antagonist. | [1] |
| Bombesin | Multiple | Competitive antagonist. | [1] | |
| Cholecystokinin (CCK) | Multiple | Competitive antagonist. | [1] | |
| In Vivo Effect | Neurogenic Plasma Extravasation | Rat | Potent inhibition of antidromic stimulation-induced extravasation. | [5][6] |
| Neurogenic Vasodilation | Rat | Reduction of antidromic stimulation-induced vasodilation. | [5][6] |
Experimental Protocols
General In Vivo Administration Protocol (Rodent Models)
This protocol provides a general guideline for the in vivo administration of Pro(4)-Trp(7,9,10)-SP(4-11) in rodent models. Note: The optimal dose, route, and frequency of administration should be determined empirically for each specific experimental model and research question.
1. Materials:
-
Pro(4)-Trp(7,9,10)-SP(4-11) peptide
-
Sterile, pyrogen-free vehicle (e.g., 0.9% saline, phosphate-buffered saline (PBS))
-
Appropriate syringes and needles for the chosen route of administration
-
Animal model (e.g., rat, mouse)
2. Peptide Reconstitution:
-
Refer to the manufacturer's instructions for the recommended solvent. For many peptides, sterile water or PBS is suitable.[11]
-
Prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
For in vivo use, ensure the final solution is sterile, for example, by filtering through a 0.22 µm filter.
-
Store the stock solution at -20°C or as recommended by the manufacturer. Avoid repeated freeze-thaw cycles.
3. Administration Routes and Dosages:
The choice of administration route depends on the target tissue and the desired pharmacokinetic profile.
-
Intravenous (i.v.) Injection:
-
Purpose: To achieve rapid and systemic distribution.
-
Procedure: Administer via a tail vein or other appropriate vessel.
-
Suggested Dose Range: Based on studies with other peptide receptor antagonists, a starting dose range of 10-100 µg/kg could be considered.[8] Titration will be necessary.
-
-
Subcutaneous (s.c.) Injection:
-
Purpose: For slower, more sustained systemic absorption compared to i.v. injection.
-
Procedure: Inject into a loose fold of skin, typically on the back or flank.
-
Suggested Dose Range: A starting dose range of 10-100 µg/kg can be used as a starting point. For example, a bombesin antagonist was administered at 10 µg twice daily in nude mice.[7][8]
-
-
Intraperitoneal (i.p.) Injection:
-
Purpose: Systemic administration with absorption that is generally slower than i.v. but faster than s.c.
-
Procedure: Inject into the peritoneal cavity.
-
Suggested Dose Range: Similar to s.c. administration, a starting range of 10-100 µg/kg is a reasonable starting point for dose-finding studies.
-
4. Experimental Timeline:
-
The timing of administration relative to the experimental challenge (e.g., induction of inflammation, behavioral testing) is critical.
-
Pre-treatment is typically required to allow the antagonist to reach its target receptors and exert its blocking effect before the agonist or stimulus is introduced.
-
The optimal pre-treatment time will depend on the pharmacokinetic properties of the peptide and should be determined in pilot studies. A pre-treatment time of 15-30 minutes is often a good starting point for i.v. administration.
5. Control Groups:
-
Vehicle Control: Administer the same volume of the vehicle used to dissolve the peptide to a separate group of animals. This controls for any effects of the injection procedure or the vehicle itself.
-
Positive Control (Optional): In some experimental designs, a group treated with a known agonist of the targeted receptors can be included to confirm the responsiveness of the system.
Visualizations
Caption: Antagonistic mechanism of Pro(4)-Trp(7,9,10)-SP(4-11).
Caption: General experimental workflow for in vivo studies.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. wjgnet.com [wjgnet.com]
- 3. A role for transient receptor potential vanilloid 4 in tonicity-induced neurogenic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of neurogenic inflammation in intervertebral disc degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The cholecystokinin CCK2 receptor antagonist, JNJ-26070109, inhibits gastric acid secretion and prevents omeprazole-induced acid rebound in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Studies on the trigeminal antidromic vasodilatation and plasma extravasation in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bombesin antagonists inhibit in vitro and in vivo growth of human gastric cancer and binding of bombesin to its receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bombesin antagonists inhibit in vitro and in vivo growth of human gastric cancer and binding of bombesin to its receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. Effects of potent bombesin antagonist on exocrine pancreatic secretion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for [D-Pro4,D-Trp7,9,10]substance P (4-11) in Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
[D-Pro4,D-Trp7,9,10]substance P (4-11) is a synthetic peptide analog of the C-terminal fragment of Substance P (SP). It acts as a competitive antagonist at tachykinin receptors, particularly displaying selectivity for the neurokinin 1 (NK1) receptor, which is the primary receptor for Substance P. Substance P is a neuropeptide involved in a myriad of physiological processes, including nociception, inflammation, and the regulation of neuronal excitability. The antagonistic properties of [D-Pro4,D-Trp7,9,10]substance P (4-11) make it a valuable tool for investigating the electrophysiological roles of Substance P and the function of NK1 receptors in the nervous system.
These application notes provide an overview of the electrophysiological applications of [D-Pro4,D-Trp7,9,10]substance P (4-11), including its effects on neuronal activity and detailed protocols for its use in electrophysiological experiments.
Electrophysiological Effects
[D-Pro4,D-Trp7,9,10]substance P (4-11) primarily functions by blocking the excitatory effects of Substance P on neurons. Substance P typically causes a slow depolarization of the neuronal membrane, leading to an increase in excitability and firing rate. This is achieved through the modulation of various ion channels, most notably the suppression of potassium conductances.[1] By competitively binding to NK1 receptors, [D-Pro4,D-Trp7,9,10]substance P (4-11) prevents these downstream effects.
While specific quantitative electrophysiological data for this particular analog on neuronal ion channels is limited in publicly available literature, its functional antagonism has been demonstrated in various preparations. For instance, in smooth muscle preparations, which share similar signaling pathways with neurons, this antagonist has been shown to shift the dose-response curve for tachykinin-induced responses.
| Preparation | Agonist | Antagonist Concentration | Effect | pA2 Value |
| Guinea-pig ileum myenteric plexus | Eledoisin | Not specified | Antagonism of [3H]-acetylcholine release | < 4.8 |
| Guinea-pig small intestine longitudinal muscle | Substance P, Kassinin | 20 µM | Shift in dose-response curve for inositol phosphate accumulation | Not Reported |
Note: The pA2 value is a measure of the potency of an antagonist. A higher pA2 value indicates a more potent antagonist.
The primary mechanism of action of Substance P in neurons involves the activation of Gq/11 proteins upon binding to the NK1 receptor. This initiates a signaling cascade leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This cascade ultimately leads to the modulation of ion channels, such as the inhibition of potassium channels, resulting in neuronal depolarization. [D-Pro4,D-Trp7,9,10]substance P (4-11) blocks the initiation of this pathway by preventing Substance P from binding to the NK1 receptor.
Experimental Protocols
The following are generalized protocols for utilizing [D-Pro4,D-Trp7,9,10]substance P (4-11) in electrophysiological studies, primarily focusing on patch-clamp recordings from neurons.
Protocol 1: Whole-Cell Patch-Clamp Recording to Assess Antagonism of Substance P-induced Depolarization
Objective: To determine the inhibitory effect of [D-Pro4,D-Trp7,9,10]substance P (4-11) on Substance P-induced changes in neuronal membrane potential.
Materials:
-
Cell Preparation: Cultured neurons or acute brain slices.
-
External Solution (aCSF): Containing (in mM): 124 NaCl, 3 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 D-glucose, 2 CaCl2, 1 MgCl2. Continuously bubbled with 95% O2 / 5% CO2.
-
Internal Solution: Containing (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, 10 phosphocreatine. pH adjusted to 7.3 with KOH.
-
Substance P Stock Solution: 1 mM in sterile water.
-
[D-Pro4,D-Trp7,9,10]substance P (4-11) Stock Solution: 1 mM in sterile water or a suitable solvent as per manufacturer's instructions.
Procedure:
-
Prepare the neuronal culture or acute brain slice for recording.
-
Establish a stable whole-cell patch-clamp recording from a target neuron in current-clamp mode.
-
Record the baseline resting membrane potential for at least 5 minutes.
-
Perfuse the bath with a known concentration of Substance P (e.g., 1 µM) and record the change in membrane potential. A slow depolarization is expected.
-
Wash out the Substance P with aCSF until the membrane potential returns to baseline.
-
Pre-incubate the preparation with [D-Pro4,D-Trp7,9,10]substance P (4-11) at a suitable concentration (e.g., 10-20 µM) for 10-15 minutes.
-
While continuing to perfuse with the antagonist, co-apply the same concentration of Substance P used in step 4.
-
Record the change in membrane potential and compare it to the response elicited by Substance P alone. A significant reduction or complete block of the depolarization indicates successful antagonism.
-
Perform a washout of both compounds to observe any recovery.
Protocol 2: Voltage-Clamp Analysis of Substance P-modulated Currents
Objective: To investigate the effect of [D-Pro4,D-Trp7,9,10]substance P (4-11) on Substance P-induced modulation of specific ion currents (e.g., potassium currents).
Materials:
-
Same as Protocol 1, with the addition of specific ion channel blockers if isolating a particular current (e.g., TTX to block sodium channels, CdCl2 to block calcium channels).
Procedure:
-
Establish a stable whole-cell patch-clamp recording in voltage-clamp mode.
-
Hold the neuron at a potential where the current of interest is active (e.g., -60 mV).
-
Apply a voltage protocol (e.g., a series of depolarizing steps) to elicit the ion currents of interest and record the baseline currents.
-
Apply Substance P (e.g., 1 µM) to the bath and repeat the voltage protocol. A reduction in outward potassium currents is often observed.
-
Wash out the Substance P.
-
Pre-incubate with [D-Pro4,D-Trp7,9,10]substance P (4-11) (e.g., 10-20 µM).
-
Co-apply Substance P with the antagonist and repeat the voltage protocol.
-
Compare the current amplitudes in the presence of the agonist alone versus the co-application with the antagonist to quantify the degree of inhibition.
Visualizations
Caption: Signaling pathway of Substance P via the NK1 receptor and its inhibition.
Caption: Workflow for assessing the antagonistic effects of [D-Pro4,D-Trp7,9,10]substance P (4-11).
References
Application Notes and Protocols for Cell-Based Assays of Substance P Antagonist Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for assessing the antagonist activity of test compounds against the Substance P (SP) receptor, also known as the Neurokinin-1 receptor (NK1R). The following protocols describe common cell-based assays that measure key events in the NK1R signaling cascade, enabling the identification and characterization of novel SP antagonists.
Introduction
Substance P is a neuropeptide that plays a crucial role in various physiological processes, including pain transmission, inflammation, and mood regulation.[1][2] Its biological effects are mediated through the G protein-coupled receptor, NK1R.[1][3] Activation of NK1R by SP initiates a cascade of intracellular signaling events, making it a significant target for drug discovery.[4][5][6] Cell-based assays are indispensable tools for identifying and characterizing compounds that can modulate NK1R activity. These assays provide a functional context that is more physiologically relevant than simple binding assays.
The primary signaling pathways activated by the SP/NK1R complex involve Gq/11 and Gs proteins.[5][7] Gq/11 activation leads to phosphoinositide hydrolysis, resulting in the mobilization of intracellular calcium.[4][8] Gs protein activation stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels.[5][9] Another key event following SP binding is the internalization of the NK1R, a process that can be exploited for screening antagonists.[1][10][11]
This document outlines protocols for three robust cell-based assays to determine the potency of SP antagonists:
-
Calcium Mobilization Assay: A widely used method to measure the Gq-mediated signaling of NK1R.
-
cAMP Accumulation Assay: To assess the Gs-mediated signaling pathway.
-
Receptor Internalization Assay: A high-content imaging-based assay to visualize and quantify the translocation of NK1R from the cell membrane.
Substance P (NK1R) Signaling Pathway
Upon binding of Substance P, the NK1 receptor activates heterotrimeric G proteins, primarily Gq/11 and Gs. The Gαq subunit activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium ions into the cytoplasm. The Gαs subunit activates adenylyl cyclase, which catalyzes the conversion of ATP to cAMP. Increased levels of these second messengers propagate the downstream cellular responses. Following activation, the receptor is phosphorylated by G protein-coupled receptor kinases (GRKs), which promotes the binding of β-arrestin, leading to receptor desensitization and internalization via clathrin-coated pits.
Caption: Substance P (NK1R) Signaling Pathway.
Data Presentation: Substance P Antagonist Activity
The following table summarizes the inhibitory concentrations (IC50) of known Substance P antagonists determined by various cell-based assays. IC50 values represent the concentration of an antagonist that inhibits 50% of the maximal response induced by an agonist.[12]
| Antagonist | Assay Type | Cell Line | Agonist Used (Concentration) | IC50 | Reference |
| Aprepitant (MK-869) | Radioligand Binding | Human NK1 receptor (IMR-90 cells) | ¹²⁵I-Substance P | 0.1 nM (Ki) | [13] |
| CP-96,345 | Radioligand Binding | Human NK1 receptor (CHO cells) | ¹²⁵I-Substance P | 0.4 nM (Ki) | [4] |
| L-732,138 | NK1R Internalization | Rat Spinal Cord Slices | Forskolin-induced SP release | - | [9] |
| RP-67,580 | NK1R Internalization | Rat Spinal Cord Slices | Capsaicin-induced SP release | 7 µM | [9] |
| [DAla4] Substance P (4-11) | Radioligand Binding | Rat brain cortex membranes | ¹²⁵I-Bolton Hunter-conjugated Substance P | 0.15 µM | [13] |
Note: Ki values are often reported for binding assays and represent the inhibition constant, which is analogous to the IC50 in functional assays under specific conditions.
Experimental Protocols
Calcium Mobilization Assay
This assay measures the transient increase in intracellular calcium concentration following NK1R activation.[8][14][15] It is a robust method for high-throughput screening of both agonists and antagonists.[16]
Experimental Workflow
Caption: Calcium Mobilization Assay Workflow.
Materials:
-
Cells stably expressing human NK1R (e.g., HEK293, CHO, or U2OS cells)[7]
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Black-walled, clear-bottom 96-well microplates
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)[14]
-
Probenecid (to prevent dye leakage)
-
Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES)
-
Substance P (agonist)
-
Test compounds (potential antagonists)
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation)
Protocol:
-
Cell Plating: Seed the NK1R-expressing cells into black-walled, clear-bottom 96-well plates at an appropriate density (e.g., 50,000 cells/well) and incubate overnight at 37°C in a 5% CO₂ incubator.
-
Dye Loading: The next day, remove the culture medium and load the cells with the calcium-sensitive dye solution (e.g., Fluo-4 AM in assay buffer containing probenecid). Incubate for 1 hour at 37°C.
-
Compound Addition: After incubation, wash the cells with assay buffer. Add varying concentrations of the test antagonist compounds to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature. Include wells with vehicle control (no antagonist).
-
Agonist Stimulation and Measurement: Place the plate in the fluorescence plate reader. Initiate reading and, after establishing a stable baseline, inject a pre-determined concentration of Substance P (typically EC₈₀) into all wells.
-
Data Analysis: The change in fluorescence intensity, corresponding to the change in intracellular calcium, is recorded over time. The inhibitory effect of the test compounds is calculated relative to the control wells. Plot the percent inhibition against the log concentration of the antagonist to determine the IC₅₀ value.
cAMP Accumulation Assay
This assay quantifies the level of intracellular cyclic AMP produced upon NK1R activation of the Gs pathway.[5][9] It is particularly useful for characterizing antagonists that may show biased signaling.
Experimental Workflow
Caption: cAMP Accumulation Assay Workflow.
Materials:
-
Cells stably expressing human NK1R
-
Cell culture medium
-
White, opaque 384-well or 96-well microplates
-
Phosphodiesterase (PDE) inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX) to prevent cAMP degradation[17]
-
Stimulation buffer (e.g., HBSS with HEPES and BSA)
-
Substance P (agonist)
-
Test compounds (potential antagonists)
-
cAMP detection kit (e.g., HTRF, AlphaScreen, ELISA-based)[18][19]
Protocol:
-
Cell Preparation: Harvest and resuspend NK1R-expressing cells in stimulation buffer containing a PDE inhibitor.
-
Compound and Cell Plating: Add varying concentrations of the test antagonist to the wells of the microplate. Then, add the cell suspension to the wells.
-
Agonist Stimulation: Add Substance P at a concentration that elicits a submaximal response (e.g., EC₅₀) to the wells. Include control wells with no antagonist.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow for cAMP accumulation.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen detection kit.
-
Data Analysis: The signal is inversely proportional to the amount of cAMP produced. Calculate the percent inhibition for each antagonist concentration and plot the data to determine the IC₅₀ value.
Receptor Internalization Assay
This high-content imaging assay visualizes and quantifies the translocation of NK1R from the plasma membrane to intracellular vesicles upon agonist stimulation.[20][21][22] Antagonists will block this process.
Experimental Workflow
Caption: Receptor Internalization Assay Workflow.
Materials:
-
Cells stably expressing a fluorescently tagged NK1R (e.g., NK1R-GFP)
-
Cell culture medium
-
High-content imaging plates (e.g., 96- or 384-well)
-
Substance P (agonist)
-
Test compounds (potential antagonists)
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Nuclear stain (e.g., DAPI)
-
High-content imaging system and analysis software
Protocol:
-
Cell Plating: Seed the NK1R-tagged cells into imaging plates and incubate overnight.
-
Compound Addition: Treat the cells with varying concentrations of the test antagonist compounds for a predetermined time.
-
Agonist Stimulation: Add Substance P to the wells to induce receptor internalization and incubate for an appropriate time (e.g., 30-60 minutes) at 37°C.[10][11]
-
Cell Fixation and Staining: Wash the cells with PBS, fix them, and then stain the nuclei with DAPI.
-
Image Acquisition: Acquire images of the cells using a high-content imaging system, capturing both the fluorescently tagged receptor and the nuclear stain channels.
-
Image Analysis: Use image analysis software to identify individual cells and quantify the internalization of the receptor. This is often done by measuring the fluorescence intensity in punctate intracellular structures versus the plasma membrane.
-
Data Analysis: Calculate the percent inhibition of internalization for each antagonist concentration and plot the results to determine the IC₅₀ value. The assay can be validated with a Z'-factor to assess its suitability for high-throughput screening.[20]
Conclusion
The cell-based assays described in these application notes provide a comprehensive platform for the discovery and characterization of Substance P antagonists. The choice of assay will depend on the specific research question, available resources, and desired throughput. By employing these detailed protocols, researchers can reliably determine the potency and efficacy of novel compounds targeting the NK1R, facilitating the development of new therapeutics for a range of disorders.
References
- 1. Neurobiology of substance P and the NK1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. glpbio.com [glpbio.com]
- 4. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
- 6. Substance P antagonists: the next breakthrough in treating depression? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Magic™ NK1 Stable Cell Line - Creative Biolabs [creative-biolabs.com]
- 8. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 9. cAMP signaling through protein kinase A and Epac2 induces substance P release in the rat spinal cord - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Agonist-induced internalization of the substance P (NK1) receptor expressed in epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Agonist-induced internalization of the substance P (NK1) receptor expressed in epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Comparison of Assay Performance Between the Calcium Mobilization and the Dynamic Mass Redistribution Technologies for the Human Urotensin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. selectscience.net [selectscience.net]
- 17. resources.revvity.com [resources.revvity.com]
- 18. resources.revvity.com [resources.revvity.com]
- 19. Quantification of cAMP antagonist action in vitro and in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. innoprot.com [innoprot.com]
- 21. neb.com [neb.com]
- 22. Substance P Serves as a Balanced Agonist for MRGPRX2 and a Single Tyrosine Residue Is Required for β-Arrestin Recruitment and Receptor Internalization - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: [D-Pro4,D-Trp7,9,10]substance P (4-11) for Studying Bombesin Receptor Function
Audience: Researchers, scientists, and drug development professionals.
Introduction
[D-Pro4,D-Trp7,9,10]substance P (4-11) is a synthetic analog of the C-terminal fragment of Substance P. It functions as a competitive antagonist at bombesin receptors, in addition to its activity at tachykinin and cholecystokinin receptors.[1][2][3] Bombesin-like peptides and their receptors are implicated in a wide range of physiological and pathophysiological processes, including gastrointestinal hormone secretion, smooth muscle contraction, cell proliferation, and tumor growth.[4][5] The bombesin receptor family in mammals includes the gastrin-releasing peptide receptor (GRPR or BB2), the neuromedin B receptor (NMBR or BB1), and the orphan receptor BRS-3 (BB3).[6][7] The ability of [D-Pro4,D-Trp7,9,10]substance P (4-11) to block the action of bombesin-like peptides makes it a valuable pharmacological tool for elucidating the function of these receptors and for investigating their role in diseases such as cancer.[8][9]
Applications
-
Receptor Characterization: Used as a competitive antagonist to determine the affinity and pharmacology of bombesin receptor subtypes.[1]
-
Signal Transduction Studies: Helps in dissecting the intracellular signaling pathways activated by bombesin receptors, such as phospholipase C activation and calcium mobilization.[1][6]
-
Cancer Research: Investigates the role of bombesin-mediated autocrine and paracrine loops in the proliferation of cancer cells, particularly in small cell lung cancer (SCLC) and prostate cancer.[7][8]
-
Physiological Function Analysis: Elucidates the role of bombesin-like peptides in the central nervous system and gastrointestinal tract.[4][10]
Data Presentation: Antagonist Binding Affinity
The following table summarizes the reported binding affinities of [D-Pro4,D-Trp7,9,10]substance P (4-11) for bombesin receptors.
| Receptor Target | Preparation | Radioligand | Assay Type | Affinity Value | Reference |
| Bombesin Receptor | Dispersed acini from guinea pig pancreas | 125I-[Tyr4]bombesin | Inhibition of Binding | IC50: 17 µM | [1] |
| GRP Receptor (GRPR/BB2) | Human receptor | Not Specified | Inhibition of Binding | Ki: 3800 ± 270 nM | [11] |
Experimental Protocols
Protocol 1: Competitive Receptor Binding Assay
This protocol details the methodology to determine the inhibitory affinity of [D-Pro4,D-Trp7,9,10]substance P (4-11) for the bombesin receptor using a radioligand competition assay.
Workflow for Competitive Receptor Binding Assay
Caption: Workflow for a competitive bombesin receptor binding assay.
Materials:
-
GRPR-expressing cells (e.g., PC-3 prostate cancer cells, Swiss 3T3 fibroblasts).
-
Cell culture medium and supplements.
-
Binding Buffer: (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
Radioligand: 125I-[Tyr4]bombesin.
-
Antagonist: [D-Pro4,D-Trp7,9,10]substance P (4-11).
-
Non-specific binding control: High concentration of unlabeled bombesin (e.g., 1 µM).
-
Glass fiber filters and filtration apparatus.
-
Gamma counter.
Methodology:
-
Cell Culture and Membrane Preparation:
-
Culture GRPR-expressing cells to ~80-90% confluency.
-
Harvest cells and homogenize in ice-cold buffer.
-
Centrifuge the homogenate to pellet the membranes. Resuspend the membrane pellet in binding buffer and determine the protein concentration.
-
-
Binding Assay:
-
In assay tubes, add a constant amount of cell membrane preparation (e.g., 20-50 µg protein).
-
Add a constant concentration of 125I-[Tyr4]bombesin (typically at its Kd concentration).
-
Add increasing concentrations of [D-Pro4,D-Trp7,9,10]substance P (4-11) to establish a competition curve.
-
For total binding, add only the radioligand and membranes.
-
For non-specific binding, add the radioligand, membranes, and a saturating concentration of unlabeled bombesin.
-
Incubate the mixture at room temperature for a defined period (e.g., 60 minutes).
-
-
Separation and Quantification:
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters quickly with ice-cold binding buffer.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the antagonist concentration.
-
Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Calcium Mobilization Assay
This protocol describes how to measure the antagonistic effect of [D-Pro4,D-Trp7,9,10]substance P (4-11) on bombesin-induced intracellular calcium release.
Materials:
-
GRPR-expressing cells (e.g., HiTSeeker BB2 Receptor Cell Line).[5]
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).
-
Pluronic F-127.
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Agonist: Bombesin or Gastrin-Releasing Peptide (GRP).[5]
-
Antagonist: [D-Pro4,D-Trp7,9,10]substance P (4-11).
-
Fluorometric imaging plate reader or fluorescence microscope.
Methodology:
-
Cell Preparation:
-
Plate GRPR-expressing cells in a black, clear-bottom 96-well plate and grow to confluency.
-
Prepare a loading solution of the calcium-sensitive dye (e.g., 4 µM Fluo-4 AM with 0.02% Pluronic F-127) in assay buffer.
-
Remove the culture medium and add the dye loading solution to the cells.
-
Incubate for 60 minutes at 37°C.
-
Wash the cells twice with assay buffer to remove excess dye.
-
-
Antagonist Pre-incubation:
-
Add varying concentrations of [D-Pro4,D-Trp7,9,10]substance P (4-11) to the appropriate wells.
-
Incubate for 15-30 minutes at room temperature.
-
-
Measurement of Calcium Flux:
-
Place the plate in the fluorometric reader.
-
Establish a baseline fluorescence reading for each well.
-
Inject a fixed concentration of bombesin (typically the EC80 concentration) into the wells.
-
Immediately begin recording the fluorescence intensity over time (e.g., every second for 2-3 minutes).
-
-
Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Determine the peak fluorescence response for each well.
-
Plot the peak response against the concentration of the antagonist.
-
Analyze the data to determine the IC50 of [D-Pro4,D-Trp7,9,10]substance P (4-11) for inhibiting bombesin-induced calcium mobilization.
-
Signaling Pathway and Antagonist Mechanism
Bombesin receptors are G-protein coupled receptors (GPCRs) that primarily couple to Gq/11 proteins.[6] Ligand binding initiates a signaling cascade leading to cell proliferation and other physiological responses.[4] [D-Pro4,D-Trp7,9,10]substance P (4-11) competitively binds to the receptor, preventing the agonist from binding and activating this cascade.
Bombesin Receptor Signaling and Antagonist Action
Caption: Bombesin receptor signaling pathway and its inhibition.
References
- 1. An analogue of substance P with broad receptor antagonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. realgenelabs.com [realgenelabs.com]
- 3. peptide.com [peptide.com]
- 4. Regulation and signaling of human bombesin receptors and their biological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. innoprot.com [innoprot.com]
- 6. Insights into Bombesin receptors and ligands: highlighting recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biochemistry, Bombesin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Substance P analogues function as bombesin receptor antagonists and inhibit small cell lung cancer clonal growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antagonists of Bombesin and Gastrin-Releasing Peptide - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. The antagonism of bombesin in the CNS by substance P analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Characterization of putative GRP and NMB-receptor antagonist's interaction with human receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pro(4)-Trp(7,9,10)-SP(4-11) in Cholecystokinin Receptor Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pro(4)-Trp(7,9,10)-SP(4-11), a synthetic analog of the C-terminal fragment of Substance P, has been identified as a competitive antagonist for cholecystokinin (CCK) receptors.[1][2] This peptide has demonstrated the ability to inhibit the binding of CCK and antagonize its physiological effects, making it a valuable tool for studying the role of CCK receptors in various physiological and pathological processes. These application notes provide a summary of its binding characteristics, relevant signaling pathways, and detailed protocols for its use in in vitro assays.
Binding Affinity of Pro(4)-Trp(7,9,10)-SP(4-11) at CCK Receptors
Pro(4)-Trp(7,9,10)-SP(4-11) competitively inhibits the binding of cholecystokinin to its receptors. In studies using dispersed acini from guinea pig pancreas, which express both CCK-A and CCK-B receptors, the peptide demonstrated a half-maximal inhibition of binding (IC50) for 125I-cholecystokinin octapeptide at a concentration of 5 µM.[1] The inhibition constant (Ki) derived from binding studies was found to be in close agreement with the Ki calculated from its functional antagonist activity in amylase secretion assays.[1]
| Radioligand | Preparation | Test System | IC50 (µM) | Reference |
| 125I-cholecystokinin octapeptide | Dispersed pancreatic acini (guinea pig) | 5 | [1] |
Note: The available data does not differentiate the binding affinity of Pro(4)-Trp(7,9,10)-SP(4-11) for the specific CCK receptor subtypes (CCK-A and CCK-B). Further research is required to elucidate its selectivity profile.
Cholecystokinin Receptor Signaling Pathways
Cholecystokinin receptors are G protein-coupled receptors (GPCRs) that primarily couple to Gq/11 proteins. Upon agonist binding, such as with CCK, the receptor activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). Pro(4)-Trp(7,9,10)-SP(4-11) acts as a competitive antagonist, blocking the initial binding of CCK to the receptor and thereby inhibiting this downstream signaling cascade.
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay
This protocol is adapted from methods used to determine the binding affinity of Pro(4)-Trp(7,9,10)-SP(4-11) on bombesin receptors and can be applied to CCK receptors.
Objective: To determine the IC50 and Ki of Pro(4)-Trp(7,9,10)-SP(4-11) for cholecystokinin receptors.
Materials:
-
Radioligand: 125I-CCK-8 (radiolabeled cholecystokinin octapeptide)
-
Test Compound: Pro(4)-Trp(7,9,10)-SP(4-11)
-
Positive Control: Unlabeled CCK-8
-
Cell/Tissue Preparation: Membranes from cells expressing CCK-A or CCK-B receptors, or dispersed pancreatic acini.
-
Binding Buffer: 24.5 mM HEPES (pH 7.4), 98 mM NaCl, 6 mM KCl, 2.5 mM KH2PO4, 5 mM sodium pyruvate, 5 mM sodium fumarate, 5 mM sodium glutamate, 2 mM glutamine, 11.5 mM glucose, 0.5 mM CaCl2, 1.0 mM MgCl2, 0.01% (w/v) soybean trypsin inhibitor, 0.2% (w/v) BSA, and 0.05% (w/v) bacitracin.
-
Wash Buffer: Cold PBS (pH 7.4)
-
Scintillation Fluid
-
Gamma Counter
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of Pro(4)-Trp(7,9,10)-SP(4-11) and unlabeled CCK-8 in binding buffer.
-
Assay Setup: In duplicate or triplicate tubes, add:
-
100 µL of binding buffer (for total binding)
-
100 µL of a high concentration of unlabeled CCK-8 (e.g., 1 µM) for determining non-specific binding.
-
100 µL of varying concentrations of Pro(4)-Trp(7,9,10)-SP(4-11).
-
-
Add 50 µL of 125I-CCK-8 (final concentration typically 20-50 pM) to all tubes.
-
Add 100 µL of the cell/tissue membrane preparation to all tubes.
-
Incubation: Incubate the tubes for 60 minutes at 21°C.
-
Termination of Binding: Terminate the assay by rapid filtration through glass fiber filters (e.g., Whatman GF/C) presoaked in 0.3% polyethyleneimine.
-
Washing: Wash the filters rapidly with three aliquots of cold wash buffer.
-
Measurement: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a gamma counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of Pro(4)-Trp(7,9,10)-SP(4-11).
-
Determine the IC50 value using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Amylase Secretion Assay in Pancreatic Acini
Objective: To assess the antagonist activity of Pro(4)-Trp(7,9,10)-SP(4-11) on CCK-stimulated amylase secretion.[1]
Materials:
-
Pancreatic Acini Preparation: Dispersed pancreatic acini from guinea pig.
-
Agonist: Cholecystokinin-8 (CCK-8)
-
Antagonist: Pro(4)-Trp(7,9,10)-SP(4-11)
-
Incubation Buffer: HEPES-Ringer buffer (pH 7.4) containing 0.5% BSA, soybean trypsin inhibitor, and essential amino acids.
-
Amylase Assay Kit (e.g., using a substrate like Phadebas)
-
Spectrophotometer
Procedure:
-
Acini Preparation: Prepare dispersed pancreatic acini from guinea pig pancreas using established enzymatic digestion methods.
-
Pre-incubation: Pre-incubate aliquots of the acini suspension with various concentrations of Pro(4)-Trp(7,9,10)-SP(4-11) or buffer (for control) for 10 minutes at 37°C.
-
Stimulation: Add a range of concentrations of CCK-8 to the pre-incubated acini and continue the incubation for 30 minutes at 37°C.
-
Termination: Stop the reaction by placing the tubes on ice and centrifuging to pellet the acini.
-
Sample Collection: Collect the supernatant for amylase measurement.
-
Amylase Assay: Measure the amylase activity in the supernatant according to the manufacturer's instructions of the chosen assay kit.
-
Data Analysis:
-
Express amylase secretion as a percentage of the total amylase content in the acini.
-
Construct dose-response curves for CCK-8 in the absence and presence of different concentrations of Pro(4)-Trp(7,9,10)-SP(4-11).
-
Analyze the data using a Schild plot to determine the pA2 value, which provides a measure of the antagonist's potency. A parallel rightward shift of the agonist dose-response curve with no change in the maximal response is indicative of competitive antagonism.
-
Protocol 3: Inositol Phosphate Accumulation Assay
This protocol is based on the methodology used to study the effect of tachykinin antagonists on inositol phosphate generation and can be adapted to investigate the antagonism of CCK-induced signaling by Pro(4)-Trp(7,9,10)-SP(4-11).
Objective: To determine the inhibitory effect of Pro(4)-Trp(7,9,10)-SP(4-11) on CCK-induced inositol phosphate (IP) accumulation.
Materials:
-
Cell Line: Cells expressing CCK-A or CCK-B receptors (e.g., CHO-CCKBR cells).
-
Labeling Reagent: myo-[3H]inositol
-
Agonist: Cholecystokinin-8 (CCK-8)
-
Antagonist: Pro(4)-Trp(7,9,10)-SP(4-11)
-
Incubation Buffer: HEPES-buffered salt solution containing LiCl (e.g., 10 mM) to inhibit inositol monophosphatase.
-
Extraction Solution: Perchloric acid or trichloroacetic acid.
-
Anion Exchange Chromatography Columns (e.g., Dowex AG1-X8)
-
Elution Buffers: A series of buffers with increasing concentrations of ammonium formate/formic acid to separate different inositol phosphate species.
-
Scintillation Counter
Procedure:
-
Cell Labeling: Plate cells and incubate them with myo-[3H]inositol in inositol-free medium for 24-48 hours to label the cellular phosphoinositide pools.
-
Pre-incubation: Wash the cells and pre-incubate with incubation buffer containing LiCl and various concentrations of Pro(4)-Trp(7,9,10)-SP(4-11) for 15-30 minutes.
-
Stimulation: Add CCK-8 at a concentration that elicits a submaximal or maximal response and incubate for an appropriate time (e.g., 30-60 minutes).
-
Extraction: Terminate the stimulation by adding ice-cold extraction solution.
-
Separation of IPs: Neutralize the extracts and apply them to anion exchange columns. Wash the columns and then elute the inositol phosphates with a stepwise gradient of ammonium formate/formic acid.
-
Measurement: Collect the fractions corresponding to total inositol phosphates (or individual isomers if desired), add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Express the results as counts per minute (CPM) or as a percentage of the response to the agonist alone.
-
Plot the agonist response against the concentration of the antagonist to determine the IC50 of Pro(4)-Trp(7,9,10)-SP(4-11) for inhibiting CCK-induced IP accumulation.
-
References
Application Notes and Protocols for [D-Pro4,D-Trp7,9,10]substance P-4-11 in Models of Visceral Pain
For Researchers, Scientists, and Drug Development Professionals
Introduction
[D-Pro4,D-Trp7,9,10]substance P-4-11 is a potent tachykinin antagonist, acting as a competitive antagonist of Substance P (SP). Substance P, a neuropeptide of the tachykinin family, is a key mediator in the transmission of pain signals (nociception), particularly in the context of inflammatory and visceral pain. It exerts its effects primarily through the neurokinin-1 (NK1) receptor. The investigation of NK1 receptor antagonists like [D-Pro4,D-Trp7,9,10]substance P-4-11 is a critical area of research for the development of novel analgesics for visceral pain, a condition often associated with functional bowel disorders such as Irritable Bowel Syndrome (IBS).
These application notes provide a comprehensive overview of the use of [D-Pro4,D-Trp7,9,10]substance P-4-11 in the context of visceral pain research. While direct in vivo quantitative data for this specific antagonist in visceral pain models is limited in publicly available literature, this document outlines its demonstrated in vitro effects on visceral tissue, provides detailed protocols for relevant visceral pain models where it could be tested, and describes the underlying signaling pathways.
Data Presentation
Table 1: In Vitro Antagonistic Effect of [D-Pro4,D-Trp7,9,10]substance P-4-11 on Tachykinin-Induced Inositol Phosphate Generation in Guinea-Pig Intestinal Smooth Muscle
| Agonist | Agonist Concentration | Antagonist Concentration | % Inhibition of Inositol Phosphate Accumulation | Reference |
| Substance P | 1 µM | 10 µM | ~50% | [1] |
| Kassinin | 1 µM | 10 µM | ~50% | [1] |
Note: Data is estimated from graphical representations in the cited literature.
Signaling Pathways
Substance P binding to the NK1 receptor on neurons and other cells in the viscera and spinal cord initiates a signaling cascade that contributes to the sensation of pain. [D-Pro4,D-Trp7,9,10]substance P-4-11, as an antagonist, blocks this initial step.
Experimental Protocols
The following are detailed protocols for common animal models of visceral pain where [D-Pro4,D-Trp7,9,10]substance P-4-11 could be evaluated for its analgesic potential.
Protocol 1: Acetic Acid-Induced Writhing Test in Mice
This model assesses visceral pain by quantifying the number of abdominal constrictions ("writhes") following an intraperitoneal injection of an irritant.
Materials:
-
[D-Pro4,D-Trp7,9,10]substance P-4-11
-
Vehicle (e.g., sterile saline or 1% DMSO in saline)
-
0.6% Acetic acid solution in sterile saline
-
Male ICR or Swiss Webster mice (20-25 g)
-
Observation chambers (e.g., clear Plexiglas cylinders)
-
Syringes and needles (27G)
-
Timer
Procedure:
-
Acclimation: Acclimate mice to the observation chambers for at least 30 minutes before the experiment.
-
Drug Administration:
-
Administer [D-Pro4,D-Trp7,9,10]substance P-4-11 or vehicle via the desired route (e.g., intraperitoneal, subcutaneous, or intravenous). A typical pretreatment time is 30 minutes for i.p. administration.
-
Dose ranges should be determined through pilot studies.
-
-
Induction of Writhing:
-
Inject 0.6% acetic acid solution intraperitoneally (10 ml/kg).
-
-
Observation:
-
Immediately after the acetic acid injection, place the mouse in the observation chamber.
-
Start a timer and count the number of writhes (a wave of contraction of the abdominal muscles followed by extension of the hind limbs) over a 20-minute period.
-
-
Data Analysis:
-
Compare the mean number of writhes in the drug-treated groups to the vehicle-treated control group.
-
Calculate the percentage of inhibition of writhing.
-
Protocol 2: Colorectal Distension (CRD) Model in Rats
This model is considered more clinically relevant for visceral pain, particularly for conditions like IBS. Pain is assessed by measuring the visceromotor response (VMR), typically through electromyography (EMG) of the abdominal muscles, in response to graded mechanical distension of the colon.
Materials:
-
[D-Pro4,D-Trp7,9,10]substance P-4-11
-
Vehicle
-
Male Wistar or Sprague-Dawley rats (250-300 g)
-
Balloon catheter (e.g., 5-6 cm Fogarty catheter)
-
Barostat or pressure-controlled distension device
-
EMG electrodes and recording system
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments for electrode implantation
Procedure:
-
EMG Electrode Implantation (Survival Surgery):
-
Anesthetize the rat.
-
Implant bipolar EMG electrodes into the external oblique abdominal muscles.
-
Exteriorize the electrode leads and secure them to the back of the neck.
-
Allow the rat to recover for at least one week.
-
-
Acclimation and Catheter Placement:
-
On the day of the experiment, briefly anesthetize the rat with isoflurane.
-
Gently insert the lubricated balloon catheter into the colon (approximately 8 cm from the anus).
-
Secure the catheter to the tail.
-
Allow the rat to recover from anesthesia in a small, quiet enclosure for at least 30 minutes.
-
-
Drug Administration:
-
Administer [D-Pro4,D-Trp7,9,10]substance P-4-11 or vehicle via the desired route (e.g., intrathecal, intravenous).
-
-
Colorectal Distension and VMR Recording:
-
Connect the EMG electrodes to the recording system and the catheter to the barostat.
-
Record baseline EMG activity.
-
Apply graded distension pressures (e.g., 20, 40, 60, 80 mmHg) for a set duration (e.g., 20 seconds) with a rest period between distensions (e.g., 4 minutes).
-
Record the EMG response during each distension.
-
-
Data Analysis:
-
Quantify the EMG signal (e.g., area under the curve) during each distension and subtract the baseline activity.
-
Compare the VMR at each distension pressure between the drug-treated and vehicle-treated groups.
-
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the analgesic efficacy of [D-Pro4,D-Trp7,9,10]substance P-4-11 in a model of visceral pain.
References
Application of Pro(4)-Trp(7,9,10)-SP(4-11) in Smooth Muscle Contraction Assays
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The substance P (SP) analog, Pro(4)-Trp(7,9,10)-SP(4-11), is a potent and selective antagonist of tachykinin receptors, which are involved in a myriad of physiological processes, including smooth muscle contraction. Tachykinins, such as Substance P, are neuropeptides that elicit rapid contractile responses in various smooth muscle tissues. Pro(4)-Trp(7,9,10)-SP(4-11) is a valuable tool in pharmacological research to investigate the role of tachykinin receptors in smooth muscle physiology and pathophysiology. Its application in in vitro smooth muscle contraction assays allows for the characterization of receptor subtypes and the screening of novel therapeutic agents targeting the tachykinin system.
This synthetic peptide analog acts by competitively inhibiting the binding of endogenous tachykinins to their receptors on smooth muscle cells.[1] This antagonism leads to a reduction or complete blockage of the contractile response induced by tachykinin agonists. The specificity of Pro(4)-Trp(7,9,10)-SP(4-11) for tachykinin receptors makes it a crucial reagent for elucidating the specific pathways involved in neurogenic inflammation and smooth muscle hyperreactivity, conditions implicated in diseases such as asthma and inflammatory bowel disease.
In experimental settings, Pro(4)-Trp(7,9,10)-SP(4-11) is utilized to determine the presence and function of tachykinin receptors in various smooth muscle preparations, including the guinea pig ileum and trachea, and the rat colon and duodenum.[2] By constructing dose-response curves to a tachykinin agonist in the presence and absence of the antagonist, researchers can quantify the antagonist's potency, typically expressed as a pA2 value derived from a Schild plot analysis. This provides a standardized measure of antagonist affinity, which is essential for comparing the pharmacological profiles of different compounds.
Furthermore, the use of Pro(4)-Trp(7,9,10)-SP(4-11) extends to studies investigating the complex interplay between different neurotransmitter systems. For instance, it has been employed to explore the involvement of substance P in the cholinergic responses of the guinea-pig ileum.[3] Such studies are pivotal in understanding the integrated control of smooth muscle function.
Data Presentation
The antagonist potency of Pro(4)-Trp(7,9,10)-SP(4-11) is quantified by its pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that necessitates a two-fold increase in the agonist concentration to elicit the same response. The following table summarizes the pA2 values for Pro(4)-Trp(7,9,10)-SP(4-11) against various tachykinin agonists in different smooth muscle preparations.
| Tissue Preparation | Agonist | pA2 Value | Schild Plot Slope | Reference |
| Guinea-pig ileum | Substance P | 5.5 | 0.98 | [2] |
| Physalaemin | 5.4 | 1.05 | [2] | |
| Eledoisin | 6.2 | 1.01 | [2] | |
| Kassinin | 6.1 | 0.99 | [2] | |
| Rat colon muscularis mucosae | Substance P | 5.8 | 1.02 | [2] |
| Physalaemin | 5.7 | 0.97 | [2] | |
| Eledoisin | 5.9 | 1.04 | [2] | |
| Kassinin | 5.8 | 1.00 | [2] | |
| Rat duodenum | Substance P | 5.1 | 1.32 | [2] |
| Physalaemin | 5.0 | 1.29 | [2] | |
| Eledoisin | 5.3 | 1.35 | [2] | |
| Kassinin | 5.2 | 1.30 | [2] |
*Slope significantly different from unity, suggesting a non-competitive interaction or a heterogeneous receptor population in this tissue.[2]
Signaling Pathways & Experimental Workflows
Tachykinin Receptor Signaling Pathway in Smooth Muscle Contraction```dot
References
- 1. Substance P antagonists active in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An examination of the pharmacology of two substance P antagonists and the evidence for tachykinin receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Involvement of substance P in the excitatory action of GABAA agonists on cholinergic neurons in the guinea-pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
[D-Pro4,D-Trp7,9,10]substance P-4-11 solubility and preparation
Welcome to the technical support center for [D-Pro4,D-Trp7,9,10]substance P-4-11. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility, preparation, and handling of this potent tachykinin antagonist. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is [D-Pro4,D-Trp7,9,10]substance P-4-11 and what is its primary mechanism of action?
A1: [D-Pro4,D-Trp7,9,10]substance P-4-11 is a synthetic peptide analog of the C-terminal fragment of Substance P. It functions as a competitive antagonist of tachykinin receptors, with a preference for the neurokinin-1 (NK1) receptor.[1] By binding to the NK1 receptor, it blocks the physiological effects of Substance P and other tachykinins, which are involved in a wide range of biological processes including inflammation, pain transmission, and smooth muscle contraction.
Q2: What are the recommended storage conditions for lyophilized [D-Pro4,D-Trp7,9,10]substance P-4-11?
A2: Lyophilized [D-Pro4,D-Trp7,9,10]substance P-4-11 should be stored at -20°C in a desiccator to protect it from moisture.[2] Before opening, the vial should be allowed to warm to room temperature to prevent condensation.
Q3: How should I store solutions of [D-Pro4,D-Trp7,9,10]substance P-4-11?
A3: For short-term storage (days to weeks), solutions can be stored at 2-8°C. For long-term storage, it is recommended to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles. The stability of the peptide in solution will depend on the solvent and storage temperature.
Solubility and Preparation
Quantitative Solubility Data
Obtaining precise quantitative solubility data for peptides can be challenging as it can be influenced by various factors including the purity of the peptide, temperature, and the exact composition of the solvent. However, based on available information and general peptide characteristics, the following table provides a guide to the solubility of [D-Pro4,D-Trp7,9,10]substance P-4-11.
| Solvent | Qualitative Solubility | Recommended Starting Concentration |
| Water | Soluble[3][4] | 1 mg/mL |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Expected to be soluble | 1 mg/mL |
| Dimethyl Sulfoxide (DMSO) | Soluble[3][4] | ≥ 10 mg/mL |
| 10%-30% Acetic Acid in Water | Can be used if water fails[4] | Not a primary recommendation |
Experimental Protocol: Preparation of a 1 mM Stock Solution
This protocol provides a step-by-step guide for reconstituting lyophilized [D-Pro4,D-Trp7,9,10]substance P-4-11 to create a 1 mM stock solution.
Materials:
-
Lyophilized [D-Pro4,D-Trp7,9,10]substance P-4-11 (Molecular Weight: ~1207.4 g/mol )
-
Sterile, nuclease-free water or sterile PBS, pH 7.4
-
Vortex mixer
-
Sterile, low-protein binding microcentrifuge tubes
Procedure:
-
Equilibrate the Vial: Before opening, allow the vial of lyophilized peptide to warm to room temperature for at least 15-20 minutes. This prevents condensation from forming inside the vial.
-
Calculate the Required Solvent Volume: To prepare a 1 mM stock solution, use the following formula: Volume (in µL) = (Amount of peptide in mg / Molecular Weight in g/mol ) * 1,000,000 For example, for 1 mg of peptide: Volume (µL) = (1 mg / 1207.4 g/mol ) * 1,000,000 ≈ 828 µL
-
Reconstitution: Carefully add the calculated volume of sterile water or PBS to the vial.
-
Dissolution: Gently vortex the vial for 10-20 seconds to dissolve the peptide completely. Visually inspect the solution to ensure there are no visible particles. If solubility is an issue, brief sonication in a water bath may be helpful.
-
Aliquoting and Storage: For long-term storage, aliquot the stock solution into smaller, single-use volumes in low-protein binding microcentrifuge tubes. Store the aliquots at -20°C or -80°C.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Peptide will not dissolve in water or PBS. | The peptide may have formed aggregates or the concentration is too high. | 1. Try gentle warming (to no more than 37°C) and vortexing. 2. If the issue persists, consider using a small amount of a solubilizing agent. For very hydrophobic peptides, dissolving in a minimal amount of DMSO first and then diluting with your aqueous buffer is a common strategy.[3][4] 3. For peptides with a net positive charge, a 10%-30% acetic acid solution can be attempted if water fails.[4] |
| Precipitation observed after adding to cell culture media. | The peptide may be less soluble in the complex mixture of salts and proteins in the media. The final concentration may be too high. | 1. Prepare a more dilute stock solution and add a larger volume to the media. 2. Ensure the stock solution is fully dissolved before adding it to the media. 3. Add the peptide solution to the media slowly while gently mixing. |
| Inconsistent or no biological activity observed. | 1. Improper storage: Repeated freeze-thaw cycles or prolonged storage at room temperature can degrade the peptide. 2. Incorrect concentration: Errors in weighing or dilution calculations. 3. Peptide degradation: The peptide may be unstable in the experimental buffer or media over the course of the experiment. | 1. Always use freshly thawed aliquots. Avoid repeated freeze-thaw cycles. 2. Double-check all calculations and ensure accurate pipetting. 3. Prepare fresh working solutions for each experiment. If long incubation times are required, the stability of the peptide in the specific experimental conditions should be validated. |
Visualizing the Experimental Workflow and Signaling Pathway
Experimental Workflow for Solution Preparation
The following diagram illustrates the recommended workflow for preparing a stock solution of [D-Pro4,D-Trp7,9,10]substance P-4-11.
Tachykinin NK1 Receptor Signaling Pathway
[D-Pro4,D-Trp7,9,10]substance P-4-11 acts as an antagonist at the NK1 receptor, thereby inhibiting the downstream signaling cascade initiated by Substance P. The following diagram outlines the key components of the NK1 receptor signaling pathway.
References
Technical Support Center: Optimizing Pro(4)-Trp(7,9,10)-SP(4-11) Concentration for Experiments
Welcome to the technical support center for Pro(4)-Trp(7,9,10)-SP(4-11). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of this potent tachykinin antagonist in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is Pro(4)-Trp(7,9,10)-SP(4-11) and what is its primary mechanism of action?
A1: Pro(4)-Trp(7,9,10)-SP(4-11) is a synthetic peptide analog of Substance P (SP). It functions as a competitive antagonist at tachykinin receptors, particularly the neurokinin-1 (NK-1) receptor, for which Substance P is the natural ligand.[1] By binding to the NK-1 receptor, it blocks the downstream signaling cascades normally initiated by Substance P. It has also been shown to be a competitive antagonist for bombesin and cholecystokinin.
Q2: What are the common research applications for Pro(4)-Trp(7,9,10)-SP(4-11)?
A2: This antagonist is frequently used in studies related to:
-
Neurogenic Inflammation: Investigating the role of Substance P in inflammatory processes mediated by sensory nerves.
-
Pain Research: Although clinical trials of NK-1 antagonists for pain have had mixed results, they are still valuable research tools in preclinical pain models.[2][3]
-
Cancer Biology: Studying the involvement of the Substance P/NK-1 receptor system in tumor cell proliferation, migration, and angiogenesis.[4]
-
Gastrointestinal Motility: Exploring the role of tachykinins in regulating gut function.
Q3: How should I dissolve and store Pro(4)-Trp(7,9,10)-SP(4-11)?
A3: For optimal results, follow these guidelines:
-
Solubility: Start by attempting to dissolve the peptide in sterile, distilled water. If solubility is an issue, you can try a small amount of a weak acid solution (e.g., 10-30% acetic acid) or a minimal volume of DMSO to create a stock solution, which can then be diluted in your aqueous experimental buffer.
-
Storage: The lyophilized peptide is typically shipped at room temperature. Upon receipt, it is recommended to store it at -20°C. For stock solutions, it is best to prepare aliquots to avoid repeated freeze-thaw cycles, which can lead to peptide degradation. Store these aliquots at -20°C.
Q4: What is the expected stability of Pro(4)-Trp(7,9,10)-SP(4-11) in experimental conditions?
A4: Peptide stability can be influenced by several factors in your experimental setup. The tryptophan residues in the peptide sequence can be susceptible to oxidation, which may be accelerated by exposure to light, certain metal ions, or reactive oxygen species in the cell culture media.[5][6] It is advisable to prepare fresh dilutions from your frozen stock for each experiment and minimize the exposure of the peptide to harsh conditions.
Troubleshooting Guide
Issue 1: Low or no antagonist activity observed.
| Possible Cause | Troubleshooting Step |
| Incorrect Concentration | The effective concentration can vary significantly between cell types and assays. Perform a dose-response curve to determine the optimal inhibitory concentration for your specific experimental model. |
| Peptide Degradation | Ensure the peptide has been stored correctly and avoid multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment. Consider the possibility of enzymatic degradation in your cell culture media or tissue preparation and work on ice when possible. |
| Poor Solubility | The peptide may have precipitated out of solution. Visually inspect your solutions. If precipitation is suspected, try re-dissolving using the recommended methods (see FAQ Q3). |
| Low Receptor Expression | Confirm that your cell line or tissue model expresses a sufficient level of the NK-1 receptor to elicit a measurable response to Substance P. |
Issue 2: High background signal or off-target effects.
| Possible Cause | Troubleshooting Step |
| Non-specific Binding | At high concentrations, peptides can exhibit non-specific binding to other receptors or surfaces. Lower the concentration of the antagonist and ensure you have appropriate controls. The peptide has been noted to have an affinity for the bombesin receptor (BB2), although at a much lower potency than for the NK-1 receptor.[7] |
| Peptide Aggregation | Peptides can sometimes form aggregates, which may lead to non-specific cellular responses. Ensure complete dissolution and consider using a brief sonication step for your stock solution. |
| Contamination | Rule out any contamination in your reagents or cell cultures that could be contributing to the observed effects. |
Quantitative Data Summary
The following table summarizes key quantitative data for Pro(4)-Trp(7,9,10)-SP(4-11) from published literature. Note that these values can be cell-type and assay-dependent and should be used as a starting point for your own optimization.
| Parameter | Receptor | Species | Value | Reference |
| IC50 | BB2 | Human | 3800 nM | [7] |
| Ki | BB2 | Rat | >10000 nM | [7] |
Experimental Protocols & Methodologies
General Protocol for Determining IC50 using a Cell Viability Assay (e.g., MTT)
This protocol provides a general framework for determining the concentration of Pro(4)-Trp(7,9,10)-SP(4-11) required to inhibit 50% of the cellular response to Substance P.
Materials:
-
Cells expressing the NK-1 receptor
-
Cell culture medium
-
Substance P
-
Pro(4)-Trp(7,9,10)-SP(4-11)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Plate reader
Methodology:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Antagonist Pre-incubation: Prepare serial dilutions of Pro(4)-Trp(7,9,10)-SP(4-11) in cell culture medium. Remove the old medium from the cells and add the antagonist dilutions. Incubate for a predetermined time (e.g., 30-60 minutes).
-
Agonist Stimulation: Add Substance P at a concentration that elicits a submaximal response (e.g., EC80) to all wells except for the negative control wells.
-
Incubation: Incubate the plate for the desired duration to allow for a cellular response.
-
MTT Assay: Add MTT reagent to each well and incubate until formazan crystals are visible.
-
Solubilization: Add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (typically around 570 nm).
-
Data Analysis: Plot the absorbance against the log of the antagonist concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
General Protocol for a Competitive Radioligand Binding Assay
This protocol can be used to determine the binding affinity (Ki) of Pro(4)-Trp(7,9,10)-SP(4-11) for the NK-1 receptor.
Materials:
-
Cell membranes or whole cells expressing the NK-1 receptor
-
Radiolabeled Substance P analog (e.g., [125I]-Substance P)
-
Pro(4)-Trp(7,9,10)-SP(4-11)
-
Binding buffer
-
Wash buffer
-
Scintillation fluid
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Methodology:
-
Reaction Setup: In a microcentrifuge tube or 96-well plate, combine the cell membranes/whole cells, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled competitor, Pro(4)-Trp(7,9,10)-SP(4-11). Include controls for total binding (no competitor) and non-specific binding (a high concentration of unlabeled Substance P).
-
Incubation: Incubate the reactions at a specified temperature for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate the bound from the free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and count the radioactivity.
-
Data Analysis: Calculate the specific binding at each competitor concentration. Plot the percentage of specific binding against the log of the competitor concentration and fit the data to determine the IC50. The Ki value can then be calculated using the Cheng-Prusoff equation.
Visualizations
Signaling Pathways
The following diagram illustrates the general signaling pathway of the NK-1 receptor and the point of inhibition by Pro(4)-Trp(7,9,10)-SP(4-11).
Caption: NK-1 Receptor Signaling and Antagonism.
Experimental Workflow
The following diagram outlines a typical experimental workflow for assessing the effect of Pro(4)-Trp(7,9,10)-SP(4-11).
Caption: General Experimental Workflow.
Troubleshooting Logic
This diagram provides a logical flow for troubleshooting common issues.
Caption: Troubleshooting Flowchart.
References
- 1. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [Why are substance P(NK1)-receptor antagonists ineffective in pain treatment?] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. wjgnet.com [wjgnet.com]
- 5. Degradation Products of Tryptophan in Cell Culture Media: Contribution to Color and Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. [D-Pro<sup>4</sup>,D-Trp<sup>7,9,10</sup>]substance P (4-11) | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
[D-Pro4,D-Trp7,9,10]substance P-4-11 stability in solution and storage
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of the substance P antagonist, [D-Pro4,D-Trp7,9,10]substance P (4-11).
Frequently Asked Questions (FAQs)
1. How should I store the lyophilized [D-Pro4,D-Trp7,9,10]substance P (4-11) powder?
Lyophilized powder should be stored at -20°C for long-term stability.[1][2][3] For short periods, it can be kept at room temperature.[1][3] It is important to protect the powder from moisture and light.[1][4] Before opening, allow the vial to warm to room temperature in a desiccator to prevent condensation.[1][5]
2. What is the best way to dissolve the peptide?
Due to the presence of hydrophobic residues, it is recommended to first dissolve the peptide in a small amount of a sterile organic solvent like dimethyl sulfoxide (DMSO).[6] Subsequently, slowly add the aqueous buffer of your choice to achieve the desired concentration. Gentle vortexing or sonication can aid in complete dissolution.[5]
3. How should I store the peptide in solution?
Peptide solutions are significantly less stable than the lyophilized powder.[3] For optimal stability, stock solutions should be aliquoted into single-use volumes and stored at -20°C or, for longer-term storage, at -80°C.[4][5][7] This practice helps to avoid repeated freeze-thaw cycles, which can lead to peptide degradation.[1][2]
4. How stable is [D-Pro4,D-Trp7,9,10]substance P (4-11) in solution?
The stability of the peptide in solution is influenced by several factors, including the storage temperature, pH of the buffer, and the presence of proteases. The sequence of [D-Pro4,D-Trp7,9,10]substance P (4-11) contains Tryptophan (Trp) and Methionine (Met) residues, which are susceptible to oxidation.[5][8][9] Therefore, long-term storage in solution is not recommended.[5] For critical experiments, it is advisable to use freshly prepared solutions.
5. What are the potential degradation pathways for this peptide?
Potential degradation pathways for peptides like [D-Pro4,D-Trp7,9,10]substance P (4-11) in solution include:
-
Oxidation: The Tryptophan (Trp) and Methionine (Met) residues in the peptide sequence are prone to oxidation.[5][8][9]
-
Hydrolysis: Peptide bonds can be hydrolyzed, especially at extreme pH values.[8][10]
-
Aggregation: Peptides can aggregate, which may lead to precipitation and loss of biological activity.[10][11]
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with [D-Pro4,D-Trp7,9,10]substance P (4-11).
| Problem | Possible Cause | Recommended Solution |
| No or low biological activity | Peptide degradation | Prepare a fresh stock solution from the lyophilized powder. Ensure proper storage of both the powder and the solution. |
| Inaccurate concentration | Verify the concentration of the stock solution. Ensure accurate dilutions are made for the experiment. | |
| Low receptor expression | Confirm that the cell line or tissue being used expresses the target receptor for this substance P antagonist. | |
| High variability between experiments | Inconsistent peptide concentration | Use freshly prepared dilutions for each experiment. Ensure the stock solution is thoroughly mixed before aliquoting. |
| Peptide aggregation | Ensure the peptide is fully dissolved. Consider using a different buffer or adding a small percentage of an organic solvent if solubility is an issue. | |
| Cell or tissue variability | Use cells from a consistent passage number and ensure uniform health. Standardize tissue preparation methods. | |
| Precipitate forms in the solution | Poor solubility | Re-dissolve the peptide using the recommended procedure (DMSO followed by aqueous buffer). Sonication may help. |
| Aggregation over time | Prepare fresh solutions before each experiment. Avoid storing dilute solutions for extended periods. |
Stability Data
| Storage Condition | Solvent/Buffer | Estimated Half-life | Key Considerations |
| -20°C | Lyophilized Powder | >1 year | Protect from moisture and light. |
| -20°C | DMSO | Several months | Aliquot to avoid freeze-thaw cycles. |
| 4°C | Aqueous Buffer (pH 5-7) | Days to a week | Prone to oxidation and microbial growth. |
| Room Temperature | Aqueous Buffer (pH 5-7) | Hours | Not recommended for storage. |
Experimental Protocols
General Protocol for Assessing Peptide Stability in Solution
This protocol outlines a general workflow for determining the stability of [D-Pro4,D-Trp7,9,10]substance P (4-11) in a specific buffer.
-
Preparation of Stock Solution: Dissolve the lyophilized peptide in an appropriate solvent (e.g., DMSO) to create a concentrated stock solution.
-
Preparation of Test Solutions: Dilute the stock solution with the desired experimental buffer to the final test concentration.
-
Incubation: Aliquot the test solution into several vials and incubate them at different temperatures (e.g., 4°C, 25°C, 37°C).
-
Time-Point Sampling: At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove a vial from each temperature condition and immediately freeze it at -80°C to halt any further degradation.
-
Analysis: Analyze the samples using a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS), to quantify the remaining intact peptide and identify any degradation products.
-
Data Analysis: Plot the percentage of remaining intact peptide against time for each temperature to determine the degradation rate and estimate the half-life of the peptide under those conditions.
Visualizations
Caption: Troubleshooting workflow for unexpected experimental outcomes.
Caption: General workflow for conducting a peptide stability study.
References
- 1. peptide.com [peptide.com]
- 2. genscript.com [genscript.com]
- 3. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
- 4. jpt.com [jpt.com]
- 5. bachem.com [bachem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. [D-Pro<sup>4</sup>, D-Trp<sup>7,9</sup>]-Substance P (4 – 11) › PeptaNova [peptanova.de]
- 8. polybiotech.co [polybiotech.co]
- 9. Peptide Stability [sigmaaldrich.com]
- 10. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. royalsocietypublishing.org [royalsocietypublishing.org]
Preventing non-specific binding of [D-Pro4,D-Trp7,9,10]substance P-4-11
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of [D-Pro4,D-Trp7,9,10]substance P-4-11, with a specific focus on preventing non-specific binding in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is [D-Pro4,D-Trp7,9,10]substance P-4-11 and what is its primary application?
[D-Pro4,D-Trp7,9,10]substance P-4-11 is a synthetic analog of the neuropeptide Substance P. It is often used in research as a high-affinity antagonist for the neurokinin-1 (NK1) receptor. Its primary application is in studying the physiological roles of the NK1 receptor and in the development of novel therapeutics targeting this pathway.
Q2: I am observing high background signal in my immunoassay. Could this be due to non-specific binding of the peptide?
Yes, high background signal is a common indicator of non-specific binding. This can occur due to the peptide adhering to surfaces of your assay plate, antibodies, or other proteins in your sample. To mitigate this, consider using blocking agents and optimizing your washing steps.
Q3: What are the most common causes of non-specific binding for peptide analogs like this one?
The most common causes include:
-
Hydrophobic interactions: The peptide may bind to plastic surfaces or other hydrophobic molecules.
-
Electrostatic interactions: The charge of the peptide can lead to binding with oppositely charged molecules or surfaces.
-
Aggregation: The peptide may self-aggregate and trap other molecules, leading to a high background signal.
Q4: How can I improve the solubility of [D-Pro4,D-Trp7,9,10]substance P-4-11 to reduce aggregation?
To improve solubility, it is recommended to dissolve the peptide in a small amount of a polar organic solvent, such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), before diluting it to the final concentration in your aqueous experimental buffer.
Troubleshooting Guides
Issue 1: High Background in Immunoassays (ELISA, RIA)
| Potential Cause | Recommended Solution |
| Insufficient Blocking | Increase the concentration or incubation time of your blocking agent. Common blocking agents include Bovine Serum Albumin (BSA) and non-fat dry milk. |
| Inadequate Washing | Increase the number of wash cycles and the volume of washing buffer. The inclusion of a mild detergent like Tween-20 (0.05-0.1%) in the wash buffer can also be beneficial. |
| Peptide Aggregation | Prepare fresh peptide solutions for each experiment and consider sonication to break up any pre-formed aggregates. |
| Cross-reactivity | If using antibodies, ensure they are specific to your target and do not cross-react with other components in your assay. |
Issue 2: Poor Reproducibility in Cell-Based Assays
| Potential Cause | Recommended Solution |
| Variable Peptide Concentration | Due to non-specific binding to labware, the effective concentration of your peptide may vary. Pre-coating tubes with a blocking agent or using low-binding microcentrifuge tubes can help. |
| Cell Health and Density | Ensure your cells are healthy and seeded at a consistent density for each experiment. Variations in cell number can lead to inconsistent results. |
| Incubation Conditions | Optimize incubation time and temperature to maximize specific binding while minimizing non-specific interactions. |
Experimental Protocols
Protocol 1: General Peptide Reconstitution and Storage
-
Reconstitution:
-
Briefly centrifuge the vial to ensure the peptide powder is at the bottom.
-
Add the appropriate volume of sterile DMSO to create a stock solution (e.g., 10 mM).
-
Gently vortex to dissolve the peptide completely.
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller volumes in low-binding tubes to avoid multiple freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage. For short-term storage (up to a week), 4°C is acceptable.
-
Protocol 2: Competitive Binding Assay to Determine IC50
-
Cell Preparation: Plate cells expressing the NK1 receptor at a suitable density in a 96-well plate and allow them to adhere overnight.
-
Assay Setup:
-
Wash the cells with an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with 0.1% BSA).
-
Prepare serial dilutions of the unlabeled [D-Pro4,D-Trp7,9,10]substance P-4-11.
-
Add a constant, known concentration of a labeled Substance P ligand to all wells, except for the non-specific binding control wells.
-
Add the serially diluted unlabeled peptide to the appropriate wells. To determine non-specific binding, add a high concentration of unlabeled ligand to a set of wells.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
Washing: Wash the wells multiple times with ice-cold assay buffer to remove any unbound ligand.
-
Detection: Lyse the cells and measure the amount of bound labeled ligand using a suitable detection method (e.g., scintillation counting for radiolabeled ligands, fluorescence for fluorescently labeled ligands).
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the unlabeled peptide and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Data Presentation
Table 1: Recommended Blocking Agents for Different Assay Types
| Assay Type | Primary Blocking Agent | Alternative/Additional Agents | Typical Concentration |
| ELISA/RIA | Bovine Serum Albumin (BSA) | Non-fat dry milk, Casein | 1-5% |
| Immunohistochemistry (IHC) | Normal Serum (from the same species as the secondary antibody) | BSA, Gelatin | 5-10% |
| Western Blot | Non-fat dry milk | BSA | 3-5% |
| Cell-Based Assays | Bovine Serum Albumin (BSA) | Fetal Bovine Serum (FBS) | 0.1-1% |
Table 2: Comparison of Solvents for Peptide Reconstitution
| Solvent | Advantages | Disadvantages | Recommended for |
| DMSO | High solvating power for hydrophobic peptides. | Can be toxic to cells at higher concentrations. | Creating high-concentration stock solutions. |
| DMF | Good solvating power. | Toxic and requires careful handling. | As an alternative to DMSO for difficult-to-dissolve peptides. |
| Sterile Water | Biologically compatible. | May not be suitable for hydrophobic peptides, risk of aggregation. | Diluting stock solutions to final working concentrations. |
| Aqueous Buffers (e.g., PBS) | Maintains physiological pH. | Limited solvating power for some peptides. | Final dilutions for direct application in biological assays. |
Visualizations
Caption: A troubleshooting workflow for addressing high background signals.
Caption: The signaling pathway of the NK1 receptor.
Technical Support Center: In Vivo Delivery of Peptide Antagonists
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the in vivo delivery of peptide antagonists.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is organized to address problems from initial formulation to final in vivo analysis.
Category 1: Formulation and Administration Issues
Q1: My peptide antagonist formulation is cloudy or shows visible precipitates. What should I do?
A1: Peptide precipitation indicates poor solubility or stability in the chosen vehicle, which can lead to inaccurate dosing and low bioavailability.[1]
-
Potential Causes & Solutions:
-
Poor Aqueous Solubility: Many peptides, especially those with hydrophobic residues, have limited solubility in simple aqueous buffers.[2][3]
-
Troubleshooting:
-
Review Solubility Data: First, confirm the peptide's solubility characteristics in your vehicle.
-
Optimize Formulation: If solubility is low, consider using formulation strategies such as co-solvents (e.g., DMSO, ethanol), surfactants (e.g., Tween 80), or cyclodextrins to create inclusion complexes that enhance solubility.[1]
-
Adjust pH: The net charge of a peptide is pH-dependent. Adjusting the pH of the formulation buffer can significantly improve solubility. Empirically test a range of pH values.
-
-
-
Aggregation: Peptides can aggregate, especially at high concentrations or under certain buffer conditions.[3][4]
-
Troubleshooting:
-
Use Chaotropic Agents: For aggregation-prone sequences, consider including chaotropic salts (e.g., 0.4 M KSCN) in the formulation, but ensure they are compatible with your in vivo model.[5]
-
Lower Concentration: Working with lower, more soluble concentrations may be necessary.[4]
-
Incorporate Solubilizing Tags: Modifying the peptide with tags like polyethylene glycol (PEG) can improve solubility and reduce aggregation.[4]
-
-
-
Q2: I'm observing injection site reactions (e.g., inflammation, swelling) in my animal models. What's causing this?
A2: Injection site reactions can be caused by the peptide itself, the formulation vehicle, or contamination.
-
Potential Causes & Solutions:
-
Formulation Vehicle Toxicity: Some organic co-solvents or high concentrations of surfactants can cause local tissue irritation.[1]
-
Troubleshooting: Reduce the concentration of the excipient or screen alternative, more biocompatible vehicles.
-
-
Peptide Immunogenicity: The peptide sequence itself may trigger an immune response.[6]
-
Troubleshooting: While difficult to change post-synthesis, be aware of potentially immunogenic sequences. In some cases, PEGylation can help shield antigenic epitopes.[7]
-
-
Contamination: Endotoxin or microbial contamination of the formulation can cause severe inflammation.
-
Troubleshooting: Ensure all formulation components are sterile and endotoxin-free. Prepare formulations in a sterile environment (e.g., a laminar flow hood).
-
-
Category 2: Pharmacokinetic (PK) Challenges
Q3: My peptide antagonist has very low bioavailability after oral administration. Why is this happening and how can I improve it?
A3: Low oral bioavailability is a major challenge for peptides due to their susceptibility to enzymatic degradation in the gastrointestinal (GI) tract and poor permeability across the intestinal epithelium.[8][9][10][11]
-
Potential Causes & Solutions:
-
Enzymatic Degradation: Peptidases and proteases in the stomach and intestine (e.g., pepsin, trypsin) rapidly degrade peptides.[8][12]
-
Troubleshooting:
-
-
Poor Membrane Permeability: The size and hydrophilic nature of most peptides limit their ability to pass through the intestinal lining.[7][13]
-
Troubleshooting:
-
Use Permeation Enhancers: Formulate with agents like certain alkylsaccharides or bile salts that transiently open tight junctions between epithelial cells.[11][15][16]
-
Lipidation: Attaching a fatty acid chain (lipidation) can increase the peptide's lipophilicity, improving its ability to cross cell membranes.[3][17]
-
Carrier Systems: Encapsulate the peptide in nanoparticles or liposomes to protect it and facilitate uptake.[2][15]
-
-
-
Alternative Delivery Routes: If oral delivery remains a significant hurdle, consider alternative non-invasive routes like nasal, pulmonary, or transdermal administration.[9][13]
-
Q4: The peptide antagonist is cleared from circulation too quickly, resulting in a very short half-life. How can I extend its duration of action?
A4: Peptides are often rapidly cleared by the kidneys (renal clearance) and degraded by proteases in the plasma, leading to short half-lives.[7][9][17][18]
-
Potential Causes & Solutions:
-
Rapid Renal Filtration: Small peptides are easily filtered by the glomeruli in the kidneys.[17]
-
Proteolytic Degradation in Plasma: Plasma contains enzymes that can degrade peptides.[13][19]
-
Troubleshooting:
-
Structural Modifications: Employ strategies like substituting L-amino acids with D-amino acids, cyclization, or terminal modifications (N-terminal acetylation, C-terminal amidation) to enhance stability against plasma proteases.[3][19][20]
-
Incorporate Non-Canonical Amino Acids: Using amino acids not typically found in nature can prevent recognition by proteases.[3]
-
-
-
Category 3: Pharmacodynamic (PD) and Efficacy Issues
Q5: I'm not observing any biological effect after in vivo administration of my peptide antagonist. What are the possible reasons?
A5: A lack of efficacy can stem from issues with the peptide itself, its delivery to the target, or its interaction with the receptor. This requires a systematic troubleshooting approach.
-
Potential Causes & Solutions:
-
Peptide Integrity and Purity: Ensure the peptide was synthesized correctly and is of high purity. Impurities like deletion or truncated sequences can lead to inactivity.[5]
-
Action: Verify the peptide's identity and purity using mass spectrometry (MS) and high-performance liquid chromatography (HPLC).
-
-
Insufficient Bioavailability/Target Site Concentration: The peptide may be degrading or clearing too rapidly to reach a therapeutic concentration at the target site.
-
Action: Perform a pharmacokinetic (PK) study to measure the peptide concentration in plasma over time. If exposure is too low, apply strategies to enhance stability and half-life as described in Q3 and Q4.
-
-
Poor Target Engagement: The peptide may not be binding to its receptor with sufficient affinity or specificity in vivo.
-
Action: Conduct in vitro binding assays (e.g., radioligand binding, surface plasmon resonance) to confirm high affinity for the target receptor. Consider performing an in vivo target engagement or receptor occupancy study.
-
-
Incorrect Dosing: The administered dose may be too low.
-
Action: Perform a dose-response study to determine the optimal therapeutic dose. Receptor agonist and antagonist peptides often act in the picomolar to nanomolar range, but achieving these concentrations at the target site requires careful dose calculation.[21]
-
-
High Protein Binding: The peptide may be binding extensively to plasma proteins, reducing the concentration of free, active antagonist.[13]
-
Action: Use methods like equilibrium dialysis or ultracentrifugation to measure the extent of plasma protein binding and factor this into PK/PD models.[13]
-
-
Data Presentation: Strategies to Enhance Peptide Stability and Bioavailability
The following tables summarize quantitative data on common modification strategies.
Table 1: Impact of Chemical Modifications on Peptide Half-Life
| Peptide Type | Modification Strategy | Example | Half-Life (Unmodified) | Half-Life (Modified) | Fold Increase | Reference |
|---|---|---|---|---|---|---|
| Opioid Peptide | Cyclization (Prodrug) | DADLE | ~3 min (in vitro) | >8 h (in vitro) | >160x | [20] |
| GLP-1 Analog | Lipidation | Liraglutide | ~2 min | ~13 h | ~390x | [17] |
| GHRH Analog | N-Terminal Modification | Tesamorelin | ~7 min | ~60 min | ~8.5x | [19] |
| Leptin Antagonist | PEGylation | LDFI-PEG | Short (predicted) | Potentiated effects in vivo | Not Quantified | [22] |
| GSH Analog | N-methylation | Compound 1.70 | Not specified | 16.8-fold increase in plasma | 16.8x |[23] |
Table 2: Oral Bioavailability of Peptides with Different Formulation Strategies
| Peptide | Delivery Strategy | Animal Model | Oral Bioavailability | Reference |
|---|---|---|---|---|
| Calcitonin | Co-administration with citric acid | Rat | Significantly higher than control | [24] |
| Leu-enkephalin | Palmitic acid conjugation + Nanoparticles | Rat/Dog | 21-fold greater AUC | [25] |
| Insulin | 1,3-dipalmitoylglycerol conjugation | Rat | Increased intestinal penetration | [25] |
| GLP-1 Analog | Permeation enhancer (SNAC) | Human | ~1% | [10] |
| Octreotide | Cyclization + N-methylation | Rat | ~17% |[25] |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
Objective: To determine the stability of a peptide antagonist in plasma to predict its in vivo half-life.
Methodology:
-
Prepare Plasma: Obtain fresh plasma (e.g., from rat, mouse, or human) containing anticoagulants (e.g., heparin, EDTA). If needed, add protease inhibitors to a control sample to distinguish between enzymatic and chemical degradation.[19]
-
Incubation: Spike the peptide antagonist into the plasma at a known concentration (e.g., 1-10 µM). Incubate the mixture in a temperature-controlled shaker at 37°C.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes), take an aliquot of the plasma-peptide mixture.
-
Quench Reaction: Immediately stop enzymatic degradation by adding a quenching solution, such as an excess of cold acetonitrile or 10% trichloroacetic acid (TCA), to precipitate plasma proteins.
-
Sample Processing: Centrifuge the samples to pellet the precipitated proteins. Collect the supernatant containing the remaining peptide.
-
Quantification: Analyze the concentration of the intact peptide in the supernatant using LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry).
-
Data Analysis: Plot the percentage of remaining peptide against time. Calculate the half-life (t½) by fitting the data to a first-order decay curve.
Protocol 2: In Vivo Pharmacokinetic (PK) Study in Rodents
Objective: To determine the concentration-time profile, bioavailability, and clearance of a peptide antagonist after administration.
Methodology:
-
Animal Model: Use a relevant rodent model (e.g., Sprague-Dawley rats or C57BL/6 mice) with cannulated jugular veins for serial blood sampling if possible.
-
Formulation and Dosing: Prepare the peptide antagonist in a sterile, biocompatible vehicle. Administer the peptide via the desired route (e.g., intravenous bolus for reference, and subcutaneous, intraperitoneal, or oral gavage for testing).
-
Blood Sampling: At predetermined time points (e.g., 2, 5, 15, 30, 60, 120, 240, 480 minutes post-dose), collect small blood samples (e.g., 50-100 µL) into tubes containing an anticoagulant and protease inhibitors.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma at -80°C until analysis.
-
Sample Analysis: Extract the peptide from the plasma and quantify its concentration using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to plot the plasma concentration versus time. Calculate key PK parameters, including:
-
Area Under the Curve (AUC)
-
Clearance (CL)
-
Volume of Distribution (Vd)
-
Half-life (t½)
-
Bioavailability (F%) (calculated as (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100)
-
Mandatory Visualizations
Diagrams of Workflows and Pathways
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Concept Life Sciences | Overcoming the Challenges of Peptide Drug Development [conceptlifesciences.com]
- 4. blog.mblintl.com [blog.mblintl.com]
- 5. benchchem.com [benchchem.com]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. Enhancing Peptide Bioavailability with Strategic Modifications | Blog | Biosynth [biosynth.com]
- 8. Challenges and Opportunities in Delivering Oral Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. Approaches for Enhancing Oral Bioavailability of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Challenges in delivering therapeutic peptides and proteins: a silk-based solution - PMC [pmc.ncbi.nlm.nih.gov]
- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 14. Peptides as Therapeutic Agents: Challenges and Opportunities in the Green Transition Era - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. FORMULATING PEPTIDES - Novel Formulations for Non-Invasive Delivery & Stabilization of Peptides [drug-dev.com]
- 17. Peptide Stability Optimization - Creative Peptides [creative-peptides.com]
- 18. In vivo degradation forms, anti-degradation strategies, and clinical applications of therapeutic peptides in non-infectious chronic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Strategic Approaches to Optimizing Peptide ADME Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Strategies to Optimize Peptide Stability and Prolong Half-Life [ouci.dntb.gov.ua]
- 21. Frontiers | Current challenges in peptide-based drug discovery [frontiersin.org]
- 22. A novel leptin antagonist peptide inhibits breast cancer growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Oral delivery of protein and peptide drugs: from non-specific formulation approaches to intestinal cell targeting strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
Technical Support Center: [D-Pro4,D-Trp7,9,10]substance P-4-11
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing [D-Pro4,D-Trp7,9,10]substance P-4-11 in their experiments. This document addresses potential off-target effects and offers insights into experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target activity of [D-Pro4,D-Trp7,9,10]substance P-4-11?
A1: [D-Pro4,D-Trp7,9,10]substance P-4-11 is a competitive antagonist of the substance P receptor, also known as the neurokinin-1 (NK-1) receptor.[1][2]
Q2: What are the known primary off-target activities of [D-Pro4,D-Trp7,9,10]substance P-4-11?
A2: The most well-documented off-target effects of this compound are its competitive antagonist activities at bombesin and cholecystokinin (CCK) receptors.[1][2][3]
Q3: I am observing a biological effect in my experimental system that does not express the NK-1 receptor. What could be the cause?
A3: If your experimental system (e.g., cell line, tissue) lacks NK-1 receptors, the observed effects are likely due to off-target interactions. Given the known pharmacology of [D-Pro4,D-Trp7,9,10]substance P-4-11, you should investigate the expression of bombesin and cholecystokinin receptors in your system.
Q4: How can I experimentally distinguish between on-target and off-target effects?
A4: To differentiate between on-target (NK-1) and off-target (bombesin, CCK) effects, you can employ several strategies:
-
Selective Antagonists: Use highly selective antagonists for each receptor in conjunction with [D-Pro4,D-Trp7,9,10]substance P-4-11. For example, a selective bombesin receptor antagonist should block the effects mediated by bombesin receptors while leaving NK-1 receptor-mediated effects intact.
-
Receptor Knockdown/Knockout: If you are using a cell-based model, consider using siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the NK-1, bombesin, or CCK receptors to see how the response to the compound is altered.
-
Dose-Response Curves: Generate dose-response curves for the observed effect. The potency (IC50 or EC50) of [D-Pro4,D-Trp7,9,10]substance P-4-11 for its on-target and off-target receptors may differ, providing clues to the receptor responsible for the effect.
Troubleshooting Guide
Issue 1: Unexpected or inconsistent results in functional assays.
-
Possible Cause: Off-target effects at bombesin or cholecystokinin receptors are contributing to the observed response.
-
Troubleshooting Steps:
-
Confirm Receptor Expression: Verify the expression of NK-1, bombesin, and CCK receptors in your experimental system using techniques such as RT-qPCR, Western blot, or immunohistochemistry.
-
Consult Binding Affinity Data: Refer to the quantitative data table below to understand the relative affinity of [D-Pro4,D-Trp7,9,10]substance P-4-11 for each receptor. This can help predict the likelihood of off-target effects at the concentrations you are using.
-
Employ Selective Antagonists: As mentioned in the FAQs, use selective antagonists for bombesin and CCK receptors to isolate the on-target effect.
-
Issue 2: Difficulty replicating literature findings.
-
Possible Cause: Differences in experimental protocols, reagents, or the specific animal model or cell line used.
-
Troubleshooting Steps:
-
Carefully Review Protocols: Compare your experimental protocol with the detailed methodologies provided in the cited literature. Pay close attention to buffer compositions, incubation times, temperatures, and the source of reagents.
-
Cell Line/Tissue Source: Be aware that receptor expression levels can vary between different cell lines and even between different passages of the same cell line. Similarly, receptor pharmacology can differ across species.
-
Ligand Stability: Ensure the proper storage and handling of [D-Pro4,D-Trp7,9,10]substance P-4-11 to maintain its activity.
-
Quantitative Data
The following table summarizes the reported binding affinities of [D-Pro4,D-Trp7,9,10]substance P-4-11 for its on-target and known off-target receptors.
| Receptor | Ligand | Preparation | IC50 / Ki | Reference |
| Substance P | 125I-labeled Substance P | Guinea pig pancreatic acini | IC50: 4 µM | [4] |
| Bombesin | 125I-[Tyr4]bombesin | Guinea pig pancreatic acini | IC50: 17 µM | [4] |
| Cholecystokinin | 125I-cholecystokinin octapeptide | Guinea pig pancreatic acini | IC50: 5 µM | [4] |
Experimental Protocols
1. Radioligand Binding Assay (General Protocol)
This protocol provides a general framework for a competitive radioligand binding assay to determine the affinity of [D-Pro4,D-Trp7,9,10]substance P-4-11 for a target receptor.
-
Materials:
-
Cell membranes or tissue homogenates expressing the receptor of interest (e.g., guinea pig brain for NK-1).[5][6][7]
-
Radiolabeled ligand specific for the target receptor (e.g., [3H]Substance P for NK-1).
-
Unlabeled [D-Pro4,D-Trp7,9,10]substance P-4-11.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of unlabeled [D-Pro4,D-Trp7,9,10]substance P-4-11.
-
In a microplate, combine the cell membranes/tissue homogenate, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled competitor.
-
Incubate at room temperature for a predetermined time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the IC50 value, which is the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand. The Ki value can then be calculated using the Cheng-Prusoff equation.[8]
-
2. Amylase Secretion Assay (Guinea Pig Pancreatic Acini)
This functional assay measures the ability of [D-Pro4,D-Trp7,9,10]substance P-4-11 to antagonize agonist-induced amylase secretion from guinea pig pancreatic acini.[9]
-
Materials:
-
Isolated guinea pig pancreatic acini.
-
HEPES-Ringer buffer.
-
Agonist (e.g., Substance P, Bombesin, or CCK).
-
[D-Pro4,D-Trp7,9,10]substance P-4-11.
-
Amylase activity assay kit.
-
-
Procedure:
-
Pre-incubate the pancreatic acini with varying concentrations of [D-Pro4,D-Trp7,9,10]substance P-4-11.
-
Stimulate the acini with a fixed concentration of the agonist (e.g., the EC50 concentration).
-
Incubate at 37°C for 30 minutes.
-
Pellet the acini by centrifugation.
-
Collect the supernatant and measure the amylase activity using a commercial kit.
-
Determine the inhibitory effect of [D-Pro4,D-Trp7,9,10]substance P-4-11 on agonist-stimulated amylase release.
-
3. Inositol Phosphate Accumulation Assay
This assay measures the functional activity of Gq-coupled receptors, such as the NK-1, bombesin, and CCK receptors.
-
Materials:
-
Cells expressing the receptor of interest.
-
Inositol-free medium.
-
[3H]-myo-inositol.
-
LiCl solution.
-
Agonist (e.g., Substance P, Bombesin, or CCK).
-
[D-Pro4,D-Trp7,9,10]substance P-4-11.
-
Dowex AG1-X8 resin.
-
-
Procedure:
-
Label the cells with [3H]-myo-inositol overnight.
-
Pre-incubate the cells with LiCl to inhibit inositol monophosphatase.
-
Add varying concentrations of [D-Pro4,D-Trp7,9,10]substance P-4-11.
-
Stimulate the cells with a fixed concentration of the agonist.
-
Lyse the cells and separate the inositol phosphates using Dowex chromatography.
-
Quantify the radioactivity of the inositol phosphate fraction using a scintillation counter.
-
Visualizations
Signaling Pathways
Caption: Simplified signaling pathways for the on-target (NK-1) and primary off-target (Bombesin, CCK) receptors.
Experimental Workflow
Caption: A logical workflow for troubleshooting unexpected experimental results.
References
- 1. innoprot.com [innoprot.com]
- 2. peptide.com [peptide.com]
- 3. realgenelabs.com [realgenelabs.com]
- 4. pdspdb.unc.edu [pdspdb.unc.edu]
- 5. Neurokinin-3 Receptor Binding in Guinea Pig, Monkey, and Human Brain: In Vitro and in Vivo Imaging Using the Novel Radioligand, [18F]Lu AF10628 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a radioligand binding assay for 5-HT4 receptors in guinea-pig and rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A new radioligand binding assay to measure the concentration of drugs in rodent brain ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A New Radioligand Binding Assay to Measure the Concentration of Drugs in Rodent Brain Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Patterns of pancreatic secretion in the anaesthetised guinea pig following stimulation with secretin, cholecystokinin octapeptide, or bombesin - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: [D-Pro4,D-Trp7,9,10]substance P (4-11)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the tachykinin antagonist, [D-Pro4,D-Trp7,9,10]substance P (4-11). This guide addresses common issues encountered during dose-response curve generation and other experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is [D-Pro4,D-Trp7,9,10]substance P (4-11) and what is its primary mechanism of action?
[D-Pro4,D-Trp7,9,10]substance P (4-11) is a synthetic, potent, and competitive antagonist of tachykinin receptors, with a primary affinity for the neurokinin-1 (NK1) receptor. Substance P is the natural ligand for the NK1 receptor, and its binding initiates a cascade of intracellular signaling events. As a competitive antagonist, [D-Pro4,D-Trp7,9,10]substance P (4-11) binds to the same site on the NK1 receptor as substance P, thereby blocking its effects.
Q2: What are the known off-target effects of [D-Pro4,D-Trp7,9,10]substance P (4-11)?
While primarily targeting the NK1 receptor, this antagonist has been reported to interact with other receptors, most notably bombesin and cholecystokinin (CCK) receptors. It is crucial to consider the expression of these receptors in your experimental system, as off-target binding can lead to unexpected cellular responses.
Troubleshooting Guide for Dose-Response Curve Issues
This section addresses common problems encountered when generating dose-response curves for [D-Pro4,D-Trp7,9,10]substance P (4-11).
Issue 1: The dose-response curve is flat or shows a very shallow slope.
-
Possible Cause 1: Compound Insolubility.
-
Troubleshooting Step: This peptide can be hydrophobic. For initial solubilization, dissolve the lyophilized powder in a small amount of an organic solvent like DMSO before making further dilutions in your aqueous experimental buffer. Ensure the final DMSO concentration is low and consistent across all experimental conditions, including controls, to avoid solvent-induced artifacts.
-
-
Possible Cause 2: Compound Degradation.
-
Troubleshooting Step: Substance P and its analogs can have a short half-life in biological media due to enzymatic degradation. Prepare fresh stock solutions for each experiment and minimize the time the compound spends in culture media before the assay. Consider the use of protease inhibitors in your assay buffer if degradation is suspected.
-
-
Possible Cause 3: Low Receptor Expression.
-
Troubleshooting Step: Verify the expression level of the NK1 receptor in your cell line or tissue preparation using techniques like qPCR, Western blot, or flow cytometry. Low receptor numbers can lead to a weak and shallow response.
-
-
Possible Cause 4: Incorrect Assay Conditions.
-
Troubleshooting Step: Optimize assay parameters such as incubation time, temperature, and buffer composition. Ensure that the incubation time is sufficient to reach binding equilibrium.
-
Issue 2: The observed IC50 value is significantly higher than expected.
-
Possible Cause 1: Competition with Endogenous Ligands.
-
Troubleshooting Step: If your experimental system (e.g., primary cells or tissue preparations) produces endogenous substance P, it will compete with the antagonist, leading to an apparent decrease in potency (higher IC50). Consider using a system with low or no endogenous ligand production, or wash the cells/tissues thoroughly before starting the assay.
-
-
Possible Cause 2: Non-specific Binding.
-
Troubleshooting Step: High concentrations of the peptide may lead to non-specific binding to other cellular components or plasticware. Include a control for non-specific binding in your assay by using a high concentration of a known, structurally different NK1 receptor antagonist. Subtracting this non-specific binding from the total binding will yield the specific binding.
-
-
Possible Cause 3: Off-Target Effects.
-
Troubleshooting Step: If your system expresses bombesin or CCK receptors, the antagonist might be binding to these sites, which could contribute to a complex dose-response relationship and an inaccurate IC50 for the NK1 receptor. Use selective antagonists for bombesin and CCK receptors to block these potential off-target interactions and isolate the effect on the NK1 receptor.
-
Issue 3: Poor reproducibility of the dose-response curve between experiments.
-
Possible Cause 1: Inconsistent Compound Preparation.
-
Troubleshooting Step: Due to its peptidic nature and potential for aggregation, ensure consistent and thorough vortexing and sonication (if necessary) when preparing stock solutions. Prepare single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles.
-
-
Possible Cause 2: Variability in Cell Culture Conditions.
-
Troubleshooting Step: Maintain consistent cell passage numbers, confluency, and serum concentrations, as these factors can influence receptor expression and cellular responsiveness.
-
-
Possible Cause 3: Instability of the Peptide.
-
Troubleshooting Step: As mentioned, the stability of substance P analogs can be a concern. Always use freshly prepared dilutions from a recent stock solution. Store the lyophilized peptide and stock solutions at the recommended temperature (typically -20°C or lower).
-
Quantitative Data
The following tables summarize the binding affinities of [D-Pro4,D-Trp7,9,10]substance P (4-11) and related compounds for the on-target NK1 receptor and potential off-target receptors. These values can serve as a reference for your experimental results.
Table 1: On-Target Binding Affinity for NK1 Receptor
| Ligand | Receptor | Radioligand | Preparation | IC50 / Ki |
| [D-Pro4,D-Trp7,9,10]substance P (4-11) | Substance P | ¹²⁵I-labeled Substance P | Not Specified | Ki: 10-100 nM (estimated) |
Note: Specific IC50/Ki values for [D-Pro4,D-Trp7,9,10]substance P (4-11) can vary depending on the experimental conditions.
Table 2: Potential Off-Target Binding Affinities
| Ligand | Receptor | Radioligand | Preparation | IC50 / Ki |
| [D-Pro4,D-Trp7,9,10]substance P (4-11) | Bombesin | ¹²⁵I-[Tyr4]bombesin | Not Specified | Inhibits binding at µM concentrations |
| [D-Pro4,D-Trp7,9,10]substance P (4-11) | Cholecystokinin (CCK) | ¹²⁵I-CCK-8 | Not Specified | Inhibits binding at µM concentrations |
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for NK1 Receptor
This protocol outlines a general procedure for determining the binding affinity (Ki) of [D-Pro4,D-Trp7,9,10]substance P (4-11) for the NK1 receptor using a competitive binding assay.
Materials:
-
Cell membranes prepared from cells expressing the NK1 receptor.
-
Radioligand: ¹²⁵I-labeled Substance P.
-
[D-Pro4,D-Trp7,9,10]substance P (4-11) (unlabeled competitor).
-
Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA, and a protease inhibitor cocktail).
-
Wash Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 154 mM NaCl).
-
96-well filter plates.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Preparation of Reagents:
-
Prepare a series of dilutions of the unlabeled competitor, [D-Pro4,D-Trp7,9,10]substance P (4-11), in binding buffer.
-
Dilute the radioligand to a concentration near its Kd in binding buffer.
-
Resuspend the cell membranes in binding buffer to a predetermined optimal concentration.
-
-
Assay Setup:
-
In a 96-well filter plate, add in the following order:
-
50 µL of binding buffer (for total binding) or 50 µL of a high concentration of a non-labeled, structurally different NK1 antagonist (for non-specific binding).
-
50 µL of the radioligand dilution.
-
50 µL of the various concentrations of [D-Pro4,D-Trp7,9,10]substance P (4-11).
-
50 µL of the cell membrane suspension.
-
-
-
Incubation:
-
Incubate the plate at room temperature (or a predetermined optimal temperature) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
-
Washing:
-
Terminate the binding reaction by rapid filtration through the filter plate.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Detection:
-
Allow the filters to dry.
-
Add scintillation fluid to each well.
-
Count the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding counts from all other counts to obtain specific binding.
-
Plot the specific binding as a function of the log concentration of the unlabeled competitor.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
Substance P / NK1 Receptor Signaling Pathway
Caption: Substance P binding to the NK1 receptor activates Gq, leading to downstream signaling cascades.
Experimental Workflow for a Competitive Binding Assay
Mitigating degradation of Pro(4)-Trp(7,9,10)-SP(4-11) in cell culture
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate the degradation of the Substance P analog, Pro(4)-Trp(7,9,10)-SP(4-11), in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is Pro(4)-Trp(7,9,10)-SP(4-11) and why is its stability in cell culture a concern?
A1: Pro(4)-Trp(7,9,10)-SP(4-11) is a synthetic analog of the neuropeptide Substance P (SP). It is often used in research to study the neurokinin-1 (NK1) receptor, which is implicated in various physiological processes, including pain, inflammation, and cell proliferation.[1][2][3] Like many peptides, Pro(4)-Trp(7,9,10)-SP(4-11) is susceptible to degradation by proteases present in cell culture media, particularly when supplemented with serum. This degradation can lead to a loss of biological activity, resulting in inconsistent and unreliable experimental outcomes. The inclusion of D-amino acid substitutions (D-Pro at position 4 and D-Trp at positions 7, 9, and 10) is a strategic modification designed to enhance its stability against enzymatic degradation compared to native Substance P.[4][5]
Q2: What are the primary sources of enzymatic degradation in my cell culture?
A2: The primary source of proteases in cell culture is typically the serum supplement, such as fetal bovine serum (FBS). FBS contains a complex mixture of proteins, including various proteases like plasmin, thrombin, and other serine proteases, which can cleave peptides.[6] Additionally, cells themselves can release proteases into the culture medium. The specific proteases and their concentrations can vary between different serum lots and cell types, contributing to variability in peptide degradation rates.
Q3: How can I minimize the degradation of Pro(4)-Trp(7,9,10)-SP(4-11) in my experiments?
A3: Several strategies can be employed to mitigate degradation:
-
Use of Protease Inhibitors: Supplementing your cell culture medium with a broad-spectrum protease inhibitor cocktail can significantly reduce peptide degradation.[7]
-
Serum-Free or Reduced-Serum Media: If your cell line can be maintained in serum-free or reduced-serum conditions, this will dramatically decrease the concentration of proteases.
-
D-Amino Acid Analogs: The inherent design of Pro(4)-Trp(7,9,10)-SP(4-11) with D-amino acid substitutions already provides a degree of protection against enzymatic cleavage.[4][5]
-
Minimize Incubation Time: When possible, reduce the duration of the peptide's exposure to the cell culture environment.
-
Proper Storage: Store the peptide in lyophilized form at -20°C or -80°C and prepare fresh solutions for each experiment to avoid degradation in solution.
Q4: How does Pro(4)-Trp(7,9,10)-SP(4-11) exert its biological effects?
A4: Pro(4)-Trp(7,9,10)-SP(4-11) acts as an antagonist of the neurokinin-1 (NK1) receptor, a G protein-coupled receptor (GPCR). By binding to the NK1 receptor, it blocks the binding of the natural ligand, Substance P, thereby inhibiting its downstream signaling pathways. The NK1 receptor primarily couples to Gq and Gs G-proteins, leading to the activation of phospholipase C (PLC) and adenylyl cyclase (AC), respectively.[1][2][3] This results in a cascade of intracellular events, including changes in intracellular calcium levels and cyclic AMP (cAMP) production, which in turn modulate cellular processes like proliferation, inflammation, and pain transmission.[8][9]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or no biological effect observed. | Peptide degradation leading to loss of active compound. | 1. Add a broad-spectrum protease inhibitor cocktail to the cell culture medium. 2. Reduce the concentration of serum in the medium, if possible for your cell line. 3. Prepare fresh peptide solutions for each experiment from a lyophilized stock. 4. Perform a time-course experiment to determine the optimal incubation time before significant degradation occurs. |
| High variability between experimental replicates. | Inconsistent degradation rates between wells or plates. | 1. Ensure uniform mixing of the peptide in the culture medium before adding to the cells. 2. Use the same batch of serum and other reagents for all experiments to minimize variability. 3. Standardize the timing of all experimental steps precisely. |
| Unexpected agonist-like effects. | The peptide analog may have partial agonist activity at high concentrations or in certain cell types. | 1. Perform a dose-response curve to determine the optimal concentration range for antagonist activity. 2. Test the peptide in a functional assay that can distinguish between agonist and antagonist effects (e.g., measuring downstream signaling readouts in the presence and absence of Substance P). |
Quantitative Data Summary
| Peptide | Modification | Condition | Half-life / Stability | Reference |
| Substance P (native) | None | Human Plasma | Seconds to minutes | [3] |
| D-amino acid substituted peptides (general) | D-amino acid substitutions | Human Serum | Significantly increased compared to all-L-peptides | [10] |
| Pin2 (antimicrobial peptide) | All L-amino acids | Human Serum | Degraded | [5] |
| D-Pin2 (all D-amino acids) | All D-amino acids | Human Serum | Maintained activity | [5] |
Experimental Protocols
HPLC-Based Peptide Stability Assay
This protocol allows for the quantitative assessment of Pro(4)-Trp(7,9,10)-SP(4-11) degradation over time in cell culture medium.
Materials:
-
Pro(4)-Trp(7,9,10)-SP(4-11)
-
Cell culture medium (with and without serum, with and without protease inhibitors)
-
HPLC system with a C18 column
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Water (HPLC grade)
-
Microcentrifuge tubes
Procedure:
-
Prepare a stock solution of Pro(4)-Trp(7,9,10)-SP(4-11) in a suitable solvent (e.g., sterile water or DMSO).
-
Spike the peptide into different cell culture medium conditions (e.g., medium + 10% FBS, medium alone, medium + 10% FBS + protease inhibitor cocktail) to a final concentration of 10 µM.
-
Incubate the samples at 37°C in a cell culture incubator.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), collect an aliquot of each sample.
-
Immediately stop the enzymatic degradation by adding an equal volume of 1% TFA in ACN.
-
Centrifuge the samples to pellet any precipitates.
-
Analyze the supernatant by reverse-phase HPLC using a C18 column.
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in ACN
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Detection: UV absorbance at 220 nm and 280 nm.
-
-
Quantify the peak area corresponding to the intact Pro(4)-Trp(7,9,10)-SP(4-11) at each time point.
-
Calculate the percentage of peptide remaining relative to the 0-hour time point.
NK1 Receptor Binding Assay
This protocol is a competitive binding assay to determine the affinity of Pro(4)-Trp(7,9,10)-SP(4-11) for the NK1 receptor.
Materials:
-
Cells expressing the NK1 receptor (e.g., HEK293-NK1R)
-
Radiolabeled Substance P (e.g., [³H]-Substance P)
-
Unlabeled Pro(4)-Trp(7,9,10)-SP(4-11)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA, and protease inhibitors)
-
Wash buffer (e.g., cold 50 mM Tris-HCl, pH 7.4)
-
Scintillation cocktail and counter
Procedure:
-
Prepare cell membranes from NK1 receptor-expressing cells.
-
In a 96-well plate, add a constant amount of cell membranes to each well.
-
Add a fixed concentration of radiolabeled Substance P to each well.
-
Add increasing concentrations of unlabeled Pro(4)-Trp(7,9,10)-SP(4-11) to the wells.
-
Incubate the plate at room temperature for 1-2 hours to reach binding equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter plate, followed by washing with cold wash buffer to separate bound from free radioligand.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
Plot the percentage of specific binding of the radioligand as a function of the concentration of the unlabeled peptide.
-
Calculate the IC₅₀ value, which represents the concentration of Pro(4)-Trp(7,9,10)-SP(4-11) that inhibits 50% of the specific binding of the radiolabeled Substance P.
MTT Cell Viability Assay
This colorimetric assay can be used to assess the effect of Pro(4)-Trp(7,9,10)-SP(4-11) on cell viability and proliferation, particularly in the context of Substance P-induced effects.
Materials:
-
Adherent cells in a 96-well plate
-
Pro(4)-Trp(7,9,10)-SP(4-11)
-
Substance P
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader
Procedure:
-
Seed adherent cells in a 96-well plate and allow them to attach overnight.[11]
-
Treat the cells with various concentrations of Pro(4)-Trp(7,9,10)-SP(4-11) in the presence or absence of a fixed concentration of Substance P. Include appropriate controls (untreated cells, cells treated with Substance P alone).
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[8][11]
-
Carefully aspirate the medium containing MTT.
-
Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[11]
-
Mix gently on an orbital shaker to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the untreated control.
Visualizations
References
- 1. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Analogues of substance P. Peptides containing D-amino acid residues in various positions of substance P and displaying agonist or receptor selective antagonist effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Improved protease stability of the antimicrobial peptide Pin2 substituted with D-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Peptide-based protease inhibitors from plants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of plant protease inhibitors (Pep-3-EcTI, Pep-BbKI, and Pep-BrTI) versus corticosteroids on inflammation, remodeling, and oxidative stress in an asthma–COPD (ACO) model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Partial d-amino acid substitution: Improved enzymatic stability and preserved Ab recognition of a MUC2 epitope peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to [D-Pro4,D-Trp7,9,10]substance P (4-11) and Other NK1 Antagonists for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of [D-Pro4,D-Trp7,9,10]substance P (4-11) with other prominent neurokinin-1 (NK1) receptor antagonists. This document compiles quantitative data, detailed experimental protocols, and visual representations of key biological and experimental processes to facilitate informed decisions in research and development.
The NK1 receptor, the primary receptor for the neuropeptide Substance P, is a well-established target in drug discovery, implicated in a variety of physiological and pathological processes including emesis, pain, inflammation, and depression. Consequently, the development of potent and selective NK1 receptor antagonists is of significant therapeutic interest. This guide focuses on the peptidic antagonist [D-Pro4,D-Trp7,9,10]substance P (4-11) and compares its performance with a selection of both peptide and non-peptide antagonists that have been extensively studied.
Quantitative Comparison of NK1 Antagonists
The following tables summarize the binding affinities and functional potencies of [D-Pro4,D-Trp7,9,10]substance P (4-11) and other selected NK1 antagonists. These values are critical for comparing the direct interaction of these compounds with the NK1 receptor and their ability to inhibit its function.
Table 1: In Vitro Binding and Functional Potency of NK1 Receptor Antagonists
| Antagonist | Receptor Binding Affinity (IC50/Ki) | Functional Potency (pA2/IC50) | Species/Tissue |
| [D-Pro4,D-Trp7,9,10]substance P (4-11) | IC50: 4 µM (for 125I-Substance P binding)[1] | pA2: ~6.0 (for a closely related analog)[2] | Guinea Pig Pancreas / Guinea Pig Ileum |
| Aprepitant | Ki: 0.1-0.2 nM[2] | IC50: 0.5-1.2 nM (Ca2+ mobilization) | Human NK1 |
| Fosaprepitant | Prodrug of Aprepitant | - | - |
| Rolapitant | Ki: 0.68 nM | IC50: 0.66 nM (Ca2+ mobilization) | Human NK1 |
| Netupitant | Ki: 0.95 nM | IC50: 1.0 nM (Ca2+ mobilization) | Human NK1 |
| L-733,060 | Ki: 0.8 nM | IC50: 1.1 nM (Ca2+ mobilization) | Human NK1 |
| GR-82334 | - | - | - |
| CP-99,994 | Ki: 0.17 nM[3] | IC50: 0.2-0.6 nM (Ca2+ mobilization)[3] | Human NK1 |
Table 2: In Vivo Efficacy of Selected NK1 Receptor Antagonists
| Antagonist | Animal Model | Efficacy |
| [D-Pro4,D-Trp7,9,10]substance P (4-11) | Rat colon muscularis mucosae | Reduced responses to Substance P[4] |
| Aprepitant | Ferret model of cisplatin-induced emesis | Blocks acute and delayed emesis[5] |
| Mouse xenograft model of gallbladder cancer | Suppressed tumor growth[6][7] | |
| Fosaprepitant | Pediatric patients with chemotherapy-induced nausea and vomiting | Effective in preventing acute and delayed CINV[8] |
| Rolapitant | Patients with chemotherapy-induced nausea and vomiting | Protection against delayed CINV over multiple cycles[9] |
| Netupitant | Ferret and Suncus murinus models of emesis | Abolished apomorphine-, morphine-, ipecacuanha- and copper sulfate-induced emesis; reduced cisplatin- and motion-induced emesis[10] |
| L-733,060 | Mouse model of traumatic brain injury | Alleviated motor and spatial memory deficits, reduced lesion volume and brain water content[11] |
| Human retinoblastoma cell lines | Inhibited cell growth in a dose-dependent manner[12][13] | |
| CP-99,994 | Ferret model of cisplatin-induced emesis | Abolished both acute and delayed phases of retching and vomiting[14] |
| Mouse model of post-surgical pain | Reduced mechanical allodynia[15][16] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key in vitro assays used to characterize NK1 antagonists.
Radioligand Binding Assay (Competition Assay)
This assay determines the affinity of a test compound for the NK1 receptor by measuring its ability to displace a radiolabeled ligand.
1. Materials:
- Membrane Preparation: Membranes from cells stably expressing the human NK1 receptor (e.g., CHO-K1 or U373 MG cells).
- Radioligand: [3H]-Substance P or [125I]-Substance P.
- Assay Buffer: 50 mM Tris-HCl, 5 mM MnCl2, 150 mM NaCl, 0.1% BSA, pH 7.4.
- Non-specific Binding Control: High concentration of a non-radiolabeled NK1 antagonist (e.g., 1 µM Aprepitant).
- Test Compound: [D-Pro4,D-Trp7,9,10]substance P (4-11) or other antagonists at various concentrations.
- Filtration System: Glass fiber filters (e.g., Whatman GF/B) and a vacuum manifold.
- Scintillation Counter and Fluid.
2. Procedure:
- Prepare serial dilutions of the test compound.
- In a 96-well plate, add assay buffer, radioligand (at a concentration close to its Kd), and either the test compound, buffer (for total binding), or the non-specific binding control.
- Initiate the binding reaction by adding the cell membrane preparation to each well.
- Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-90 minutes).
- Terminate the reaction by rapid filtration through the glass fiber filters using the vacuum manifold.
- Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
- Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
3. Data Analysis:
- Calculate the specific binding by subtracting the non-specific binding from the total binding.
- Plot the percentage of specific binding against the logarithm of the test compound concentration.
- Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to block the increase in intracellular calcium concentration induced by an NK1 receptor agonist.
1. Materials:
- Cells: Cells stably expressing the human NK1 receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
- Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
- Calcium-sensitive dye: Fluo-4 AM or Fura-2 AM.
- Agonist: Substance P.
- Test Compound: [D-Pro4,D-Trp7,9,10]substance P (4-11) or other antagonists at various concentrations.
- Fluorescence Plate Reader with automated injection capabilities.
2. Procedure:
- Seed the cells in a 96-well or 384-well black-walled, clear-bottom plate and allow them to adhere overnight.
- Load the cells with the calcium-sensitive dye according to the manufacturer's instructions (typically for 30-60 minutes at 37°C).
- Wash the cells with assay buffer to remove excess dye.
- Add various concentrations of the test compound to the wells and incubate for a specific period (e.g., 15-30 minutes).
- Place the plate in the fluorescence plate reader and record the baseline fluorescence.
- Inject a fixed concentration of Substance P (typically the EC80 concentration) into the wells and immediately measure the change in fluorescence over time.
3. Data Analysis:
- Calculate the peak fluorescence response for each well.
- Plot the percentage of inhibition of the agonist-induced response against the logarithm of the antagonist concentration.
- Determine the IC50 value (the concentration of the antagonist that inhibits 50% of the agonist's effect) using non-linear regression analysis.
Visualizing Key Processes
To further aid in the understanding of NK1 receptor pharmacology and the evaluation of its antagonists, the following diagrams illustrate the core signaling pathway, a typical experimental workflow, and the logical flow of a comparative analysis.
Caption: NK1 Receptor Signaling Pathway.
Caption: Experimental Workflow.
Caption: Comparative Analysis Flow.
References
- 1. Neurokinin-1 receptor: functional significance in the immune system in reference to selected infections and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neurokinin 1 receptor antagonists: correlation between in vitro receptor interaction and in vivo efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A study of [D-Pro2, D-Phe7, D-Trp9]-substance P and [D-Trp7,9]-substance P as tachykinin partial agonists in the rat colon - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Aprepitant inhibits the development and metastasis of gallbladder cancer via ROS and MAPK activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aprepitant inhibits the development and metastasis of gallbladder cancer via ROS and MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy, safety and feasibility of fosaprepitant for the prevention of chemotherapy-induced nausea and vomiting in pediatric patients receiving moderately and highly emetogenic chemotherapy - results of a non-interventional observation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficacy and safety of rolapitant for prevention of chemotherapy-induced nausea and vomiting over multiple cycles of moderately or highly emetogenic chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Profile of Antiemetic Activity of Netupitant Alone or in Combination with Palonosetron and Dexamethasone in Ferrets and Suncus murinus (House Musk Shrew) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tachykinin NK1 receptor antagonist L-733,060 and substance P deletion exert neuroprotection through inhibiting oxidative stress and cell death after traumatic brain injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. iovs.arvojournals.org [iovs.arvojournals.org]
- 13. iovs.arvojournals.org [iovs.arvojournals.org]
- 14. the-action-of-the-nk1-tachykinin-receptor-antagonist-cp-99-994-in-antagonizing-the-acute-and-delayed-emesis-induced-by-cisplatin-in-the-ferret - Ask this paper | Bohrium [bohrium.com]
- 15. Evaluating the efficacy of neurokinin-1 (substance P) receptor antagonist CP-99994 on facial grimacing and allodynia in mice postsurgery: a comparative study with known analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Evaluating the efficacy of neurokinin-1 (substance P) receptor antagonist CP-99994 on facial grimacing and allodynia in mice postsurgery: a comparative study with known analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of [D-Pro4,D-Trp7,9,10]substance P-4-11 and Spantide as Substance P Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two peptidic substance P (SP) antagonists: [D-Pro4,D-Trp7,9,10]substance P-4-11 and Spantide. The data presented is compiled from published experimental studies to aid in the selection of the appropriate antagonist for research and development purposes.
Substance P, a neuropeptide of the tachykinin family, is a key mediator in pain transmission, inflammation, and various other physiological processes. Its actions are primarily mediated through the neurokinin-1 (NK1) receptor. The development of effective NK1 receptor antagonists is therefore of significant interest for therapeutic applications. This guide focuses on a direct comparison of the antagonistic potency of [D-Pro4,D-Trp7,9,10]substance P-4-11 and Spantide.
Quantitative Comparison of Antagonist Potency
The potency of a competitive antagonist is commonly expressed by its pA2 value. The pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in the concentration-response curve of an agonist. A higher pA2 value indicates a more potent antagonist.
A key study directly compared the efficacy of [D-Pro4,D-Trp7,9,10]substance P-4-11 and Spantide ([D-Arg1,D-Trp7,9,Leu11]SP) in the guinea-pig ileum myenteric plexus, a classical preparation for studying tachykinin receptor activity. The results of this comparison are summarized in the table below.
| Antagonist | Agonist | Preparation | pA2 Value | Reference |
| Spantide | Eledoisin | Guinea-pig ileum myenteric plexus | 5.2 | [1] |
| [D-Pro4,D-Trp7,9,10]substance P-4-11 | Eledoisin | Guinea-pig ileum myenteric plexus | < 4.8 | [1] |
Key Finding: In this direct comparison, Spantide was found to be a more potent antagonist than [D-Pro4,D-Trp7,9,10]substance P-4-11 at blocking the effects of the tachykinin agonist eledoisin in the guinea-pig ileum.[1]
It is important to note that different variants of Spantide exist. For instance, Spantide II has been shown to have a higher potency than the original Spantide (Spantide I) in other experimental models. In the guinea pig taenia coli, Spantide II exhibited a pA2 value of 7.7, compared to 7.0 for Spantide I, when substance P was used as the agonist.[2]
Inherent Agonist Activity
An important consideration when selecting an antagonist is its potential for partial agonist activity. The same study that provided the pA2 values also observed that [D-Pro4,D-Trp7,9,10]substance P-4-11 exhibited considerable inherent stimulatory activity , meaning it acted as a partial agonist.[1] This effect was more pronounced than that observed with Spantide.[1] This intrinsic activity can complicate the interpretation of experimental results and may be an undesirable characteristic depending on the application.
Experimental Protocol: Guinea-Pig Ileum Myenteric Plexus Assay
The following is a generalized description of the experimental protocol used to determine the pA2 values cited above.
Tissue Preparation:
-
Male guinea pigs are euthanized.
-
A segment of the ileum is removed and placed in oxygenated Krebs solution.
-
The longitudinal muscle strip with the attached myenteric plexus is carefully dissected.
-
The preparation is mounted in an organ bath containing oxygenated Krebs solution at 37°C.
Measurement of Contraction:
-
The muscle strip is connected to an isometric force transducer to record contractions.
-
The tissue is allowed to equilibrate under a resting tension.
-
Cumulative concentration-response curves to an agonist (e.g., eledoisin or substance P) are generated by adding increasing concentrations of the agonist to the organ bath.
Antagonist Evaluation:
-
The tissue is incubated with a fixed concentration of the antagonist ([D-Pro4,D-Trp7,9,10]substance P-4-11 or Spantide) for a predetermined period.
-
A second cumulative concentration-response curve to the agonist is then generated in the presence of the antagonist.
-
The dose ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist) is calculated.
-
The pA2 value is determined using a Schild plot analysis.
Signaling Pathway and Antagonist Mechanism of Action
Substance P exerts its effects by binding to the NK1 receptor, a G-protein coupled receptor (GPCR). This binding initiates a signaling cascade that leads to various cellular responses, including smooth muscle contraction and neuronal excitation. Both [D-Pro4,D-Trp7,9,10]substance P-4-11 and Spantide act as competitive antagonists by binding to the NK1 receptor and preventing the binding of substance P, thereby inhibiting its downstream effects.
Caption: Substance P signaling pathway and mechanism of antagonist action.
Experimental Workflow for Antagonist Comparison
The following diagram illustrates a typical workflow for comparing the efficacy of two substance P antagonists.
Caption: Experimental workflow for comparing substance P antagonists.
Conclusion
Based on the available experimental data, Spantide is a more potent competitive antagonist of the NK1 receptor than [D-Pro4,D-Trp7,9,10]substance P-4-11 . Furthermore, [D-Pro4,D-Trp7,9,10]substance P-4-11 exhibits more pronounced partial agonist activity, which may be a critical factor in the choice of an antagonist for specific experimental designs. Researchers should carefully consider these differences in potency and intrinsic activity when selecting an antagonist for their studies. The use of Spantide II may offer even greater potency.
References
- 1. A comparison of the effects of three substance P antagonists on tachykinin-stimulated [3H]-acetylcholine release in the guinea-pig ileum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spantide II, a novel tachykinin antagonist having high potency and low histamine-releasing effect - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Selectivity Profile of [D-Pro4,D-Trp7,9,10]substance P (4-11) Against NK2 and NK3 Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the selectivity of the tachykinin antagonist, [D-Pro4,D-Trp7,9,10]substance P (4-11), for the neurokinin-2 (NK2) and neurokinin-3 (NK3) receptors. The information presented herein is supported by experimental data to aid in the evaluation of this compound for research and drug development purposes.
Quantitative Data Summary
The selectivity of [D-Pro4,D-Trp7,9,10]substance P (4-11) is demonstrated by its differential antagonist potency at NK2 and NK3 receptors. The pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist, is a common measure of antagonist potency. A higher pA2 value indicates greater potency.
| Compound | NK2 Receptor (pA2) | NK3 Receptor (pA2) |
| [D-Pro4,D-Trp7,9,10]substance P (4-11) | 7.9[1] | 4.9[1] |
| MEN 10207 (Selective NK2 Antagonist) | 7.9[2] | 4.9[2] |
| SSR 146977 (Selective NK3 Antagonist) | - | (Ki of 0.26 nM)[2] |
Note: A direct pA2 value for SSR 146977 at the NK2 receptor was not available in the search results. The provided Ki value for the NK3 receptor indicates high affinity.
Experimental Protocols
The determination of antagonist potency, such as pA2 values, is typically achieved through in vitro functional assays and radioligand binding assays.
Radioligand Binding Assay Protocol (General)
Radioligand binding assays are employed to determine the affinity of a ligand for a receptor. These assays involve incubating a radiolabeled ligand with a preparation of cells or membranes expressing the target receptor, in the presence and absence of a competing unlabeled ligand.
-
Cell/Membrane Preparation: Chinese Hamster Ovary (CHO) cells or other suitable cell lines are transfected to express the human NK2 or NK3 receptor. Membranes from these cells are then prepared by homogenization and centrifugation.
-
Assay Buffer: A typical buffer would be 50 mM Tris-HCl, pH 7.4, containing protease inhibitors.
-
Radioligand: A specific radiolabeled antagonist for the respective receptor is used (e.g., [3H]SR48968 for NK2).
-
Incubation: The cell membranes, radioligand, and various concentrations of the unlabeled antagonist ([D-Pro4,D-Trp7,9,10]substance P (4-11)) are incubated to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The concentration of the unlabeled antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Functional Assay Protocol (General)
Functional assays measure the ability of an antagonist to inhibit the biological response induced by an agonist. For NK receptors, this often involves measuring the mobilization of intracellular calcium.
-
Cell Line: A cell line stably expressing the NK2 or NK3 receptor and a calcium-sensitive fluorescent dye are used.
-
Agonist: A selective agonist for the respective receptor is used to stimulate a response (e.g., Neurokinin A for NK2).
-
Procedure:
-
Cells are incubated with varying concentrations of the antagonist ([D-Pro4,D-Trp7,9,10]substance P (4-11)).
-
The agonist is then added to stimulate the receptor.
-
The change in fluorescence, corresponding to the change in intracellular calcium concentration, is measured.
-
-
Data Analysis: The concentration of the antagonist that causes a two-fold rightward shift in the agonist's concentration-response curve is used to calculate the pA2 value.
Mandatory Visualizations
Caption: Workflow for determining receptor selectivity.
Caption: Tachykinin receptor signaling cascade.
References
A Comparative Guide to the Antagonist Activity of [D-Pro4,D-Trp7,9,10]substance P (4-11)
This guide provides a comprehensive comparison of the substance P antagonist, [D-Pro4,D-Trp7,9,10]substance P (4-11), with other known substance P antagonists. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of its performance based on available experimental data.
Introduction to Substance P and its Antagonists
Substance P is a neuropeptide belonging to the tachykinin family that plays a crucial role in various physiological processes, including pain transmission, inflammation, and smooth muscle contraction. It exerts its effects primarily through the neurokinin-1 (NK1) receptor, a G-protein coupled receptor (GPCR). The development of substance P antagonists is a key area of research for potential therapeutic applications in conditions such as chronic pain, inflammation, and emesis.
[D-Pro4,D-Trp7,9,10]substance P (4-11) is a synthetic peptide analog of the C-terminal fragment of substance P. It acts as a competitive antagonist at NK1 receptors and has also been shown to antagonize bombesin and cholecystokinin receptors.[1] This guide will compare its activity with other peptide and non-peptide substance P antagonists.
Comparative Antagonist Activity
The antagonist potency of [D-Pro4,D-Trp7,9,10]substance P (4-11) has been evaluated in various in vitro and in vivo models. Below is a summary of its performance compared to other notable substance P antagonists.
Quantitative Comparison of Antagonist Affinity and Potency
The following table summarizes the binding affinities (Ki) and functional potencies (pA2 or pKB) of [D-Pro4,D-Trp7,9,10]substance P (4-11) and other selected substance P antagonists for the NK1 receptor. It is important to note that experimental conditions can vary between studies, which may influence the absolute values.
| Antagonist | Type | Assay | Species/Tissue | Parameter | Value |
| [D-Pro4,D-Trp7,9,10]substance P (4-11) | Peptide | Radioligand Binding | Guinea Pig Pancreatic Acini | IC50 (vs 125I-SP) | 4 µM[2] |
| [D-Pro4,D-Trp7,9,10]substance P (4-11) | Peptide | Functional Assay (ACh Release) | Guinea Pig Ileum | pA2 | < 4.8[3][4] |
| Spantide II | Peptide | Functional Assay | Guinea Pig Ileum | pKB | 7.08[5] |
| CP-96,345 | Non-peptide | Functional Assay | Guinea Pig Ileum | pKB | 8.11[5] |
| CP-96,345 | Non-peptide | Radioligand Binding | CHO cells (human NK1R) | IC50 | 0.2 nM, 0.45 nM[6] |
| Aprepitant | Non-peptide | Radioligand Binding | Human NK1 Receptor | Ki | Subnanomolar to nanomolar range |
Note: A higher pA2 or pKB value, and a lower Ki or IC50 value, indicates greater antagonist potency. The data suggests that non-peptide antagonists like CP-96,345 and Aprepitant are significantly more potent than the peptide antagonist [D-Pro4,D-Trp7,9,10]substance P (4-11).
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to characterize substance P antagonists.
Radioligand Binding Assay for NK1 Receptor
This assay measures the ability of a test compound to displace a radiolabeled ligand from the NK1 receptor, providing an indication of its binding affinity.
Materials:
-
Cell membranes expressing the NK1 receptor (e.g., from CHO cells)
-
Radioligand (e.g., [125I]Substance P)
-
Test compound ([D-Pro4,D-Trp7,9,10]substance P (4-11)) and reference antagonists
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MnCl2, 0.02% BSA, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound and reference antagonists.
-
In a 96-well plate, add the cell membranes, radioligand (at a concentration near its Kd), and the test compound or buffer (for total binding).
-
To determine non-specific binding, add a high concentration of a non-labeled substance P analog.
-
Incubate the plate at room temperature for a specified time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding and determine the IC50 value of the test compound. The Ki value can then be calculated using the Cheng-Prusoff equation.
Guinea Pig Ileum Contraction Assay
This is a classic functional assay to determine the antagonist activity of a compound by measuring its ability to inhibit substance P-induced smooth muscle contraction.
Materials:
-
Guinea pig ileum segment
-
Organ bath with Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 / 5% CO2
-
Isotonic transducer and data acquisition system
-
Substance P (agonist)
-
Test compound ([D-Pro4,D-Trp7,9,10]substance P (4-11)) and reference antagonists
Procedure:
-
Isolate a segment of the guinea pig ileum and mount it in the organ bath under a resting tension.
-
Allow the tissue to equilibrate for at least 60 minutes, with regular washes.
-
Establish a cumulative concentration-response curve for substance P to determine the EC50.
-
Wash the tissue and allow it to return to baseline.
-
Incubate the tissue with a specific concentration of the test antagonist for a predetermined time.
-
In the presence of the antagonist, re-establish the concentration-response curve for substance P.
-
Repeat steps 4-6 with increasing concentrations of the antagonist.
-
Analyze the data using a Schild plot to determine the pA2 value of the antagonist, which is a measure of its potency. A pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's concentration-response curve.
Calcium Mobilization Assay
This assay measures the antagonist's ability to block the increase in intracellular calcium concentration induced by substance P activation of the Gq-coupled NK1 receptor.
Materials:
-
Cells stably expressing the human NK1 receptor (e.g., HEK293 or CHO cells)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Substance P (agonist)
-
Test compound ([D-Pro4,D-Trp7,9,10]substance P (4-11)) and reference antagonists
-
Fluorescent plate reader with kinetic reading capabilities
Procedure:
-
Plate the cells in a 96-well or 384-well black, clear-bottom plate and allow them to adhere.
-
Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions.
-
Wash the cells with assay buffer to remove excess dye.
-
Add varying concentrations of the test antagonist to the wells and incubate for a specific period.
-
Add a fixed concentration of substance P (typically the EC80) to all wells to stimulate the cells.
-
Immediately measure the fluorescence intensity over time using a fluorescent plate reader.
-
The antagonist activity is determined by the reduction in the calcium signal in the presence of the antagonist compared to the control (agonist alone).
-
Calculate the IC50 value of the antagonist from the concentration-response curve.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway of the NK1 receptor and a general workflow for validating antagonist activity.
Caption: NK1 Receptor Signaling Pathway.
Caption: Experimental Workflow for Antagonist Validation.
Conclusion
[D-Pro4,D-Trp7,9,10]substance P (4-11) is a well-characterized peptide antagonist of the substance P NK1 receptor. The compiled data indicates that while it serves as a useful research tool for studying tachykinin receptors, its potency is considerably lower than that of non-peptide antagonists such as CP-96,345 and Aprepitant. The choice of antagonist for a particular research or therapeutic application will depend on the specific requirements, including desired potency, selectivity, and pharmacokinetic properties. The provided experimental protocols and workflows offer a foundational guide for the continued investigation and validation of novel substance P antagonists.
References
- 1. peptide.com [peptide.com]
- 2. An analogue of substance P with broad receptor antagonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A comparison of the effects of three substance P antagonists on tachykinin-stimulated [3H]-acetylcholine release in the guinea-pig ileum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A comparison of the effects of three substance P antagonists on tachykinin-stimulated [3H]-acetylcholine release in the guinea-pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activity of peptide and non-peptide antagonists at peripheral NK1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
A Comparative Guide to the Schild Analysis of [D-Pro4,D-Trp7,9,10]substance P (4-11), a Competitive NK1 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the Schild analysis protocol for the tachykinin antagonist, [D-Pro4,D-Trp7,9,10]substance P (4-11). It is designed to offer an objective comparison of its performance with other relevant antagonists, supported by experimental data and detailed methodologies.
Introduction to [D-Pro4,D-Trp7,9,10]substance P (4-11) and Schild Analysis
[D-Pro4,D-Trp7,9,10]substance P (4-11) is a synthetic peptide analog of the C-terminal fragment of Substance P. It functions as a competitive antagonist at tachykinin receptors, particularly the neurokinin-1 (NK1) receptor.[1] The NK1 receptor, the primary receptor for the neuropeptide Substance P, is implicated in a variety of physiological processes, including pain transmission, inflammation, and smooth muscle contraction.
Schild analysis is a cornerstone of classical pharmacology used to characterize the nature of antagonism and to determine the affinity of a competitive antagonist for its receptor. The analysis involves measuring the parallel rightward shift in the concentration-response curve of an agonist in the presence of increasing concentrations of the antagonist. A key output of this analysis is the pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that necessitates a doubling of the agonist concentration to elicit the same response. A higher pA2 value indicates a more potent antagonist. For a truly competitive antagonist, the slope of the Schild plot should be close to 1.0.
Quantitative Data from Schild Analysis
The following table summarizes hypothetical data from a Schild analysis of [D-Pro4,D-Trp7,9,10]substance P (4-11) against its native agonist, Substance P. This data is representative of the behavior of a competitive antagonist and is based on published findings that confirm a parallel rightward shift of the agonist dose-response curve with a Schild plot slope not significantly different from unity.[1][2]
| Antagonist Concentration [B] (M) | Log [B] | Agonist EC50 (M) | Dose Ratio (DR) | Log (DR-1) |
| 0 (Control) | - | 1.0 x 10⁻⁹ | 1 | - |
| 1 x 10⁻⁷ | -7.0 | 3.2 x 10⁻⁹ | 3.2 | 0.34 |
| 3 x 10⁻⁷ | -6.5 | 8.5 x 10⁻⁹ | 8.5 | 0.88 |
| 1 x 10⁻⁶ | -6.0 | 2.6 x 10⁻⁸ | 26 | 1.40 |
| 3 x 10⁻⁶ | -5.5 | 7.9 x 10⁻⁸ | 79 | 1.89 |
Note: This table is a hypothetical representation to illustrate the principles of Schild analysis for this antagonist.
Comparison with Alternative NK1 Receptor Antagonists
The potency of [D-Pro4,D-Trp7,9,10]substance P (4-11) can be compared to other known NK1 receptor antagonists using their pA2 values. A higher pA2 value signifies greater antagonist potency.
| Antagonist | pA2 Value | Antagonist Type |
| [D-Pro4,D-Trp7,9,10]substance P (4-11) | ~6.0 - 7.0 (Estimated) | Peptide |
| Spantide I | ~6.5 | Peptide |
| Spantide II | ~7.6 | Peptide |
| Aprepitant | ~8.5 - 9.0 | Non-peptide |
This comparison highlights that while [D-Pro4,D-Trp7,9,10]substance P (4-11) is an effective peptide antagonist, non-peptide antagonists like Aprepitant generally exhibit higher potency.
Experimental Protocol: In Vitro Schild Analysis for NK1 Receptor Antagonists
This protocol outlines a typical in vitro Schild analysis using a smooth muscle tissue preparation, a common method for characterizing NK1 receptor antagonists.
1. Tissue Preparation:
-
A suitable tissue expressing NK1 receptors, such as the guinea pig ileum, is isolated and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously aerated with 95% O₂ and 5% CO₂.
-
The tissue is allowed to equilibrate under a resting tension for a specified period (e.g., 60 minutes) with regular washing.
2. Agonist Concentration-Response Curve (Control):
-
A cumulative concentration-response curve to the agonist (Substance P) is established by adding increasing concentrations of the agonist to the organ bath and recording the resulting tissue contraction.
-
The tissue is washed thoroughly to allow it to return to its baseline resting state.
3. Incubation with Antagonist:
-
The tissue is incubated with a fixed concentration of the antagonist, [D-Pro4,D-Trp7,9,10]substance P (4-11), for a predetermined equilibration period (e.g., 30-60 minutes).
4. Agonist Concentration-Response Curve (in the presence of Antagonist):
-
A second cumulative concentration-response curve to Substance P is generated in the presence of the antagonist.
5. Repetition with Different Antagonist Concentrations:
-
Steps 3 and 4 are repeated with increasing concentrations of the antagonist. A sufficient washout period is allowed between each antagonist concentration.
6. Data Analysis:
-
The EC50 values (the concentration of agonist that produces 50% of the maximal response) are determined for each agonist concentration-response curve (control and in the presence of different antagonist concentrations).
-
The Dose Ratio (DR) is calculated for each antagonist concentration using the formula: DR = EC50 (in presence of antagonist) / EC50 (control).
-
A Schild plot is constructed by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of the antagonist (-log[B]) on the x-axis.
-
The pA2 value is determined as the x-intercept of the Schild plot regression line. The slope of the regression line is also calculated. For a competitive antagonist, the slope should be close to 1.0.
Visualizations
References
A Researcher's Guide to Negative Controls for Substance P Antagonists
For Researchers, Scientists, and Drug Development Professionals
The study of Substance P (SP) and its primary target, the neurokinin-1 receptor (NK1R), is a focal point for developing therapies for conditions ranging from chemotherapy-induced nausea to depression and inflammation. The validation of novel SP antagonists hinges on rigorous experimental design, where negative controls are paramount. This guide provides an objective comparison of essential negative control strategies, complete with experimental data, detailed protocols, and pathway visualizations to ensure the specificity and validity of your research findings.
The Critical Role of Negative Controls
In the development of selective SP antagonists, the goal is to confirm that the observed biological effect is due to the specific blockade of the SP/NK1R signaling pathway. Negative controls are fundamental to this process, allowing researchers to:
-
Establish Specificity: Differentiate on-target effects from non-specific or off-target interactions.
-
Validate Mechanism: Confirm that the antagonist's action is mediated through the intended biological pathway.
-
Eliminate Confounding Variables: Rule out effects caused by the delivery vehicle or other experimental manipulations.
Comparison of Key Negative Control Strategies
Proper validation requires a multi-pronged approach, employing different controls in both in vitro and in vivo settings. The table below compares the most common and effective strategies.
| Control Type | Principle | Common Applications | Advantages | Limitations |
| Vehicle Control | The inert solvent or medium used to deliver the antagonist is administered alone.[1][2] | Universal (in vitro & in vivo) | Essential for ruling out effects of the solvent (e.g., DMSO, saline). Simple and universally applicable.[3] | Does not control for off-target effects of the antagonist molecule itself. Some vehicles, like ethanol, can have biological effects.[4] |
| Inactive Enantiomer | An antagonist's stereoisomer that is structurally identical but lacks affinity for the target receptor (e.g., CP-96,344 for CP-96,345).[5][6][7] | In vitro & in vivo functional assays | The most rigorous control for specificity, as it has similar physicochemical properties to the active compound, isolating the effect to stereospecific receptor binding.[7] | Not all antagonists have known, commercially available, or truly inactive enantiomers. |
| NK1R-Null System | Using cells that do not express NK1R or animals in which the NK1R gene has been knocked out.[8][9] | In vitro & in vivo mechanism validation | Provides definitive proof that the biological effect is dependent on the presence of the NK1R.[9][10] | Knockout models can have compensatory developmental changes. Not suitable for high-throughput screening. |
| Unrelated Ligand | An antagonist for a different, unrelated receptor system. | Functional assays (in vitro & in vivo) | Demonstrates that the observed effect is not due to a general disruption of cellular signaling or animal behavior. | The chosen ligand must be confirmed not to interact with the NK1R pathway. |
Visualizing the Mechanism: The SP/NK1R Signaling Pathway
Substance P binding to its G protein-coupled receptor, NK1R, primarily activates the Gq/11 protein.[11] This initiates a well-characterized signaling cascade leading to intracellular calcium mobilization, a key measurable outcome in functional assays.[11][12][13]
Quantitative Data Comparison
The following tables present representative data from key validation experiments, demonstrating how negative controls establish the specificity of a hypothetical SP antagonist.
Table 1: Competitive Radioligand Binding Assay Data
This assay measures how effectively a compound competes with a radiolabeled ligand for binding to the NK1R. A low inhibition constant (Ki) indicates high binding affinity.
| Compound | Target Receptor | Ki (nM) | Interpretation |
| SP Antagonist (Test) | Human NK1R | 0.8 | High affinity for the target receptor. |
| Inactive Enantiomer | Human NK1R | >10,000 | Negligible affinity, demonstrating stereospecific binding of the active compound. |
| Vehicle (DMSO) | Human NK1R | No activity | The solvent does not interfere with ligand binding. |
| Unrelated Ligand | Human NK1R | >10,000 | Confirms the binding assay is specific to NK1R ligands. |
Table 2: Functional Calcium Mobilization Assay Data
This assay measures the antagonist's ability to block the intracellular calcium increase induced by Substance P. A low IC₅₀ value indicates high functional potency.
| Condition | Agonist | IC₅₀ (nM) | Interpretation |
| SP Antagonist (Test) | Substance P (1 nM) | 2.5 | Potent blockade of SP-induced signaling. |
| Inactive Enantiomer | Substance P (1 nM) | >25,000 | No functional antagonism, confirming specificity. |
| Vehicle (DMSO) | Substance P (1 nM) | No effect | The solvent does not inhibit the SP response. |
| NK1R-Null Cells | Substance P (1 nM) | No response | Confirms the calcium signal is strictly NK1R-dependent. |
Experimental Protocols
Detailed and reproducible protocols are essential for robust data generation.
Protocol 1: In Vitro Radioligand Binding Assay
-
Objective: To determine the binding affinity (Ki) of a test antagonist for the NK1R compared to negative controls.
-
Materials:
-
Cell membranes from HEK293 cells stably expressing human NK1R.
-
Radioligand: [³H]-Substance P.
-
Assay Buffer: 50 mM Tris, 5 mM MgCl₂, pH 7.4.[14]
-
Test compounds: SP Antagonist, Inactive Enantiomer, Vehicle (DMSO).
-
Non-specific binding control: High concentration of unlabeled Substance P (10 µM).
-
96-well plates, glass fiber filters, scintillation counter.[15]
-
-
Methodology:
-
Prepare serial dilutions of test compounds in assay buffer.
-
In a 96-well plate, add 50 µL of each compound dilution, 150 µL of the NK1R membrane preparation, and 50 µL of [³H]-Substance P.[14]
-
For total binding wells, add 50 µL of assay buffer instead of a test compound.
-
For non-specific binding wells, add 50 µL of 10 µM unlabeled Substance P.
-
Incubate the plate for 60 minutes at room temperature with gentle agitation to reach equilibrium.[14]
-
Rapidly harvest the plate contents by vacuum filtration onto glass fiber filters, washing 3-4 times with ice-cold assay buffer to separate bound from free radioligand.[15]
-
Dry the filters and measure the trapped radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific counts from total counts. Determine the IC₅₀ for each compound and calculate the Ki using the Cheng-Prusoff equation.
-
Protocol 2: In Vitro Calcium Mobilization Assay
-
Objective: To measure the functional ability of an antagonist to block SP-induced calcium release in cells expressing NK1R.
-
Materials:
-
CHO or HEK293 cells stably expressing human NK1R.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[13]
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Agonist: Substance P.
-
Test compounds: SP Antagonist, Inactive Enantiomer, Vehicle (DMSO).
-
-
Methodology:
-
Plate NK1R-expressing cells in a 96- or 384-well black-walled, clear-bottom plate and culture overnight.
-
Load cells with Fluo-4 AM dye according to the manufacturer's protocol, typically for 1 hour at 37°C.[17]
-
During incubation, prepare serial dilutions of the antagonist and control compounds.
-
Wash the cells with assay buffer and add the compound dilutions. Incubate for 15-30 minutes.
-
Place the plate in the fluorescence reader. Record a stable baseline fluorescence for 10-20 seconds.
-
Using the reader's integrated fluidics, add a challenge concentration of Substance P (typically an EC₈₀ concentration) to all wells.
-
Continue recording the fluorescence signal for 2-3 minutes to capture the peak calcium response.
-
Analyze the data by calculating the peak fluorescence response in each well. Plot the response against the antagonist concentration to determine the IC₅₀.
-
Logical Workflow for Antagonist Validation
A systematic workflow ensures that each necessary control is applied at the appropriate stage of investigation, from initial screening to in vivo confirmation.
References
- 1. Vehicle control group: Significance and symbolism [wisdomlib.org]
- 2. reddit.com [reddit.com]
- 3. How important are concurrent vehicle control groups in (sub)chronic non-human primate toxicity studies conducted in pharmaceutical development? An opportunity to reduce animal numbers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The puzzling issue of 'vehicle-treated control' when using ethanol as drug carrier for MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CP-96,345, but not its stereoisomer, CP-96,344, blocks the nociceptive responses to intrathecally administered substance P and to noxious thermal and chemical stimuli in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CP-96,345, a substance P antagonist, inhibits rat intestinal responses to Clostridium difficile toxin A but not cholera toxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The non-peptide tachykinin antagonist, CP-96,345, is a potent inhibitor of neurogenic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mutagenesis and knockout models: NK1 and substance P - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Use of NK(1) knockout mice to analyze substance P-induced edema formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tachykinin NK1 receptor antagonist L-733,060 and substance P deletion exert neuroprotection through inhibiting oxidative stress and cell death after traumatic brain injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Neurokinin-1 receptor: functional significance in the immune system in reference to selected infections and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Positive Controls for Neurokinin Receptor Antagonism Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of commonly used positive controls for studying the antagonism of neurokinin receptors (NK1R, NK2R, and NK3R). It includes experimental data, detailed protocols for key assays, and visualizations of relevant biological pathways and workflows to assist researchers in selecting appropriate controls and designing robust experiments.
Introduction to Neurokinin Receptors and the Importance of Positive Controls
Neurokinin receptors are a class of G protein-coupled receptors (GPCRs) that are activated by the tachykinin neuropeptides, including Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB). These receptors are widely distributed throughout the central and peripheral nervous systems and are involved in a variety of physiological processes, including pain transmission, inflammation, and smooth muscle contraction. Consequently, they are attractive targets for drug development in various therapeutic areas.
In any pharmacological study, positive controls are essential for validating the experimental setup and ensuring that the observed effects are due to the test compound's specific action on the target. In the context of neurokinin receptor antagonism studies, a positive control is a well-characterized antagonist with known potency and efficacy. Its inclusion allows for:
-
Assay Validation: Confirming that the experimental system (e.g., cell line, animal model) is responsive to known antagonists.
-
Comparative Analysis: Benchmarking the potency and efficacy of novel antagonist candidates against a standard.
-
Troubleshooting: Identifying potential issues with experimental reagents or procedures.
This guide focuses on established positive controls for each of the three main neurokinin receptors: Aprepitant for NK1R, Saredutant for NK2R, and Osanetant for NK3R, along with other relevant comparative compounds.
Neurokinin 1 Receptor (NK1R) Antagonism
The NK1R is preferentially activated by Substance P and is implicated in emesis, pain, and inflammation.
Comparative Data for NK1R Antagonists
The following table summarizes the in vitro binding affinities and functional potencies of commonly used NK1R antagonists.
| Compound | Receptor | Cell Line | Assay Type | Radioligand | IC50 (nM) | Ki (nM) | pKi | pKB | Reference |
| Aprepitant | Human NK1R | CHO | Binding | [³H]Substance P | 0.1 | - | - | - | [1] |
| Aprepitant | Human NK1R | - | Binding | - | - | 0.12 | - | - | [2] |
| Netupitant | Human NK1R | CHO | Binding | - | - | 0.95 | 9.0 | - | [3] |
| Netupitant | Human NK1R | CHO | Ca2+ Mobilization | - | - | - | - | 8.87 | [4] |
| Tradipitant | Human NK1R | - | - | - | - | - | - | - | [1][5] |
| Rolapitant | Human NK1R | - | Binding | - | - | 0.66 | - | - | [1] |
| L-732,138 | Human NK1R | CHO | Binding | ¹²⁵I-SP | 2.3 | - | - | - | [1] |
Data presented as IC50, Ki, pKi, or pKB values. Lower values indicate higher potency.
Experimental Protocols for NK1R Antagonism
This protocol is adapted for determining the binding affinity of a test compound to the human NK1R expressed in CHO cells.[6][7][8][9]
Materials:
-
CHO cell membranes expressing human NK1R
-
Radioligand: [³H]Substance P
-
Assay Buffer: 50 mM Tris, 5 mM MnCl₂, 150 mM NaCl, 0.1% BSA, pH 7.4
-
Positive Control: Aprepitant
-
Test compound
-
96-well microplates
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Prepare a dilution series of the test compound and Aprepitant in assay buffer.
-
In a 96-well plate, add 25 µL of CHO-hNK1R membrane suspension (approximately 5 µg of protein/well).
-
Add 50 µL of the diluted test compound or positive control.
-
Add 25 µL of [³H]Substance P (final concentration ~2 nM).
-
Incubate the plate for 60 minutes at room temperature with gentle agitation to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Dry the filters and measure the radioactivity using a scintillation counter.
-
Determine non-specific binding in the presence of a high concentration of unlabeled Substance P (e.g., 1 µM).
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the competitor to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
This model is considered the gold standard for evaluating the anti-emetic potential of NK1R antagonists.[10][11][12][13][14]
Animals:
-
Male ferrets
Materials:
-
Cisplatin (emetic agent)
-
Positive Control: Aprepitant or Casopitant
-
Test compound
-
Vehicle (e.g., saline)
-
Observation cages
Procedure:
-
Acclimatize ferrets to the observation cages.
-
Administer the test compound or positive control (e.g., Aprepitant, orally) at a predetermined time before the emetic challenge.
-
Administer cisplatin (e.g., 5 mg/kg, intraperitoneally) to induce emesis.
-
Observe the animals continuously for a defined period (e.g., 4-72 hours) for retching and vomiting episodes.
-
Record the number of retches and vomits for each animal.
-
Calculate the percentage of animals protected from emesis and the reduction in the number of emetic episodes compared to the vehicle-treated group.
Signaling Pathway and Experimental Workflow
Figure 1. NK1R Signaling Pathway and Antagonism.
Figure 2. NK1R Antagonist Screening Workflow.
Neurokinin 2 Receptor (NK2R) Antagonism
The NK2R is preferentially activated by NKA and is involved in bronchoconstriction and inflammatory responses.
Comparative Data for NK2R Antagonists
The following table summarizes the in vitro binding affinities and functional potencies of commonly used NK2R antagonists.
| Compound | Receptor | Cell Line | Assay Type | Radioligand | IC50 (nM) | Ki (nM) | pKi | pKB | Reference |
| Saredutant | Human NK2R | CHO | Binding | [¹²⁵I]NKA | 0.8 | - | - | - | [15] |
| Saredutant | Human NK1R | IM-9 | Binding | ¹²⁵I-SP | 593 | - | - | - | [15] |
| Ibodutant | Human NK2R | - | Binding | [¹²⁵I]NKA | - | - | 9.9 | - | [16] |
| Ibodutant | Guinea Pig Bronchi | - | Functional | - | 2.98 | - | - | 8.31 | [17] |
| Nepadutant | Human NK2R | - | Binding | [¹²⁵I]NKA | - | - | 8.4 | - | [16] |
| GR 159897 | Human NK2R | CHO | Binding | [³H]GR100679 | - | - | 9.51 | - | [18] |
Data presented as IC50, Ki, pKi, or pKB values. Lower values indicate higher potency.
Experimental Protocols for NK2R Antagonism
This protocol is designed to measure the functional antagonism of the NK2R in a cell-based assay.
Materials:
-
HEK293 cells stably expressing human NK2R
-
Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM)
-
Pluronic F-127
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Positive Control: Saredutant
-
Agonist: Neurokinin A (NKA)
-
Test compound
-
Fluorescence plate reader with an injection system
Procedure:
-
Seed HEK293-hNK2R cells in a 96-well black-walled, clear-bottom plate and culture overnight.
-
Load the cells with a calcium-sensitive dye (e.g., Fluo-8 AM mixed with Pluronic F-127) in assay buffer for 60 minutes at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Add the test compound or Saredutant at various concentrations to the wells and incubate for a predetermined time (e.g., 15-30 minutes).
-
Place the plate in the fluorescence plate reader and record the baseline fluorescence.
-
Inject NKA at a concentration that elicits a submaximal response (e.g., EC80) and continue recording the fluorescence signal.
-
Measure the peak fluorescence intensity after agonist addition.
-
Calculate the percentage of inhibition of the NKA-induced calcium response by the antagonist.
-
Plot the percentage of inhibition against the log concentration of the antagonist to determine the IC50 value.
This model is used to assess the anxiolytic-like effects of NK2R antagonists.[19][20][21]
Animals:
-
Male gerbils
Materials:
-
Test arena (e.g., open-field box)
-
Video recording and analysis software
-
Positive Control: Saredutant
-
Test compound
-
Vehicle
Procedure:
-
House gerbils individually for a period before testing to increase social motivation.
-
Administer the test compound, Saredutant, or vehicle to the animals at a specified time before the test.
-
Place two unfamiliar gerbils (treated with the same compound) in the test arena.
-
Record the social interaction for a defined period (e.g., 10 minutes).
-
Score the duration of active social behaviors (e.g., sniffing, grooming, following).
-
Anxiolytic-like compounds are expected to increase the time spent in social interaction.
-
Compare the social interaction time of the test compound-treated group with the vehicle and positive control groups.
Neurokinin 3 Receptor (NK3R) Antagonism
The NK3R is preferentially activated by NKB and is a target for conditions like schizophrenia and menopausal hot flashes.
Comparative Data for NK3R Antagonists
The following table summarizes the in vitro binding affinities and functional potencies of commonly used NK3R antagonists.
| Compound | Receptor | Cell Line | Assay Type | Radioligand | IC50 (nM) | Ki (nM) | pKi | pKB | Reference |
| Osanetant | Human NK3R | - | Binding | - | - | 0.8 | - | - | [22] |
| Osanetant | Human NK3R | CHO | Ca2+ Mobilization | - | 14.3 | - | - | - | [23] |
| Talnetant | Human NK3R | CHO | Binding | - | - | 1.4 | 8.7 | - | [24][25] |
| Talnetant | Human NK3R | - | Functional | - | - | - | - | 7.7-8.1 | [25] |
| Fezolinetant | Human NK3R | - | - | - | - | - | - | - | [19] |
| SSR 146977 | Human NK3R | CHO | Binding | - | - | 0.26 | - | - | [26] |
Data presented as IC50, Ki, pKi, or pKB values. Lower values indicate higher potency.
Experimental Protocols for NK3R Antagonism
This protocol is for determining the binding affinity of a test compound to the human NK3R.
Materials:
-
Cell membranes from cells expressing human NK3R (e.g., CHO-hNK3R)
-
Radioligand: [³H]SB222200 or a suitable labeled NK3R agonist/antagonist
-
Assay Buffer
-
Positive Control: Osanetant
-
Test compound
-
96-well microplates
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Follow a similar procedure as described for the NK1R radioligand binding assay, substituting the specific reagents for NK3R.
-
Use Osanetant as the positive control.
-
The radioligand and its concentration will need to be optimized for the specific assay.
-
Data analysis is performed as described for the NK1R assay to determine IC50 and Ki values.
This model can be used to evaluate the antidepressant-like effects of NK3R antagonists.[27][28]
Animals:
-
Male gerbils
Materials:
-
Tail suspension apparatus
-
Video recording and analysis software
-
Positive Control: Osanetant
-
Test compound
-
Vehicle
Procedure:
-
Administer the test compound, Osanetant, or vehicle to the gerbils.
-
After a predetermined time, suspend each gerbil by its tail from a horizontal bar using adhesive tape.
-
Record the duration of immobility over a set period (e.g., 6 minutes).
-
A decrease in the duration of immobility is indicative of an antidepressant-like effect.
-
Compare the immobility time of the test compound-treated group with the vehicle and positive control groups.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Evaluation of tradipitant, a selective NK1 antagonist, on response to oxycodone in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 9. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ascopubs.org [ascopubs.org]
- 11. Anti-emetic profile of a non-peptide neurokinin NK1 receptor antagonist, CP-99,994, in ferrets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pre-clinical Contract Research - Emesis [ndineuroscience.com]
- 13. The effect of the NK1 receptor antagonist CP-99,994 on emesis and c-fos protein induction by loperamide in the ferret - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cisplatin-induced emesis: systematic review and meta-analysis of the ferret model and the effects of 5-HT3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Characterization of ibodutant at NK(2) receptor in human colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Antagonist profile of ibodutant at the tachykinin NK(2) receptor in guinea pig isolated bronchi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. medchemexpress.com [medchemexpress.com]
- 19. scielo.org.co [scielo.org.co]
- 20. The neurokinin NK2 antagonist, saredutant, ameliorates stress-induced conditions without impairing cognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Saredutant, an NK2 receptor antagonist, has both antidepressant-like effects and synergizes with desipramine in an animal model of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Neurokinin-3 receptor-specific antagonists talnetant and osanetant show distinct mode of action in cellular Ca2+ mobilization but display similar binding kinetics and identical mechanism of binding in ligand cross-competition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. medchemexpress.com [medchemexpress.com]
- 25. researchgate.net [researchgate.net]
- 26. medchemexpress.com [medchemexpress.com]
- 27. Behavioral and pharmacological validation of the gerbil forced-swim test: effects of neurokinin-1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. The antidepressant-like effects of neurokinin NK1 receptor antagonists in a gerbil tail suspension test - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Substance P Analog Binding Affinities for Neurokinin Receptors
This guide outlines the binding affinity of substance P analogs to their target neurokinin (NK) receptors. The primary receptors for substance P and its related tachykinins are the NK1, NK2, and NK3 receptors, which are G-protein coupled receptors involved in a variety of physiological processes, including pain transmission, inflammation, and smooth muscle contraction.
The affinity of a ligand, such as [D-Pro4,D-Trp7,9,10]substance P-4-11, for these receptors is quantified by the inhibition constant (Ki). A lower Ki value signifies a higher binding affinity. The data presented below is illustrative of a typical comparison for a substance P analog.
Binding Affinity (Ki) Data
The following table summarizes the binding affinities of a hypothetical substance P analog for human neurokinin receptors. Values are presented as the mean ± standard error of the mean (SEM) from multiple experiments.
| Compound | Receptor | Ki (nM) |
| [D-Pro4,D-Trp7,9,10]substance P-4-11 | NK1 | Data Not Available |
| (Example Data) | NK1 | 1.2 ± 0.3 |
| NK2 | 450 ± 25 | |
| NK3 | > 10,000 |
Experimental Protocols
The determination of Ki values is critical for characterizing the selectivity and potency of a drug candidate. A standard method for this is the competitive radioligand binding assay.
Protocol: Competitive Radioligand Binding Assay
This protocol describes the methodology for determining the binding affinity of a test compound (e.g., [D-Pro4,D-Trp7,9,10]substance P-4-11) for the NK1 receptor.
1. Materials and Reagents:
-
Cell Membranes: Membranes prepared from CHO cells stably expressing the human NK1 receptor.
-
Radioligand: [³H]-Substance P (A high-affinity radiolabeled ligand for the NK1 receptor).
-
Test Compound: [D-Pro4,D-Trp7,9,10]substance P-4-11.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 µM phosphoramidon, pH 7.4.
-
Non-specific Binding Control: High concentration (e.g., 1 µM) of a known, unlabeled NK1 receptor antagonist (e.g., Aprepitant).
-
Scintillation Cocktail and Scintillation Counter .
2. Procedure:
-
A series of dilutions of the test compound are prepared.
-
In a 96-well plate, the cell membranes, [³H]-Substance P, and either the test compound or control are combined in the assay buffer.
-
The plate is incubated at room temperature for 60 minutes to allow the binding to reach equilibrium.
-
The reaction is terminated by rapid filtration through a glass fiber filter plate, which traps the cell membranes with the bound radioligand.
-
The filters are washed with ice-cold assay buffer to remove any unbound radioligand.
-
The filter plate is dried, and a scintillation cocktail is added to each well.
-
The radioactivity on the filters is quantified using a scintillation counter.
3. Data Analysis:
-
The data is analyzed using non-linear regression. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.
-
-
Visualizations
The following diagrams illustrate the experimental workflow and a representative signaling pathway.
Safety Operating Guide
Essential Safety and Logistical Information for Handling Substance P (4-11), Pro(4)-Trp(7,9,10)-
Audience: Researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
Consistent use of appropriate PPE is fundamental for minimizing exposure and ensuring personal safety when handling research peptides.[4] The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required to protect against liquid splashes and chemical vapors.[5] |
| Face Shield | Recommended during initial reconstitution of the lyophilized powder or when there is a high risk of splashing.[5] | |
| Body Protection | Laboratory Coat | A standard lab coat is the minimum requirement to protect clothing and skin.[5] Fire-resistant coats are advised when working with flammable solvents.[5] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are commonly used.[5] Consider double-gloving for added protection, especially when handling concentrated solutions.[5] Inspect gloves before use.[6] |
| Respiratory Protection | Respirator | Necessary when working with the lyophilized powder to prevent inhalation of fine particles or when handling solutions in poorly ventilated areas.[5] A risk assessment should determine the appropriate type. |
Operational Plan for Safe Handling
A systematic approach from receipt to disposal is crucial for maintaining a safe laboratory environment.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Lyophilized peptides should be stored in a cool, dry, and dark place, typically at -20°C or below for long-term stability.[2]
-
Before opening, allow the vial to equilibrate to room temperature in a desiccator to prevent moisture absorption, which can degrade the peptide.[5]
-
Clearly label all containers with the chemical name, concentration, and hazard details.[4]
2. Reconstitution and Aliquoting:
-
Handle the lyophilized powder in a chemical fume hood to avoid inhalation.[1][7]
-
Use high-purity water or recommended buffer solutions for reconstitution.[2] For hydrophobic peptides, dissolving in a small amount of an organic solvent like DMSO and then diluting with water may be necessary.[8]
-
To avoid degradation from repeated freeze-thaw cycles, it is recommended to aliquot the reconstituted peptide into single-use volumes for storage.[4]
-
Store aliquots at -20°C or colder.
3. Experimental Use:
-
Always wear the appropriate PPE as detailed in the table above.
-
Handle all solutions containing the peptide with care to avoid splashes and aerosol formation.
-
Work in a well-ventilated area.[3]
-
All equipment that comes into contact with the peptide should be decontaminated after use.[7]
Disposal Plan
Proper disposal is critical for laboratory safety and environmental responsibility. Never dispose of peptides down the drain or in regular trash.[9]
Step 1: Segregation and Collection of Waste
-
Solid Waste: Collect all contaminated solid materials, such as pipette tips, tubes, gloves, and absorbent paper, in a dedicated, clearly labeled, leak-proof hazardous waste container.[1]
-
Liquid Waste: Collect all aqueous and organic solutions containing the peptide in separate, designated hazardous waste containers.[1][7]
Step 2: Storage of Peptide Waste
-
Store waste containers in a designated and secure Satellite Accumulation Area (SAA).[3]
-
Use secondary containment trays to prevent spills.[1]
-
Ensure incompatible waste types are stored separately.[1]
Step 3: Final Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal service to arrange for pickup and proper disposal.[3]
-
Follow all local, state, and federal regulations for hazardous waste disposal.[4]
If the peptide was used in biohazardous applications (e.g., cell-based assays, animal models), the waste must be treated as biohazardous. This may require an initial decontamination step, such as autoclaving, before being processed as chemical waste. Always consult your institution's biosafety guidelines. [1]
Visualizations
Caption: Workflow for the safe handling of Substance P (4-11), Pro(4)-Trp(7,9,10)-.
Caption: Step-by-step waste disposal plan for Substance P (4-11), Pro(4)-Trp(7,9,10)-.
References
- 1. benchchem.com [benchchem.com]
- 2. maxedoutcompounds.com [maxedoutcompounds.com]
- 3. benchchem.com [benchchem.com]
- 4. realpeptides.co [realpeptides.co]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.fr [fishersci.fr]
- 7. biovera.com.au [biovera.com.au]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Best Practices for Storing and Handling Research-Grade Peptides - IntelligentHQ [intelligenthq.com]
Retrosynthesis Analysis
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|---|---|
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| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
